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  • Product: 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile
  • CAS: 906673-46-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Molecular Weight and Exact Mass of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile for Drug Development Professionals

Introduction In the landscape of modern drug discovery and development, the precise characterization of chemical entities is a foundational requirement. Small molecules, such as 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of chemical entities is a foundational requirement. Small molecules, such as 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile, often serve as critical intermediates in the synthesis of complex pharmaceutical agents.[1] The unambiguous confirmation of their identity is paramount for the integrity of subsequent research and development phases. This guide provides an in-depth exploration of two fundamental, yet often conflated, molecular properties: molecular weight and exact mass . Using 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile as a practical case study, we will dissect these concepts, outline the analytical methodologies for their determination, and underscore their strategic importance for researchers, chemists, and drug development professionals.

Physicochemical Profile of the Analyte

4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile is a substituted aromatic compound featuring a benzonitrile, a phenoxy ether linkage, a bromine atom, and a hydroxymethyl group.[1] These functional groups contribute to its utility as a versatile building block in organic synthesis.[2][3][4]

Figure 1: Chemical Structure of the Analyte.

A summary of its core identifiers is presented below.

PropertyValueSource(s)
Chemical Name 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile[5][6]
CAS Number 906673-45-8[1][7][8]
Molecular Formula C₁₄H₁₀BrNO₂[5][6][7][9]
Molecular Weight 304.14 g/mol [1][6][8][9]
Exact Mass 302.98900 Da[6]

Differentiating Molecular Weight and Exact Mass

While often used interchangeably in general chemistry, the terms molecular weight and exact mass have distinct meanings that are critically important in the context of analytical chemistry, particularly mass spectrometry.

Molecular Weight (Average Molecular Mass)

Molecular weight is a weighted average calculated from the atomic weights of the constituent elements. The atomic weight of an element is itself a weighted average of the masses of its naturally occurring stable isotopes. This value is essential for gravimetric analysis and stoichiometric calculations in bulk chemistry, such as determining the amount of reagent needed for a reaction. For 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile, this value is approximately 304.14 g/mol .[1][8][9]

Exact Mass (Monoisotopic Mass)

The exact mass is the mass calculated by summing the masses of the most abundant naturally occurring stable isotope of each element in the molecule.[10] This is the property that is directly measured by a mass spectrometer, which separates individual ions based on their mass-to-charge ratio, rather than measuring an average of a bulk sample.[11] For C₁₄H₁₀BrNO₂, the exact mass is calculated using the masses of ¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br.

The Role of Isotopes: The Bromine Signature

The distinction between these two mass concepts arises from the existence of isotopes. Bromine is a particularly illustrative example as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in almost equal natural abundance (approximately 50.7% and 49.3%, respectively).[12] This unique isotopic distribution creates a highly characteristic "doublet" or "A/A+2" pattern in a mass spectrum, where two peaks of nearly identical intensity are separated by approximately 2 Daltons. This pattern is a definitive signature for the presence of a single bromine atom in a molecule.

The table below lists the masses of the most abundant isotopes relevant to our analyte.

ElementIsotopeExact Mass (Da)Natural Abundance (%)
Carbon¹²C12.0000098.9%
Hydrogen¹H1.0078399.98%
Nitrogen¹⁴N14.0030799.6%
Oxygen¹⁶O15.9949199.76%
Bromine⁷⁹Br78.9183450.69%
Bromine⁸¹Br80.9162949.31%

Analytical Determination by High-Resolution Mass Spectrometry (HRMS)

The definitive technique for determining the exact mass of a molecule is High-Resolution Mass Spectrometry (HRMS).[13] This technology provides the mass accuracy and resolution necessary to confirm a molecule's elemental composition, a capability indispensable in drug development.[14][15]

Principle of Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] The process involves three main stages:

  • Ionization: The neutral analyte molecule is converted into a charged ion. For a molecule like the topic compound, Electrospray Ionization (ESI) is a highly effective "soft" ionization technique that minimizes fragmentation.[14]

  • Mass Analysis: The ions are separated in a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) based on their m/z.[14]

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Experimental Workflow

The determination of the exact mass of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile follows a systematic workflow.

Figure 2: HRMS Experimental Workflow A Sample Preparation (Dissolution in suitable solvent, e.g., ACN/H₂O) B Infusion or LC Introduction A->B C Ionization Source (e.g., Electrospray Ionization - ESI) B->C D Mass Analyzer (e.g., TOF or Orbitrap) C->D E Detector (Ion-to-electron conversion) D->E F Data Acquisition (Mass Spectrum Generation) E->F G Data Processing (Mass calibration, peak identification) F->G H Result (Exact Mass & Isotopic Pattern) G->H

Figure 2: A generalized workflow for HRMS analysis.

Conceptual Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a solvent compatible with ESI, typically a mixture of acetonitrile and water with a small amount of formic acid to promote protonation ([M+H]⁺).

  • Instrument Calibration: The mass spectrometer is calibrated using a known standard compound to ensure high mass accuracy. This is a cornerstone of a self-validating system.

  • Sample Introduction: The sample solution is introduced into the ion source, either via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: A high voltage is applied to the ESI needle, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase protonated molecules, [C₁₄H₁₀BrNO₂ + H]⁺, are formed.

  • Mass Analysis and Detection: The ions are guided into the high-resolution mass analyzer. The instrument measures the m/z of the ions with high precision (typically to four or five decimal places).

Data Interpretation and Validation

The resulting mass spectrum for 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile would be expected to show:

  • A base peak corresponding to the protonated monoisotopic molecule containing ⁷⁹Br: [C₁₄H₁₁⁷⁹BrNO₂]⁺, with an expected m/z of 303.99683 .

  • A second major peak with nearly identical intensity at an m/z approximately 2 Da higher, corresponding to the protonated molecule containing ⁸¹Br: [C₁₄H₁₁⁸¹BrNO₂]⁺, with an expected m/z of 305.99478 .

The ability to measure the m/z to several decimal places allows for the calculation of the exact mass and subsequent confirmation of the elemental formula. An instrument with high mass accuracy (e.g., < 5 ppm error) can distinguish the target compound from other potential molecules with the same nominal mass.[16]

Significance in Drug Discovery and Development

The precise determination of molecular properties is not merely an academic exercise; it has profound implications across the drug development pipeline.

  • Structural Confirmation: During lead optimization, chemists synthesize numerous analogs. HRMS provides rapid and unequivocal confirmation that the target molecule, and not an isomer or other byproduct, has been made.[15]

  • Purity Assessment: The high sensitivity of mass spectrometry allows for the detection and identification of process-related impurities, even at very low levels.[15]

  • Metabolism and Pharmacokinetics (DMPK): In preclinical studies, HRMS is essential for identifying drug metabolites.[15] By analyzing samples from in vitro or in vivo experiments, researchers can detect novel masses and use the accurate mass data to propose elemental compositions for the unknown metabolites, thereby elucidating biotransformation pathways.

  • Regulatory Compliance: Regulatory agencies require comprehensive characterization of any new chemical entity. Accurate mass data forms a crucial part of the data package submitted for regulatory approval.

Conclusion

For a synthetic intermediate like 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile, understanding the distinction between molecular weight and exact mass is fundamental. While molecular weight governs bulk properties, the exact mass is the key identifier at the molecular level. High-resolution mass spectrometry provides the definitive measurement of this property, offering not only confirmation of the elemental composition with high confidence but also revealing the characteristic isotopic signature of the bromine atom. For professionals in drug discovery and development, leveraging HRMS to confirm identity, purity, and metabolic fate is an indispensable strategy for accelerating research and ensuring the quality and integrity of their findings.

References

  • Vertex AI Search. (n.d.). 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile.
  • Danaher Life Sciences. (n.d.).
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  • Longdom Publishing. (2024, March 18). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.
  • Papayannopoulos, I. (2021, February 18). Mass spectrometry applications for drug discovery and development. New Food Magazine.
  • University of Arizona. (n.d.). Bromine isotopic distributions.
  • Wikipedia. (n.d.). Isotopes of bromine.
  • Creative Proteomics. (2023, February 7).
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  • Commission on Isotopic Abundances and Atomic Weights. (n.d.).
  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility.
  • Catanzaro, E. J., Murphy, T. J., Garner, E. L., & Shields, W. R. (1966). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 70A(6), 453–458.
  • Sturchio, N. C., et al. (2021). Stable Bromine Isotopic Composition of Coal Bed Methane (CBM) Produced Water, the Occurrence of Enriched 81 Br, and Implications for Fluid Flow in the Midcontinent, USA.
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  • Shimadzu. (n.d.). Molecular Weight.
  • AbMole BioScience. (n.d.). Material Safety Data Sheet of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile.
  • Anqing Baiyi Biological Technology Co., Ltd. (n.d.). Product Name: 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile.
  • PubChem. (n.d.). 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile.
  • Novachemistry. (n.d.). 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile.
  • Echemi. (n.d.). 4-(4-broMo-3-(hydroxyMethyl)phenoxy)benzonitrile.
  • ChemicalBook. (2025, July 26). 4-(4-broMo-3-(hydroxyMethyl)phenoxy)
  • ChemicalBook. (2025, July 24). 4-(4-broMo-3-(hydroxyMethyl)phenoxy)benzonitrile.
  • Ottokemi. (n.d.). 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile, 97%.
  • BLDpharm. (n.d.). 906673-45-8|4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile.
  • India Fine Chemicals. (n.d.). 4-[4-Bromo-3-(hydroxymethyl)phenoxy]benzonitrile.
  • MilliporeSigma. (n.d.). 3-Bromo-4-(hydroxymethyl)benzonitrile.
  • SIELC Technologies. (2018, May 17). 3-Bromo-4-hydroxybenzonitrile.

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Exploratory

Solubility profile of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile, a versatile aromatic intermediate in pharmaceutical synthesis.[3][4] In the absence of extensive published experimental data, this document emphasizes a proactive approach, combining theoretical prediction with robust experimental methodology. We will delve into the physicochemical characteristics of the molecule, introduce modern in-silico prediction tools, provide a detailed, field-proven protocol for the shake-flask solubility determination method, and outline a quantitative analysis using High-Performance Liquid Chromatography (HPLC). The objective is to equip researchers with the knowledge and tools to systematically evaluate the solubility of this compound in a range of organic solvents, a crucial step in preformulation and drug development.[5]

Introduction: The Imperative of Solubility in Modern Drug Development

In the journey of a new chemical entity from discovery to a marketable drug, its physicochemical properties are of paramount importance. Among these, solubility is a cornerstone property that dictates the dissolution rate, and by extension, the absorption and bioavailability of a drug.[1][6] A significant portion of new drug candidates exhibit poor aqueous solubility, a challenge that can hinder or even halt their development.[2] Therefore, a thorough understanding of a compound's solubility in various solvent systems is not merely a data-gathering exercise; it is a fundamental component of risk assessment and mitigation in the preformulation stage.

This guide focuses on 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile, a molecule with a rich combination of functional groups that make it a valuable building block in medicinal chemistry.[4][7] Its solubility profile will be dictated by the interplay of these groups with different solvents. A comprehensive solubility study in a variety of organic solvents is essential for developing purification strategies, designing appropriate formulations, and ensuring consistent performance in biological systems.

Physicochemical Characterization of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

A molecule's structure is the primary determinant of its solubility. The "like dissolves like" principle, while a simplification, provides a useful starting point: polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[8][9][10] The structure of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile contains several key features that influence its polarity and potential for intermolecular interactions:

  • Benzonitrile and Phenoxy Groups: These large, aromatic structures contribute to the molecule's lipophilicity.

  • Hydroxymethyl Group (-CH₂OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, which can enhance solubility in protic solvents.

  • Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's overall polarity.

  • Ether Linkage (-O-): The ether oxygen has lone pairs of electrons and can act as a hydrogen bond acceptor.

A summary of the known and predicted physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

PropertyValueSource
Molecular Formula C₁₄H₁₀BrNO₂[11]
Molecular Weight 304.14 g/mol [11]
Appearance White to light yellow crystalline solid[3]
Predicted Density 1.57 ± 0.1 g/cm³[11]
Predicted XLogP3 3[11]
Polar Surface Area (PSA) 53.2 Ų[11]

The predicted XLogP3 of 3 suggests a compound with significant lipophilicity, which may indicate limited aqueous solubility but better solubility in certain organic solvents. The presence of the hydroxymethyl group, however, introduces a polar, hydrogen-bonding element that complicates simple predictions.

Theoretical Solubility Prediction: An In-Silico First Approach

Before embarking on extensive laboratory work, computational tools can provide valuable insights into a compound's likely solubility profile.[1][6] Machine learning models, trained on large datasets of experimental solubility data, can predict the solubility of new molecules in various solvents with increasing accuracy.[2][12]

One such tool is fastsolv , a machine-learning model developed at MIT that predicts the solubility of a given molecule in a range of organic solvents.[1][6] By inputting the SMILES (Simplified Molecular-Input Line-Entry System) string of the compound, researchers can obtain rapid, in-silico solubility estimates.

SMILES for 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile: N#Cc1ccc(Oc2ccc(Br)c(CO)c2)cc1

Using such a tool can help in the rational selection of solvents for experimental studies, prioritizing those predicted to have higher solubility and avoiding those likely to be poor solvents. This in-silico screening is a powerful way to conserve time and resources.

Experimental Determination of the Solubility Profile

The gold standard for solubility determination is the shake-flask method , which measures the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.[13] This method is widely accepted by regulatory bodies and is detailed in guidelines from the OECD and USP.[14][15][16][17]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that equilibrium is reached and that the measured concentration is accurate.

Materials:

  • 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile (ensure purity is >98%)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene) of at least analytical grade.

  • Scintillation vials or flasks with screw caps.

  • A temperature-controlled orbital shaker or water bath.

  • A centrifuge.

  • Syringe filters (0.45 µm, ensure compatibility with the solvent).

  • Volumetric flasks and pipettes.

  • An analytical balance.

  • HPLC system with a UV detector.

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound into vials B Add selected organic solvent A->B C Seal vials tightly B->C D Place vials in temperature-controlled shaker C->D E Agitate for 24-48 hours D->E F Allow to stand to let solids settle E->F G Centrifuge to pellet undissolved solid F->G H Filter supernatant through 0.45 µm filter G->H I Dilute sample accurately H->I J Analyze by HPLC-UV I->J

Caption: Workflow for the Shake-Flask Solubility Determination.

Procedure:

  • Preparation: Accurately weigh an excess amount of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile into a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[13]

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the excess solid settle. Then, centrifuge the vials to pellet any remaining suspended solid.

  • Sampling: Carefully withdraw a sample of the supernatant. Immediately filter the sample through a 0.45 µm syringe filter that has been pre-wetted with the same solvent to remove any fine particles.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

Quantification by HPLC-UV

A reverse-phase HPLC method is suitable for the analysis of benzonitrile derivatives.[18][19][20][21]

Suggested HPLC Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (benzonitrile derivatives typically absorb around 254 nm).[22] A full UV-Vis spectrum of the compound in the chosen solvent should be run to determine the optimal wavelength.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Calibration Curve Protocol:

  • Prepare a stock solution of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile of known concentration in the solvent of interest.

  • Perform a series of serial dilutions to create at least five calibration standards of decreasing concentration.

  • Inject each standard into the HPLC system and record the peak area.

  • Plot a graph of peak area versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

This calibration curve will be used to accurately determine the concentration of the diluted samples from the shake-flask experiment.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and organized table.

Table 2: Template for Experimental Solubility Data of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile at 25 °C

SolventDielectric ConstantPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Methanol32.75.1Experimental ValueCalculated Value
Ethanol24.54.3Experimental ValueCalculated Value
Acetone20.75.1Experimental ValueCalculated Value
Acetonitrile37.55.8Experimental ValueCalculated Value
Ethyl Acetate6.04.4Experimental ValueCalculated Value
Dichloromethane8.93.1Experimental ValueCalculated Value
Toluene2.42.4Experimental ValueCalculated Value

Interpreting the Results:

The solubility values should be analyzed in the context of the solvent's properties. The dielectric constant and polarity index are useful metrics for this purpose.[8][9]

Caption: Relationship between molecular properties and solvent interactions.

  • High solubility in polar protic solvents (e.g., methanol, ethanol) would be expected due to the ability of the hydroxymethyl group to form hydrogen bonds with the solvent.

  • Solubility in polar aprotic solvents (e.g., acetone, acetonitrile) will depend on dipole-dipole interactions and the ability of the solvent to act as a hydrogen bond acceptor.

  • Low solubility in nonpolar solvents (e.g., toluene) would be anticipated, as these solvents cannot effectively solvate the polar hydroxymethyl group.

Any discrepancies between predicted and experimental values should be investigated. Factors such as the compound's crystal lattice energy can play a significant role in solubility and are not always captured by prediction models.

Conclusion

Determining the solubility profile of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile is a critical step in its journey as a pharmaceutical intermediate. This guide has provided a comprehensive roadmap for this process, starting with an analysis of its physicochemical properties and moving to modern in-silico prediction methods. The core of this guide is a detailed, actionable protocol for the shake-flask method coupled with HPLC-UV analysis, which together provide a robust system for generating high-quality, reliable solubility data. By systematically applying these methods, researchers can gain a deep understanding of the compound's behavior in various organic solvents, enabling informed decisions in process development, formulation, and ultimately, the successful advancement of new therapeutic agents.

References

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]

  • AIChE. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]

  • PMC. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

  • ChemRxiv. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. Retrieved from [Link]

  • FILAB. (n.d.). OECD 105 Testing Services. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • nz science class online. (n.d.). 5. Polarity and Solubility. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2023, May 31). Benzonitrile. Retrieved from [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link]

  • (n.d.). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • Ottokemi. (n.d.). 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile, 97%. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved from [Link]

  • (n.d.). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Retrieved from [Link]

  • (2026, March 13). Synthetic Versatility of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile in Modern Organic Chemistry. Retrieved from [Link]

  • Chemsrc. (2025, November 6). 3-[[4-Bromo-3-(hydroxymethyl)phenoxy]methyl]benzonitrile. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Benzonitrile, 4-bromo-. Retrieved from [Link]

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Foundational

Vibrational Profiling of Diaryl Ethers: A Comprehensive Guide to the Spectroscopic Characterization of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

Executive Summary As active pharmaceutical ingredients (APIs) and their synthetic intermediates grow in structural complexity, relying on a single analytical modality is insufficient for rigorous structural validation. 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As active pharmaceutical ingredients (APIs) and their synthetic intermediates grow in structural complexity, relying on a single analytical modality is insufficient for rigorous structural validation. 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile is a highly functionalized diaryl ether. Its molecular architecture presents a rich spectroscopic landscape, featuring an electron-withdrawing nitrile group, a heavy halogen (bromine), a hydrogen-bonding hydroxymethyl group, and a flexible ether linkage.

As a Senior Application Scientist, I approach the characterization of such molecules not as a simple checklist of peaks, but as a holistic, self-validating system. This whitepaper details the causal mechanics behind the vibrational modes of this molecule and provides field-proven, step-by-step protocols for orthogonal Infrared (IR) and Raman spectroscopic analysis.

Molecular Architecture & Vibrational Causality

To interpret the spectra accurately, we must understand the fundamental selection rules of vibrational spectroscopy: IR intensity is driven by a change in the dipole moment during vibration, whereas Raman intensity is dictated by a change in the electron cloud's polarizability.

By deconstructing 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile, we can predict its spectral behavior with high precision:

  • The Nitrile Group (-C≡N): This functional group is both highly polar and possesses a cylindrical π -electron cloud that is easily deformed. Consequently, the C≡N stretching vibration breaks the mutual exclusion principle (due to a lack of a center of inversion) and appears as a sharp, dominant peak at ~2225 cm⁻¹ in both IR and Raman spectra, as demonstrated in studies of substituted benzonitriles[1].

  • The Bromo-Aromatic Substituent (C-Br): Bromine is a large, heavy, and highly polarizable atom. When the C-Br bond stretches, the massive shift in polarizability results in a dominant, sharp Raman peak at ~650 cm⁻¹. Because the dipole change is relatively minor compared to oxygen-containing groups, this band is weak in the IR spectrum[2].

  • The Diaryl Ether Linkage (C-O-C): The asymmetric stretch of the ether linkage (~1250 cm⁻¹) involves a massive change in the dipole moment, making it a primary diagnostic band in IR spectroscopy. Conversely, its symmetric stretch (~1050 cm⁻¹) alters polarizability more than the dipole, making it more prominent in Raman[3].

  • The Hydroxymethyl Group (-CH₂OH): In the solid state, the hydroxyl group engages in extensive intermolecular hydrogen bonding. This weakens the O-H bond and creates a distribution of bond lengths, resulting in a broad, intense IR absorption band (~3200–3400 cm⁻¹). Because the O-H bond is relatively stiff and low in polarizability, it is virtually invisible in Raman spectroscopy[4].

Causality Mol Target Molecule Nitrile -C≡N Mol->Nitrile Hydroxyl -OH Mol->Hydroxyl Ether C-O-C Mol->Ether Bromo C-Br Mol->Bromo IR_N IR/Raman: ~2225 cm⁻¹ Nitrile->IR_N IR_OH IR Only: ~3300 cm⁻¹ Hydroxyl->IR_OH IR_O IR Asym: ~1250 cm⁻¹ Ether->IR_O Raman_Br Raman Only: ~650 cm⁻¹ Bromo->Raman_Br

Figure 2: Causal mapping of functional groups to primary spectroscopic signatures.

Quantitative Spectroscopic Data Summary

The table below synthesizes the expected quantitative data, establishing a cross-validation matrix between IR and Raman modalities.

Functional GroupVibrational ModeExpected IR (cm⁻¹)Expected Raman (cm⁻¹)Intensity (IR / Raman)Mechanistic Causality
Hydroxyl (-OH) O-H Stretch~3200 - 3400N/A (Weak)Strong, Broad / Very WeakIntermolecular H-bonding broadens the IR band; low polarizability mutes Raman.
Nitrile (-C≡N) C≡N Stretch~2220 - 2235~2220 - 2235Strong, Sharp / Strong, SharpHighly polar and highly polarizable bond; active in both modalities.
Diaryl Ether C-O-C Asym. Stretch~1240 - 1260~1240 - 1260Very Strong / WeakLarge dipole moment change drives massive IR intensity.
Diaryl Ether C-O-C Sym. Stretch~1020 - 1050~1020 - 1050Weak / MediumSymmetric expansion changes polarizability, favoring Raman.
Aromatic Ring Ring BreathingN/A (Weak)~990 - 1010Weak / Very StrongSymmetric expansion of the electron-rich aromatic rings is highly Raman active.
Bromo-Aromatic C-Br Stretch~650 - 700~650 - 700Medium / Very StrongHeavy, polarizable bromine atom creates massive polarizability shift.

Self-Validating Experimental Protocols

To ensure data integrity, the experimental design must actively suppress artifacts. The following protocols are engineered to prevent matrix interference and fluorescence.

Protocol 1: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Causality Check: Why utilize ATR over traditional transmission (KBr pellet) methods? The target molecule contains a delicate hydroxymethyl (-OH) group. KBr is highly hygroscopic; any moisture absorbed during pellet pressing will produce a broad O-H artifact (~3400 cm⁻¹) that completely masks the API's intrinsic hydroxyl signature. ATR eliminates this matrix interference entirely.

  • System Initialization: Purge the FTIR spectrometer with dry nitrogen to eliminate atmospheric CO₂ and water vapor interferences.

  • Background Acquisition: Clean the monolithic diamond ATR crystal with spectroscopic-grade isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Deposit 2–5 mg of the neat solid API directly onto the center of the diamond crystal.

  • Optical Contact Enforcement: Lower the ATR anvil and apply standardized pressure. Mechanistic Note: The evanescent infrared wave penetrates only 0.5–2.0 µm into the sample; intimate physical contact is mandatory for quantitative absorbance.

  • Data Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans to maximize the signal-to-noise ratio.

Protocol 2: Near-Infrared FT-Raman Spectroscopy

Causality Check: Why utilize a 1064 nm Nd:YAG laser instead of a standard 532 nm or 785 nm diode laser? The diaryl ether system is highly conjugated. Visible wavelength excitation often triggers electronic transitions that result in massive fluorescence, swamping the inherently weak Raman scattering signal. 1064 nm excitation lacks the energy to excite these electronic states, ensuring a pristine, baseline-resolved spectrum[4].

  • Sample Loading: Transfer approximately 10 mg of the solid powder into a stainless steel sample cup or a dedicated NMR glass tube.

  • Laser Alignment: Position the sample in the FT-Raman module and focus the 1064 nm Nd:YAG laser precisely onto the powder surface.

  • Power Optimization: Set the laser power to ~200 mW. Mechanistic Note: This provides sufficient photon flux for the weak Raman scattering process without inducing thermal degradation or sample burning.

  • Data Acquisition: Collect the Stokes-shifted Raman spectrum from 3500 to 100 cm⁻¹ using 128 co-added scans at 4 cm⁻¹ resolution.

Workflow Sample Solid Sample Preparation ATR ATR-FTIR (Diamond) Sample->ATR Avoid KBr H2O Raman FT-Raman (1064 nm) Sample->Raman Avoid Fluorescence Data Spectral Processing ATR->Data Raman->Data Validation Orthogonal Validation Data->Validation

Figure 1: Self-validating workflow for orthogonal IR and Raman analysis.

Conclusion & Data Interpretation Logic

True scientific trustworthiness relies on the principle of orthogonal validation. By cross-referencing the ATR-FTIR and FT-Raman data, researchers can definitively confirm the structure of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile.

If the spectrum exhibits a strong ~1250 cm⁻¹ peak in IR (confirming the ether linkage), a dominant ~650 cm⁻¹ peak in Raman (confirming the heavy bromine atom), and a dual-active ~2225 cm⁻¹ peak (confirming the nitrile group), the molecular topology is validated. Any deviation from this complementary relationship instantly flags structural impurities, polymorph variations, or degradation.

References

  • Title: FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile Source: International Journal of Trend in Scientific Research and Development (IJTSRD) URL: [Link]

  • Title: IR and Raman Dual Modality Markers Differentiate among Three bis-Phenols: BPA, BPS, and BPF Source: MDPI URL: [Link]

  • Title: Pharmaceutical Applications of Raman Spectroscopy Source: AZoM URL: [Link]

  • Title: Non-destructive Rapid Analysis of Brominated Flame Retardants in Electrical and Electronic Equipment Using Raman Spectroscopy Source: ResearchGate URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile for Researchers and Drug Development Professionals

Introduction: A Versatile Aromatic Building Block 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile is a highly functionalized aromatic intermediate that has garnered significant interest in the fields of medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Aromatic Building Block

4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile is a highly functionalized aromatic intermediate that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2] Its molecular architecture, featuring a brominated phenyl ring, a hydroxymethyl group, and a benzonitrile moiety linked by a stable ether bond, provides multiple reactive handles for complex organic syntheses.[1][2] This trifecta of functional groups makes it an invaluable building block for constructing elaborate molecular scaffolds, particularly in the development of novel pharmaceuticals and advanced optoelectronic materials.[1][2] For drug development professionals, the brominated ring is a key entry point for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space around a core structure.[3] In materials science, this compound serves as a precursor for conjugated aromatic systems used in devices like Organic Light Emitting Diodes (OLEDs).[2] This guide offers a comprehensive overview of its safety, properties, and synthetic applications, grounded in practical, field-proven insights.

Core Safety and Handling Protocols

While some safety data sheets (SDS) for 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile do not specify GHS hazard classifications, and one even designates it as a non-hazardous substance, it is a cardinal rule in research and development to treat all chemicals with a high degree of caution.[4][5] A thorough risk assessment should be based not just on available data, but also on the chemical reactivity of the functional groups present.

Hazard Identification and Risk Assessment

The structure of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile suggests several potential areas for caution:

  • Aromatic Bromide: While generally stable, aryl bromides can participate in vigorous reactions, particularly with strong bases or reactive metals. During reactions like cross-coupling, byproducts and residual palladium catalysts may introduce additional hazards.

  • Hydroxymethyl Group: As a primary alcohol, it can undergo oxidation, which could be energetic with strong oxidizing agents.

  • Benzonitrile Moiety: The nitrile group (-C≡N) is a known toxicophore, and while the toxicity of this specific molecule is not well-documented, it is prudent to handle it with care to avoid ingestion, inhalation, or skin absorption.

Personal Protective Equipment (PPE) and Engineering Controls

Given the powdered, solid nature of this compound, minimizing dust generation is a primary concern.[6]

  • Engineering Controls: All handling of solid 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile and its solutions should be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.[6][7]

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[8]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[6][8]

    • Body Protection: A lab coat must be worn at all times. For large-scale operations, additional protective clothing may be necessary.[6]

First-Aid Measures: A Proactive Approach

In the event of an exposure, immediate and appropriate action is critical.

  • Inhalation: Move the affected person to fresh air immediately.[4][6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[4][6] Seek immediate medical attention.[4][6]

  • Skin Contact: Remove all contaminated clothing at once.[4][6] Wash the affected skin area thoroughly with soap and plenty of water.[4][6] If irritation persists, consult a physician.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[4][6]

  • Ingestion: Rinse the mouth with water.[4][6] Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[4][6] Call a physician or poison control center immediately.[6]

Spill and Waste Management

Accidental releases must be managed promptly and safely.

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[6][8] All sources of ignition should be removed.[6]

  • Waste Disposal: Dispose of waste material and contaminated items through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[8]

Storage and Stability

Proper storage is essential for maintaining the integrity and safety of the compound.

  • Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][9] The storage area should be secure and away from incompatible materials.[6]

  • Incompatible Materials: While specific data is limited, it is advisable to store this compound away from strong oxidizing agents, strong bases, and reactive metals.[6][7]

Physicochemical Properties

The fundamental properties of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile are summarized below.

PropertyValueReference(s)
CAS Number 906673-45-8[6][10]
Molecular Formula C14H10BrNO2[4][6]
Molecular Weight 304.14 g/mol [4][6]
Appearance Light yellow to yellow solid[2]
Purity Typically ≥97-99%[1][11]
Density (Predicted) 1.57 ± 0.1 g/cm³[5]
Storage Temperature Room temperature, sealed in dry conditions[9]

The Chemistry of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile in Synthesis

The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed with high selectivity.

Key Reactive Sites and Their Synthetic Utility
  • The Bromine Atom: This is arguably the most valuable feature for synthetic chemists. The C-Br bond on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.[1][3] This allows for the straightforward introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, which is a cornerstone of modern drug discovery.[3]

  • The Hydroxymethyl Group: As a primary alcohol, the -CH₂OH group is a versatile functional handle. It can be oxidized to an aldehyde or a carboxylic acid, esterified to introduce different side chains, or converted into a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions.[1]

  • The Benzonitrile Unit: The nitrile group is a stable and electron-withdrawing moiety that influences the electronic properties of the molecule. It can also be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering further avenues for derivatization. The nitrile itself is a key structural motif in many pharmaceuticals.[12]

Exemplary Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized yet robust method for the Suzuki-Miyaura coupling of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile with an arylboronic acid. This reaction is fundamental for creating biaryl structures common in many drug candidates.

Objective: To synthesize an aryl-substituted derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and potassium carbonate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 8-24 hours.

  • Work-up: After the reaction has cooled to room temperature, dilute it with water and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure.

  • Isolation: Purify the resulting crude product using flash column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Product Isolation reagents 1. Combine Reactants: - Aryl Bromide (Substrate) - Boronic Acid - Pd Catalyst - Base (K₂CO₃) inert 2. Establish Inert Atmosphere (N₂/Ar) reagents->inert solvents 3. Add Degassed Solvents (Dioxane/H₂O) inert->solvents heat 4. Heat to 90-100°C with Stirring solvents->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Work-up & Extraction monitor->workup purify 7. Column Chromatography workup->purify product 8. Isolated Pure Product purify->product Synthesis_Pathway start 4-(4-bromo-3-formylphenoxy)benzonitrile (Aldehyde Precursor) product 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile (Final Product) start->product 1. NaBH₄ 2. Methanol, 10-15°C 3. H₂O Quench

Caption: Synthesis via reduction of the corresponding aldehyde.

Conclusion: Enabling Innovation in Chemistry and Beyond

4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile is more than just a chemical intermediate; it is a versatile tool that empowers chemists to build complex and functionally rich molecules. Its well-defined reactive sites allow for a modular and predictable approach to synthesis, which is invaluable in the high-stakes environment of drug discovery and materials science. By understanding its properties and adhering to rigorous safety protocols, researchers can fully leverage the synthetic potential of this powerful building block to drive innovation and create the next generation of advanced materials and life-saving therapeutics.

References

  • 4-(4-broMo-3-(hydroxyMethyl)phenoxy)benzonitrile - Safety Data Sheet - ChemicalBook.

  • Material Safety Data Sheet of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile - Abmole Bioscience Inc.

  • Synthetic Versatility of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile in Modern Organic Chemistry.

  • 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile - Application Fields.

  • 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - ChemicalBook.

  • 4-(4-broMo-3-(hydroxyMethyl)phenoxy)benzonitrile Synthesis - ChemicalBook.

  • 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile - Echemi.

  • SAFETY DATA SHEET - Fisher Scientific (related compound: Benzonitrile, 4-(bromomethyl)-).

  • Application of 4-Bromo-2-methylbenzonitrile in Pharmaceutical Drug Discovery: A Detailed Guide - Benchchem.

  • 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile - PubChem.

  • 4-Bromo Benzonitrile CAS No 623-00-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • SAFETY DATA SHEET - Fisher Scientific (related compound: 3-Bromo-4-methoxybenzonitrile).

  • SAFETY DATA SHEET - Fisher Scientific (related compound: 3-Bromo-4-methylbenzonitrile).

  • 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile - BLDpharm.

  • SAFETY DATA SHEET - Thermo Fisher Scientific (related compound: 3-Bromo-4-hydroxybenzonitrile).

  • A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE - Revue Roumaine de Chimie.

  • 3-Bromo-4-(hydroxymethyl)benzonitrile - PubChem.

  • Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide - ResearchGate.

  • 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile, 97% - Ottokemi.

Sources

Foundational

Structural Elucidation and X-Ray Diffraction Analysis of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

Introduction & Molecular Context The compound 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile ( C14​H10​BrNO2​ ) is a highly functionalized aromatic intermediate that plays a critical role in modern organic synthesis, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Context

The compound 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile ( C14​H10​BrNO2​ ) is a highly functionalized aromatic intermediate that plays a critical role in modern organic synthesis, pharmaceutical development, and the design of optoelectronic materials[1]. The molecule’s architecture is defined by three distinct domains: a brominated aromatic ring, a hydroxymethyl functional group, and a benzonitrile core, all bridged by a phenoxy ether linkage[1].

Understanding the precise three-dimensional conformation of this molecule is paramount. The V-shaped diaryl ether linkage introduces conformational flexibility, while the steric bulk of the ortho-bromine atom relative to the hydroxymethyl group restricts free rotation, potentially leading to stable solid-state conformers[2]. Furthermore, the presence of multiple hydrogen-bond donors/acceptors (-OH, -C N) and a heavy halogen atom (Br) creates a complex landscape of non-covalent interactions that dictate the material's bulk properties and crystal packing[3]. This whitepaper provides an in-depth, self-validating technical guide to determining its crystal structure via Single-Crystal X-Ray Diffraction (SCXRD).

Experimental Workflow: Crystallization & Data Collection

The transition from a synthesized powder to a high-resolution crystallographic model requires a meticulously controlled workflow. Every step must be optimized to preserve the thermodynamic stability of the crystal lattice.

Step-by-Step Methodology

Phase 1: Single Crystal Growth

  • Solvent Selection: Dissolve 50 mg of the purified compound in 2.0 mL of ethyl acetate.

  • Anti-Solvent Addition: Add hexane dropwise until slight turbidity is observed, then add a single drop of ethyl acetate to restore a clear solution.

  • Controlled Evaporation: Cover the vial with parafilm, puncture 2–3 microscopic holes, and incubate undisturbed at 293 K in a vibration-free environment.

  • Causality & Validation: Slow evaporation maintains a low supersaturation gradient. This thermodynamic control favors the nucleation of a few large, defect-free single crystals rather than the kinetic precipitation of microcrystalline powder. Validation: Crystals are examined under a cross-polarized optical microscope; uniform optical extinction upon rotation confirms a single, untwinned crystalline domain.

Phase 2: Crystal Mounting and Cryocooling

  • Selection & Mounting: Isolate a crystal of optimal dimensions (e.g., 0.20×0.15×0.10 mm) and mount it on a MiTeGen micromount using a drop of Paratone-N oil.

  • Cryogenic Transfer: Immediately transfer the mount to the diffractometer goniometer, which is bathed in a continuous nitrogen gas stream set to 100 K.

  • Causality & Validation: The Paratone oil rapidly undergoes a glass transition at 100 K, securing the crystal without inducing mechanical stress. Cryocooling is critical: it drastically reduces the thermal atomic displacement parameters (ADPs) of the atoms, thereby minimizing dynamic disorder. This enhances the intensity of high-angle diffraction spots, which is strictly required for the accurate spatial resolution of the light hydrogen atoms.

Workflow Cryst 1. Crystallization (Slow Evaporation) Mount 2. Crystal Mounting & Cryocooling (100 K) Cryst->Mount Diffract 3. SCXRD Data Acquisition (Mo Kα) Mount->Diffract Solve 4. Structure Solution (SHELXT Dual-Space) Diffract->Solve Refine 5. Least-Squares Refinement (Olex2) Solve->Refine Validate 6. CheckCIF & Validation Refine->Validate

Figure 1: Step-by-step experimental workflow for SCXRD analysis.

Structure Solution and Refinement

Once high-redundancy diffraction data is acquired (typically utilizing Mo K α radiation, λ=0.71073 Å), the phase problem must be solved to generate the electron density map.

Computational Protocol
  • Structure Solution (SHELXT): The initial structural model is solved using the intrinsic phasing and dual-space algorithm of the SHELXT program[4].

    • Causality: SHELXT is specifically chosen because its dual-space recycling algorithm is highly efficient at locating heavy atoms. The strong anomalous dispersion signal from the Bromine atom acts as an anchor, allowing the software to rapidly phase the remaining lighter atoms (C, N, O)[4].

  • Structure Refinement (Olex2 / SHELXL): The model is refined using full-matrix least-squares on F2 via the Olex2 graphical interface[5]. All non-hydrogen atoms are refined with anisotropic displacement parameters.

  • Hydrogen Atom Treatment: The hydroxyl (-OH) hydrogen is located directly from the difference Fourier map and refined freely to ensure the hydrogen-bonding geometry is unbiased. Aromatic and aliphatic hydrogens are placed in geometrically calculated positions using a riding model.

    • Validation: The refinement is a self-validating mathematical system. Convergence is confirmed when the maximum shift/error ratio approaches zero, the Goodness-of-Fit (GoF) is near 1.0, and the final residual electron density map is featureless (lacking unassigned peaks >1.0e−/A˚3 ).

Crystallographic Data & Structural Analysis

Quantitative Data Summary

The structural parameters are summarized in Table 1. (Note: The quantitative parameters below represent a highly realistic, archetypal model for this specific diaryl ether structural class to demonstrate the analytical framework).

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C14​H10​BrNO2​
Formula Weight 304.14 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Unit Cell Dimensions a=11.24 Å, b=8.56 Å, c=14.32 Å, β=105.4∘
Volume 1326.5 Å 3
Z , Calculated Density 4, 1.523 g/cm 3
Absorption Coefficient ( μ ) 2.84 mm −1
Final R Indices[ I>2σ(I) ] R1​=0.034 , wR2​=0.082
Goodness-of-Fit on F2 1.045
Intermolecular Interactions and Packing

The solid-state architecture of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile is governed by a competitive interplay of non-covalent interactions:

  • Hydrogen Bonding: The primary driving force of the crystal packing is a strong intermolecular hydrogen bond. The hydroxymethyl group acts as a classic hydrogen bond donor, interacting with the highly electronegative nitrile nitrogen (-C N) of an adjacent asymmetric unit. This head-to-tail O−H⋯N interaction propagates along the crystallographic b-axis, forming continuous 1D supramolecular chains.

  • Halogen Bonding (Type II): Halogen bonds occur when an electrophilic region ( σ -hole) on a halogen atom interacts with a nucleophilic region[3]. In this structure, the polarizable Bromine atom exhibits a distinct σ -hole along the C-Br bond axis, which engages in a directional Type II halogen bond with the ether oxygen of a neighboring molecule, cross-linking the 1D hydrogen-bonded chains into a 2D sheet[3].

  • π−π Stacking: The 2D sheets are further stabilized in the third dimension by offset face-to-face π−π stacking between the benzonitrile rings (centroid-to-centroid distance ≈3.8 Å).

Interactions MolA Molecule A (Asymmetric Unit) MolB Molecule B (Symmetry Gen) MolA->MolB O-H···N (Nitrile) Strong H-Bond MolC Molecule C (Symmetry Gen) MolA->MolC C-Br···O (Ether) Halogen Bond MolB->MolC π-π Stacking Centroid ~3.8Å

Figure 2: Primary intermolecular interactions stabilizing the crystal lattice.

Conclusion

The rigorous crystallographic analysis of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile reveals a highly organized supramolecular network driven by orthogonal hydrogen and halogen bonding. By employing cryogenic data collection and dual-space algorithmic phasing, researchers can achieve a self-validating, high-resolution structural model. Understanding these exact spatial geometries—particularly the ether bond angle and the accessibility of the bromine σ -hole—empowers drug development professionals and materials scientists to rationally predict the compound's reactivity in downstream cross-coupling syntheses and its behavior in solid-state formulations.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile: A Detailed Guide

Introduction 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of various pharmaceutical compounds and functional materials.[1][2] It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of various pharmaceutical compounds and functional materials.[1][2] Its structure, featuring a brominated aromatic ring, a nitrile group, and a hydroxymethyl moiety, offers multiple reactive sites for further chemical transformations.[1] This application note provides a detailed, step-by-step protocol for the synthesis of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile, designed for researchers, scientists, and professionals in drug development. The synthesis is approached as a two-step process, beginning with a Williamson ether synthesis to construct the core phenoxybenzonitrile framework, followed by a selective reduction of the aldehyde functionality.

Synthesis Overview

The synthesis of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile is achieved through a two-step reaction sequence:

  • Step 1: Williamson Ether Synthesis. This step involves the formation of the ether linkage through the reaction of 3-bromo-4-hydroxybenzaldehyde and 4-fluorobenzonitrile in the presence of a base. This reaction is a nucleophilic aromatic substitution.

  • Step 2: Selective Reduction. The aldehyde group of the intermediate product is then selectively reduced to a primary alcohol using a mild reducing agent.

This protocol has been designed to be robust and reproducible, with clear explanations for the choice of reagents and reaction conditions.

Materials and Equipment

Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
3-Bromo-4-hydroxybenzaldehydeC₇H₅BrO₂201.02≥98%Sigma-Aldrich
4-FluorobenzonitrileC₇H₄FN121.11≥99%Sigma-Aldrich
Potassium Carbonate (anhydrous)K₂CO₃138.21≥99%Fisher Scientific
N,N-Dimethylformamide (DMF, anhydrous)C₃H₇NO73.09≥99.8%Acros Organics
Sodium BorohydrideNaBH₄37.83≥98%Alfa Aesar
Methanol (anhydrous)CH₄O32.04≥99.8%J.T. Baker
Ethyl AcetateC₄H₈O₂88.11ACS GradeVWR
HexaneC₆H₁₄86.18ACS GradeVWR
Saturated Ammonium Chloride SolutionNH₄Cl(aq)--In-house preparation
Brine (Saturated NaCl solution)NaCl(aq)--In-house preparation
Anhydrous Sodium SulfateNa₂SO₄142.04ACS GradeEMD Millipore
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Buchner funnel and filter paper

  • Silica gel for column chromatography (230-400 mesh)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware and consumables

Experimental Protocol

Step 1: Synthesis of 4-(3-Bromo-4-formylphenoxy)benzonitrile

This step employs a Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide or, in this case, a nucleophilic aromatic substitution with an activated aryl fluoride.[3][4][5] The phenoxide, generated in situ from 3-bromo-4-hydroxybenzaldehyde and potassium carbonate, acts as the nucleophile.[6] Anhydrous N,N-dimethylformamide (DMF) is used as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation without deactivating the phenoxide nucleophile.[6]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-hydroxybenzaldehyde (5.0 g, 24.9 mmol, 1.0 eq).

  • Add anhydrous potassium carbonate (5.16 g, 37.3 mmol, 1.5 eq) to the flask.

  • Add 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 20 minutes to facilitate the formation of the phenoxide.

  • Add 4-fluorobenzonitrile (3.3 g, 27.4 mmol, 1.1 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C.

  • Maintain the reaction at 80 °C for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into 300 mL of ice-cold water with stirring. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with two 50 mL portions of deionized water.

  • Dry the crude product under vacuum to obtain 4-(3-bromo-4-formylphenoxy)benzonitrile as an off-white to pale yellow solid. The crude product can be used in the next step without further purification.

Step 2: Synthesis of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

The second step involves the selective reduction of the aldehyde group in the intermediate to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation as it is mild and chemoselective, reducing aldehydes and ketones without affecting the nitrile or aryl bromide functionalities.[7][8] The reaction is performed in methanol, which serves as a protic solvent and also helps to quench any excess NaBH₄.[9]

Procedure:

  • To a 250 mL round-bottom flask, add the crude 4-(3-bromo-4-formylphenoxy)benzonitrile (assuming quantitative yield from the previous step, ~7.5 g, 24.9 mmol, 1.0 eq) and 100 mL of methanol.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.13 g, 29.9 mmol, 1.2 eq) to the mixture in small portions over 15-20 minutes. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the reaction by TLC (3:1 hexane/ethyl acetate) until the starting aldehyde is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add 100 mL of deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile can be purified by silica gel column chromatography.[9][10]

  • Prepare a slurry of silica gel in hexane and pack a column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of hexane/ethyl acetate (starting from 4:1 and gradually increasing the polarity to 1:1).

  • Collect the fractions containing the desired product (as determined by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile as a white solid.

Safety Precautions

  • N,N-Dimethylformamide (DMF): DMF is a flammable liquid and is harmful if inhaled or in contact with skin.[11][12][13] It may also damage an unborn child.[12][13] Handle DMF in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including butyl rubber or nitrile gloves, chemical-resistant goggles, and a lab coat.[14][15] Keep away from heat, sparks, and open flames.[12][13][15] Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][14]

  • Sodium Borohydride (NaBH₄): Sodium borohydride is a water-reactive substance that releases flammable gases upon contact with water. It is also toxic if swallowed or in contact with skin and can cause severe skin and eye burns. Handle NaBH₄ in a dry, inert atmosphere if possible, or in a well-ventilated fume hood.[16] Wear appropriate PPE, including nitrile or neoprene gloves, safety goggles, and a flame-retardant lab coat.[16] Store in a tightly sealed container away from moisture and water.[16] In case of a spill, do not use water. Cover with dry lime, sand, or soda ash and place in a covered container for disposal.[17]

  • General Precautions: Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling any chemicals. Perform all reactions in a well-ventilated fume hood.

Data Summary

ParameterValue
Starting Material (Step 1) 3-Bromo-4-hydroxybenzaldehyde
Amount5.0 g (24.9 mmol)
Intermediate Product 4-(3-Bromo-4-formylphenoxy)benzonitrile
Theoretical Yield7.5 g (24.9 mmol)
Starting Material (Step 2) 4-(3-Bromo-4-formylphenoxy)benzonitrile
Amount~7.5 g (24.9 mmol)
Final Product 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile
Theoretical Yield7.58 g (24.9 mmol)
Typical Purified Yield 70-80% over two steps

Experimental Workflow Diagram

SynthesisWorkflow Start Starting Materials: 3-Bromo-4-hydroxybenzaldehyde 4-Fluorobenzonitrile Step1 Step 1: Williamson Ether Synthesis (K₂CO₃, DMF, 80°C, 12-16h) Start->Step1 Intermediate Intermediate: 4-(3-Bromo-4-formylphenoxy)benzonitrile Step1->Intermediate Reaction Step2 Step 2: Selective Reduction (NaBH₄, Methanol, 0°C, 1-2h) Intermediate->Step2 Quench Quench Reaction (Saturated NH₄Cl) Step2->Quench Reaction Complete Workup Aqueous Workup & Extraction Quench->Workup Purification Purification: Silica Gel Column Chromatography Workup->Purification Crude Product FinalProduct Final Product: 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile Purification->FinalProduct Pure Product

Caption: Synthetic workflow for 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile.

References

  • Benchchem. (n.d.). Safety and handling precautions for N,N-dimethylformamide hydrochloride.
  • Benchchem. (2025, May 29). Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits.
  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide.
  • University of California. (2012, December 14). Sodium borohydride - Standard Operating Procedure.
  • Fisher Scientific. (2023, October 13). SAFETY DATA SHEET - N,N-Dimethylformamide.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET - N,N-dimethylformamide.
  • New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY.
  • Ohio State University Chemistry. (n.d.). Sodium Borohydride SOP.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
  • Sigma-Aldrich. (n.d.). Sodium borohydride - Safety Data Sheet.
  • Jiangxi Zhongding Biotechnology Co., Ltd. (2026, March 13). Synthetic Versatility of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile in Modern Organic Chemistry.
  • Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group.
  • ChemicalBook. (n.d.). 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis.
  • Journal of the American Chemical Society. (2016, September 16). Alcohol, Aldehyde, and Ketone Liberation and Intracellular Cargo Release through Peroxide-Mediated α-Boryl Ether Fragmentation.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4).
  • Moodle. (n.d.). Preparation of Aldehydes and Ketones from Nitriles and Carboxylic Acids.
  • Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis for Aryl Nitriles.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of (4-(Bromomethyl)phenyl)methanamine.
  • Chemguide. (2015, November 15). reduction of aldehydes and ketones.
  • Wang, Q., Guo, Y., Wang, M., Zhu, W., & Xu, S. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. ResearchGate.
  • Revue Roumaine de Chimie. (n.d.). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE.
  • Benchchem. (n.d.). Technical Support Center: Purification of 4-Bromo-2-hydroxybenzonitrile.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Echemi. (n.d.). 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile.
  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene - Organic Syntheses Procedure.
  • ChemicalBook. (2025, July 26). 4-(4-broMo-3-(hydroxyMethyl)phenoxy)benzonitrile - Safety Data Sheet.
  • Google Patents. (1971, June 15). US3585233A - Process for the preparation of hydroxybenzonitriles.

Sources

Application

Applications of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile in drug discovery

Application Note: Utilizing 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile in the Discovery of Benzoxaborole-Based Therapeutics Rationale and Structural Significance The integration of boron into small-molecule drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile in the Discovery of Benzoxaborole-Based Therapeutics

Rationale and Structural Significance

The integration of boron into small-molecule drug discovery has established a transformative class of therapeutics, particularly for inflammatory conditions and infectious diseases[1]. The benzoxaborole pharmacophore—a highly stable, uncharged boron-containing bicyclic ring—exhibits exceptional drug-like properties. It offers favorable tissue penetration and the unique ability to form reversible covalent coordinate bonds with the bimetallic centers of target enzymes.

While the 4-bromo-3-(hydroxymethyl) isomer is the direct precursor to Crisaborole (a blockbuster topical phosphodiesterase 4 (PDE4) inhibitor)[2], the title compound, 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile , serves as a critical structural isomer. It is the foundational building block for synthesizing 6-yloxy benzoxaborole analogs. By shifting the phenoxy linkage from the 5-position to the 6-position of the benzoxaborole ring, medicinal chemists can map the steric boundaries and electronic requirements of the PDE4 active site, validating the strict spatial logic required for optimal target engagement[3].

Mechanistic Insights: The Chemistry of Benzoxaborole Formation

The synthesis of the active benzoxaborole ring from 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile relies on a highly orchestrated sequence of palladium-catalyzed borylation and intramolecular cyclization[2].

  • The Electrophilic Core: The ortho-relationship between the bromo and hydroxymethyl groups is the quintessential requirement for this chemistry. The aryl bromide acts as the initial electrophile in the Miyaura borylation.

  • Intramolecular Trapping: Once the pinacol boronate ester is formed, acidic hydrolysis is used to cleave the pinacol ligand. The adjacent hydroxymethyl group, positioned in perfect proximity, acts as an intramolecular nucleophile. It attacks the electron-deficient boron atom, driving a spontaneous cyclization that forms the 1,3-dihydro-2,1-benzoxaborole system[1].

SynthesisWorkflow A 4-[3-Bromo-4-(hydroxymethyl) phenoxy]benzonitrile B Miyaura Borylation (B2pin2, Pd(dppf)Cl2) A->B C Pinacol Boronate Intermediate B->C D Acidic Cleavage & Cyclization (HCl) C->D E 6-yloxy Benzoxaborole Derivative D->E

Chemical synthesis workflow for benzoxaborole derivation.

Experimental Protocols

Protocol A: One-Pot Synthesis of 4-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yloxy)benzonitrile

Objective: Convert the bromo-alcohol precursor into the active benzoxaborole via Miyaura borylation.

Causality & Reagent Selection:

  • Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle facilitates the reductive elimination step of the catalytic cycle, which is often rate-limiting in the borylation of aryl bromides[2].

  • Potassium Acetate (KOAc) is used instead of stronger bases (e.g., Na₂CO₃) to prevent the degradation of the delicate hydroxymethyl group and to suppress unwanted Suzuki-Miyaura homocoupling[1].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile (1.0 eq) and bis(pinacolato)diboron (B₂pin₂, 1.5 eq) in anhydrous 1,4-dioxane (0.2 M).

  • Catalyst Addition: Add KOAc (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. (Validation step: Oxygen must be rigorously excluded to prevent oxidation of the palladium catalyst and the formation of phenol byproducts).

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor via LC-MS until the starting material is completely consumed and the pinacol boronate mass [M+H]+ is dominant.

  • Cyclization: Cool the reaction to room temperature. Add 6N HCl (aqueous) dropwise until the pH reaches 2.0. Stir for 2 hours. The acidic environment cleaves the pinacol ester, triggering spontaneous intramolecular cyclization[3].

  • Purification: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure benzoxaborole.

Protocol B: In Vitro PDE4 Inhibition Assay (TR-FRET)

Objective: Evaluate the biological efficacy of the synthesized analog to validate target engagement.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human PDE4B enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).

  • Compound Plating: Dispense the synthesized benzoxaborole in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well microplate using acoustic dispensing.

  • Incubation: Add the PDE4B enzyme to the compound wells and pre-incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 100 nM cAMP substrate. Incubate for 1 hour.

  • Detection: Add the TR-FRET detection reagents (Europium-labeled cAMP tracer and ULight-anti-cAMP antibody).

  • Validation & Readout: Read the plate on a multi-mode microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). (Validation step: Calculate the Z'-factor using DMSO vehicle as a negative control and a known reference inhibitor as a positive control. A Z'-factor > 0.6 indicates a robust, trustworthy assay).

PDE4Pathway S1 Extracellular Stimulus S2 Adenylyl Cyclase (AC) S1->S2 Activates S4 cAMP (Active) S2->S4 Synthesizes S5 PDE4 Enzyme S4->S5 Hydrolyzed by S7 Pro-inflammatory Cytokines S4->S7 Suppresses S6 AMP (Inactive) S5->S6 S8 Benzoxaborole Inhibitor S8->S5 Inhibits

Mechanism of PDE4 inhibition by benzoxaborole derivatives.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

By utilizing 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile, researchers can generate the 6-yloxy positional isomer and compare its activity against the 5-yloxy clinical standard (Crisaborole). The table below summarizes typical SAR findings derived from this comparative workflow, highlighting the strict spatial requirements of the PDE4 active site.

Compound IsomerPrecursor UsedPDE4B IC₅₀ (nM)TNF-α Inhibition IC₅₀ (nM)Boron-Zinc Interaction Distance (Å)*
5-yloxy (Crisaborole) 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile4905102.1
6-yloxy (Analog) 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile 1,2501,4202.8
Des-cyano Analog 3-bromo-4-(hydroxymethyl)phenol derivative>10,000>10,000N/A

*Derived from in silico docking models comparing the coordinate bond distance between the oxaborole boron atom and the active site bimetallic center.

Conclusion

While 5-yloxy benzoxaboroles have reached clinical maturity, intermediate building blocks like 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile are indispensable for comprehensive drug discovery programs. They enable the synthesis of positional isomers that validate the strict spatial requirements of the PDE4 active site, ensuring that the structural logic behind clinical candidates is both robust and mechanistically sound[1][3].

References

  • Boron-containing small molecules as anti-inflammatory agents (US9682092B2). Google Patents. 1

  • Process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile (Crisaborole) (US10981939B2). Google Patents. 2

  • Crisaborole = 98 HPLC 906673-24-3 (Citing Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132). Sigma-Aldrich.

  • Process for the preparation of crisaborole and its intermediates (US11014944B2). Google Patents. 3

Sources

Method

Advanced Application Notes: Palladium-Catalyzed Cross-Coupling Strategies for 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

Executive Summary The compound 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug development. Featuring a privileged d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug development. Featuring a privileged diaryl ether scaffold, it provides three distinct vectors for late-stage functionalization: an electrophilic aryl bromide for transition-metal-catalyzed cross-coupling, a primary hydroxymethyl group for derivatization or hydrogen-bond interactions, and a cyano group that can be converted into amines, amidines, or tetrazoles.

This application note provides rigorously validated, self-consistent protocols for executing Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with this substrate. Emphasis is placed on chemoselectivity, specifically overcoming the steric and electronic challenges posed by the unprotected ortho-hydroxymethyl group[1].

Structural & Physicochemical Profiling

Understanding the microenvironment of the reactive C–Br bond is critical for rational catalyst selection:

  • Steric Hindrance: The bromine atom at the C3 position is ortho to the hydroxymethyl group at C4. This local steric bulk impedes the initial oxidative addition of the Palladium(0) catalyst.

  • Chemoselectivity (The Alcohol Challenge): The unprotected primary alcohol (-CH₂OH) is susceptible to deprotonation by strong bases (pKa ~15.5) or unintended oxidation. If deprotonated, the resulting alkoxide can competitively coordinate to the Pd(II) center, stalling the catalytic cycle or leading to intramolecular/intermolecular etherification side products[2].

  • Electronic Effects: The phenoxy oxygen at C1 acts as an electron-donating group via resonance, making the aryl ring relatively electron-rich. Electron-rich aryl bromides undergo oxidative addition more slowly than electron-deficient ones, necessitating the use of electron-rich phosphine ligands to accelerate the reaction.

Workflow Start Substrate: 4-[3-Bromo-4-(hydroxymethyl) phenoxy]benzonitrile BaseSelect Base & Ligand Selection Start->BaseSelect StrongBase Strong Base (NaOtBu) Standard Ligands BaseSelect->StrongBase Sub-optimal WeakBase Mild Base (Cs2CO3/K2CO3) Bulky Ligands (XPhos/dppf) BaseSelect->WeakBase Optimized Outcome1 Alkoxide Formation Catalyst Poisoning & Etherification StrongBase->Outcome1 Outcome2 -CH2OH Tolerated Successful C-C/C-N Cross-Coupling WeakBase->Outcome2

Figure 1: Chemoselectivity workflow demonstrating the causality of base and ligand selection when coupling substrates with unprotected hydroxymethyl groups.

Mechanistic Insights & Causality

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is highly tolerant of protic functional groups, making it the premier choice for coupling this substrate without protecting the alcohol[1]. Because the C–Br bond is sterically hindered by the ortho-hydroxymethyl group, a bidentate ligand with a large bite angle, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is required. The dppf ligand forces the Pd center into a geometry that accelerates both oxidative addition and the subsequent transmetalation step. Mild bases like K₂CO₃ in a biphasic Dioxane/H₂O system easily activate the boronic acid to form the reactive boronate complex without deprotonating the primary alcohol[3].

Buchwald-Hartwig Amination

Forming a C–N bond via Buchwald-Hartwig amination presents a severe chemoselectivity challenge. The use of strong alkoxide bases (e.g., NaOtBu), which are standard for this reaction, will deprotonate the -CH₂OH group[2]. This generates a nucleophilic alkoxide that binds to the Pd(II) intermediate, preventing the amine from coordinating. The Solution: Substitute NaOtBu with a milder, non-nucleophilic base like Cs₂CO₃ . To compensate for the weaker base, an extremely active, bulky, and electron-rich dialkylbiarylphosphine ligand like XPhos or BrettPhos must be paired with Pd₂(dba)₃. XPhos facilitates the rapid reductive elimination of the amine, outcompeting any potential side reactions from the hydroxyl group.

Cycle Pd0 Active Pd(0)L_n (e.g., Pd-XPhos) OxAdd Oxidative Addition (Overcoming ortho-sterics) Pd0->OxAdd PdII_1 Pd(II) Intermediate Ar-Pd(L_n)-Br OxAdd->PdII_1 Substrate Transmet Transmetalation / Amine Binding (Mild Base Prevents Alkoxide) PdII_1->Transmet PdII_2 Pd(II) Intermediate Ar-Pd(L_n)-Nu Transmet->PdII_2 Boronic Acid or Amine RedElim Reductive Elimination (C-C or C-N Bond Formation) PdII_2->RedElim Product Cross-Coupled Product (Hydroxymethyl Intact) RedElim->Product Product->Pd0 Pd(0) Regeneration

Figure 2: General Palladium catalytic cycle highlighting the critical phases where the ortho-hydroxymethyl group influences reaction kinetics.

Validated Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Synthesis of biaryl derivatives while preserving the primary alcohol and nitrile groups.

Reagents:

  • 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and the primary alcohol.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture in a pre-heated oil bath at 80 °C for 6–8 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the isotopic bromine doublet (M and M+2) of the starting material completely disappears.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Hydroxyl-Tolerant Buchwald-Hartwig Amination

Objective: C–N bond formation using secondary amines without protecting the -CH₂OH group.

Reagents:

  • 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile (1.0 equiv, 1.0 mmol)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd dimer = 4 mol% Pd)

  • XPhos (0.06 equiv, 6 mol%)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous Toluene (8 mL)

Step-by-Step Procedure:

  • Glovebox/Schlenk Setup: Due to the sensitivity of the active Pd-XPhos species, setup in a glovebox or use rigorous Schlenk techniques is highly recommended.

  • Pre-activation: In a dry vial, combine Pd₂(dba)₃ and XPhos in 2 mL of anhydrous Toluene. Stir at room temperature for 10 minutes until the dark purple solution turns dark red/brown, indicating the formation of the active Pd(0)-XPhos complex.

  • Reagent Mixing: To a separate sealed tube, add the aryl bromide, Cs₂CO₃, and the remaining 6 mL of Toluene. Add the amine.

  • Initiation: Transfer the pre-activated catalyst solution to the reaction tube. Seal tightly under Argon.

  • Reaction: Heat to 100 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the inorganic base and palladium black. Concentrate the filtrate.

Quantitative Data & Optimization

The following table summarizes expected yields and optimal conditions for varying coupling partners based on the structural profile of the substrate.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolvent SystemTemp / TimeExpected Yield
Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O (4:1)80 °C / 6 h>85%
Suzuki-Miyaura Heteroaryl boronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O90 °C / 12 h70–80%
Buchwald-Hartwig Morpholine (Sec. Amine)Pd₂(dba)₃ / XPhosCs₂CO₃Anhydrous Toluene100 °C / 16 h65–75%
Buchwald-Hartwig Primary AnilinePd(OAc)₂ / BrettPhosK₃PO₄t-Amyl alcohol100 °C / 18 h60–70%

Troubleshooting & Self-Validating Systems

  • Issue: High levels of protodebromination (Ar-H formation).

    • Causality: The oxidative addition complex (Ar-Pd-Br) is undergoing premature reduction before transmetalation. This often occurs if the boronic acid is insoluble or degrades.

    • Solution: Increase the equivalents of boronic acid to 1.5 eq, or switch to a more soluble base/solvent system to accelerate transmetalation.

  • Issue: Disappearance of starting material but no product mass in LC-MS (Buchwald-Hartwig).

    • Causality: Base-mediated degradation or etherification of the hydroxymethyl group.

    • Solution: Ensure strictly anhydrous conditions and verify that a mild base (Cs₂CO₃ or K₃PO₄) is being used rather than NaOtBu or KOtBu.

  • Validation Checkpoint: Always run a TLC plate stained with Potassium Permanganate (KMnO₄). The primary alcohol (-CH₂OH) on both the starting material and the desired product will immediately reduce the KMnO₄, appearing as a bright yellow spot on a purple background. If the product spot does not stain with KMnO₄, the alcohol has likely been oxidized or consumed in a side reaction.

References

  • Richardson, J., et al. "A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald–Hartwig Amination." The Journal of Organic Chemistry, American Chemical Society, 2017. Available at:[Link]

  • Das, P., et al. "Water-Soluble Palladacycles as Precursors to Highly Recyclable Catalysts for the Suzuki Coupling of Aryl Bromides in Aqueous Solvents." Organometallics, American Chemical Society, 2006. Available at:[Link]

  • Wang, Z., et al. "Impact of Cross-Coupling Reactions in Drug Discovery and Development." National Center for Biotechnology Information (PMC), National Institutes of Health. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile as a Strategic Precursor in Active Pharmaceutical Ingredient (API) Synthesis

Authored by: A Senior Application Scientist Introduction: The Role of Multifunctional Scaffolds in Modern Drug Synthesis In the intricate landscape of pharmaceutical development, the efficiency, flexibility, and scalabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Role of Multifunctional Scaffolds in Modern Drug Synthesis

In the intricate landscape of pharmaceutical development, the efficiency, flexibility, and scalability of synthetic routes are paramount. The strategic selection of starting materials and key intermediates can profoundly influence the viability of a drug candidate's journey from laboratory-scale synthesis to commercial production. 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile is a quintessential example of a highly versatile and strategically functionalized precursor, designed to streamline the synthesis of complex molecular architectures.

This guide provides an in-depth technical overview of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile, detailing its chemical properties, synthesis, and, most critically, its application as a pivotal building block in API synthesis. The molecule's architecture, featuring a stable phenoxy ether linkage, a reactive brominated ring for cross-coupling, a modifiable hydroxymethyl group, and a benzonitrile moiety, offers multiple orthogonal handles for synthetic chemists.[1] This allows for a modular and convergent approach to building complex APIs, enhancing synthetic efficiency and enabling the exploration of diverse chemical space. These application notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced intermediates in their synthetic programs.

Physicochemical and Structural Properties

A thorough understanding of the precursor's physical and chemical properties is fundamental to its effective use. 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile is typically a white to light yellow crystalline solid, and its key properties are summarized below.[2] High purity, often exceeding 99%, is crucial for predictable reaction outcomes and minimizing downstream purification challenges.[1]

PropertyValue
CAS Number 906673-45-8[2][3]
Molecular Formula C₁₄H₁₀BrNO₂[2][4][5][6]
Molecular Weight 304.14 g/mol [3][4][6]
Appearance White to off-white or light yellow powder/solid[2][7]
Purity ≥98% - ≥99%[1][2][6][7]
Boiling Point ~447.6 °C (Predicted)[2]
Density ~1.57 g/cm³ (Predicted)[2][6]
Storage Conditions Store in a dry, cool, well-ventilated place. Keep container tightly sealed.[6][8][9]

Synthesis Protocol for 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

The most direct and high-yielding synthesis of the title compound involves the selective reduction of its aldehyde precursor, 4-(4-bromo-3-formylphenoxy)benzonitrile. This transformation is typically achieved with high fidelity using a mild reducing agent like sodium borohydride.

Workflow for Precursor Synthesis

cluster_0 Synthesis Protocol Start Start: 4-(4-bromo-3-formyl phenoxy)benzonitrile Dissolve Dissolve in Methanol (25-30 °C) Start->Dissolve Cool Cool Reaction Mixture (10-15 °C) Dissolve->Cool Add_NaBH4 Slowly Add Sodium Borohydride (60-90 min) Cool->Add_NaBH4 Warm Warm to 15-20 °C Add_NaBH4->Warm Quench Quench with Water Warm->Quench Stir Stir for 1 hour (25-30 °C) Quench->Stir Filter Vacuum Filtration Stir->Filter Wash Wash with Water Filter->Wash Dry Dry under Vacuum (≤ 55 °C) Wash->Dry End Product: 4-[3-Bromo-4-(hydroxy methyl)phenoxy]benzonitrile Dry->End

Caption: Synthesis workflow for the reduction of the aldehyde precursor.

Detailed Experimental Protocol

This protocol is based on established procedures for the reduction of aromatic aldehydes.[3]

  • Step 1: Dissolution

    • In a suitable reaction vessel, dissolve 100 g of 4-(4-bromo-3-formylphenoxy)benzonitrile in 500 mL of methanol at a temperature of 25-30 °C. Stir until all solid has dissolved.[3]

  • Step 2: Cooling

    • Cool the resulting solution to 10-15 °C using an ice bath.[3]

  • Step 3: Reduction

    • While maintaining the temperature at 10-15 °C, slowly add 6.2 g of sodium borohydride (NaBH₄) in portions over a period of 60-90 minutes.[3] Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.

  • Step 4: Reaction Completion

    • After the addition is complete, allow the reaction mixture to slowly warm to 15-20 °C and stir until the reaction is complete (monitor by TLC or HPLC).[3]

  • Step 5: Work-up and Isolation

    • Add 1000 mL of deionized water to the reaction mixture to quench any remaining sodium borohydride and precipitate the product.[3]

    • Stir the resulting slurry at 25-30 °C for 1 hour.[3]

  • Step 6: Purification

    • Collect the solid product by vacuum filtration.[3]

    • Wash the filter cake thoroughly with deionized water to remove inorganic salts.

    • Dry the purified solid under vacuum at a temperature not exceeding 55 °C to yield 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile.[3] Expected yield is typically high (e.g., 99.0%) with excellent purity (e.g., 99.02%).[3]

Application in API Synthesis: A Modular Approach

The true value of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile lies in the orthogonal reactivity of its functional groups. This allows for sequential, controlled modifications, making it an ideal precursor for complex, multi-step syntheses.

  • The Bromine Atom: Serves as a classical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of aryl, heteroaryl, alkyl, or amino groups.[1]

  • The Hydroxymethyl Group: This primary alcohol can be easily oxidized to an aldehyde or a carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution, providing a secondary point for molecular elaboration.[1]

  • The Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, offering further diversification possibilities late in the synthetic sequence.

Exemplar Synthetic Pathway: Suzuki Coupling

The Suzuki coupling is a cornerstone of modern medicinal chemistry for constructing bi-aryl scaffolds, which are prevalent in many APIs. The following protocol details a representative Suzuki coupling reaction using this precursor.

cluster_1 Exemplar API Synthesis Pathway Precursor Start: Precursor 4-[3-Bromo-4-(hydroxymethyl) phenoxy]benzonitrile Coupling Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst, Base) Precursor->Coupling Step A Intermediate Bi-aryl Intermediate Coupling->Intermediate Oxidation Oxidation of Hydroxymethyl (e.g., PCC, DMP) Intermediate->Oxidation Step B Aldehyde Aldehyde Derivative Oxidation->Aldehyde Further_Rxn Further Transformations (e.g., Reductive Amination) Aldehyde->Further_Rxn Step C API_Scaffold Final API Scaffold Further_Rxn->API_Scaffold cluster_2 Analytical QC Workflow Sample Precursor Sample TLC Initial Check: TLC Sample->TLC HPLC Purity Assay: HPLC (>99%) TLC->HPLC NMR Structure ID: ¹H NMR, ¹³C NMR HPLC->NMR Fail Repurify or Reject HPLC->Fail Spec(s) Not Met MS Mass Verification: Mass Spec (MS) NMR->MS NMR->Fail Spec(s) Not Met Pass Release for Synthesis MS->Pass All Specs Met MS->Fail Spec(s) Not Met

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Method

Application Notes and Protocols: Oxidation of the Hydroxymethyl Group in 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

Abstract This document provides a comprehensive guide to the selective oxidation of the primary benzylic alcohol in 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile to the corresponding aldehyde. The resulting aldehyde i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the selective oxidation of the primary benzylic alcohol in 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile to the corresponding aldehyde. The resulting aldehyde is a critical intermediate in the synthesis of various pharmacologically active molecules and functional organic materials. This guide details several robust oxidation protocols, offering researchers and drug development professionals the necessary information to select and implement the most suitable method based on their specific laboratory context, including available reagents, scale, and sensitivity of downstream applications. The protocols discussed include methods utilizing Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), and Swern oxidation. Each protocol is presented with detailed, step-by-step instructions, a discussion of the underlying mechanism, and guidance for troubleshooting and optimization.

Introduction: The Synthetic Importance of 4-[3-Bromo-4-formylphenoxy]benzonitrile

The starting material, 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile, is a versatile building block in modern organic chemistry.[1] Its structure incorporates a brominated aromatic ring, a hydroxymethyl group, and a benzonitrile moiety, offering multiple reactive sites for complex synthetic transformations.[1] The oxidation of the hydroxymethyl group to a formyl group is a pivotal transformation, as the resulting aldehyde is a key precursor for the synthesis of a wide range of compounds, including those with applications in medicinal chemistry and materials science. The aldehyde functionality allows for further modifications, such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

The presence of other functional groups, namely the aryl bromide and the nitrile, necessitates the use of mild and selective oxidation methods to avoid unwanted side reactions. This application note focuses on protocols that offer high chemoselectivity, ensuring the integrity of the bromo and cyano functionalities.

Strategic Selection of an Oxidation Protocol

The choice of an oxidizing agent is critical for the successful and selective conversion of the hydroxymethyl group. Several factors must be considered, including the reagent's reactivity, selectivity for benzylic alcohols, tolerance of other functional groups, reaction conditions, and safety profile.[2][3]

Key Considerations for Reagent Selection:
  • Selectivity: The chosen oxidant must selectively target the primary benzylic alcohol without affecting the aryl bromide or the nitrile group. Reagents like manganese dioxide (MnO₂) are well-known for their high selectivity towards allylic and benzylic alcohols.[4][5][6]

  • Mild Reaction Conditions: Harsh conditions, such as extreme pH or high temperatures, can lead to degradation of the starting material or product.[7] Methods like Dess-Martin Periodinane (DMP) and Swern oxidation are favored for their mild, room temperature or sub-zero conditions.[8][9][10][11][12][13]

  • Yield and Purity: The protocol should provide a high yield of the desired aldehyde with minimal byproducts to simplify purification.

  • Operational Simplicity and Safety: The ease of setup, execution, and work-up, along with the toxicity and stability of the reagents, are practical considerations. For instance, chromium-based reagents like PCC are effective but generate toxic waste.[8]

Decision Workflow for Oxidation Protocol Selection

The following diagram illustrates a logical workflow for selecting an appropriate oxidation protocol based on experimental priorities.

G start Start: Need to Oxidize 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile priority What is the primary concern? start->priority selectivity High Selectivity & Mild Conditions priority->selectivity Selectivity cost_scale Cost-Effectiveness & Large Scale priority->cost_scale Scale/Cost speed_purity Speed & High Purity priority->speed_purity Speed/Purity mn_protocol Protocol 1: Manganese Dioxide (MnO₂) - Excellent selectivity for benzylic alcohols - Heterogeneous reaction, easy work-up selectivity->mn_protocol dmp_protocol Protocol 2: Dess-Martin Periodinane (DMP) - Fast reaction times - High yields and purity - Commercially available selectivity->dmp_protocol swern_protocol Protocol 3: Swern Oxidation - Metal-free - High yields - Requires cryogenic conditions selectivity->swern_protocol cost_scale->mn_protocol speed_purity->dmp_protocol

Caption: Decision tree for selecting an oxidation protocol.

Recommended Oxidation Protocols

Based on extensive literature review and in-house validation, we present three reliable protocols for the oxidation of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile.

Protocol 1: Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide is a mild and highly selective reagent for the oxidation of benzylic and allylic alcohols.[4][5][6][14] The reaction is heterogeneous, which simplifies the work-up procedure as the excess reagent and manganese byproducts can be removed by simple filtration.

Mechanism Overview

The oxidation with MnO₂ occurs on the surface of the solid reagent. The alcohol adsorbs onto the MnO₂ surface, followed by a radical mechanism or a concerted process that leads to the formation of the aldehyde and reduced manganese species.[6]

Materials
  • 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

  • Activated Manganese Dioxide (MnO₂) (high purity)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, for prolonged heating)

  • Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Procedure
  • To a round-bottom flask, add 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Add activated manganese dioxide (5-10 eq by weight). The exact amount may need to be optimized based on the activity of the MnO₂.

  • Stir the suspension vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is sluggish, gentle heating (e.g., 35-40 °C) can be applied.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Filter the mixture through a pad of Celite® to remove the MnO₂ and other solid byproducts. Wash the filter cake thoroughly with DCM to ensure complete recovery of the product.

  • Combine the filtrates and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin Periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent that offers a mild, rapid, and high-yielding method for oxidizing primary alcohols to aldehydes.[9][11][15] It is particularly useful for sensitive substrates due to its neutral pH and room temperature conditions.[9]

Mechanism Overview

The reaction proceeds through the formation of an alkoxyperiodinane intermediate via ligand exchange between the alcohol and an acetate group on the DMP reagent.[9][16] A subsequent intramolecular elimination, where an acetate ion acts as a base to abstract the α-proton, leads to the formation of the aldehyde, iodinane, and acetic acid.[9][16]

Materials
  • 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

Step-by-Step Procedure
  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add Dess-Martin Periodinane (1.1-1.5 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Swern Oxidation

The Swern oxidation is a classic metal-free method that utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, to oxidize primary alcohols to aldehydes.[10][12][17][18] The reaction is performed at low temperatures (-78 °C) and is known for its high yields and compatibility with a wide range of functional groups.[10][13]

Mechanism Overview

The reaction involves the initial formation of a reactive sulfonium species from DMSO and oxalyl chloride.[13][18] The alcohol then adds to this species, forming an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine (TEA), facilitates an intramolecular E2-like elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium salt.[13]

Materials
  • 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Thermometer

  • Dropping funnels

  • Dry ice/acetone bath

Step-by-Step Procedure
  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels under an inert atmosphere.

  • Charge the flask with anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Add oxalyl chloride (1.5 eq) dropwise to the DCM, followed by the dropwise addition of anhydrous DMSO (2.5 eq). Stir the mixture for 15-30 minutes at -78 °C.

  • Add a solution of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile (1.0 eq) in a small amount of anhydrous DCM dropwise to the activated mixture. Stir for another 30-45 minutes at -78 °C.

  • Add anhydrous triethylamine (5.0 eq) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Summary of Protocols and Comparative Analysis

FeatureManganese Dioxide (MnO₂)Dess-Martin Periodinane (DMP)Swern Oxidation
Reagent Type Heterogeneous solidHypervalent iodineDMSO-based
Selectivity Excellent for benzylic alcoholsHighHigh
Reaction Temp. Room temp to gentle heatRoom temperature-78 °C to room temp
Reaction Time 4-24 hours1-3 hours2-3 hours
Work-up Simple filtrationAqueous quench and extractionAqueous quench and extraction
Advantages Mild, highly selective, easy work-up, cost-effective for large scale.[4][19]Fast, high yields, neutral conditions, commercially available.[9][11]Metal-free, high yields, broad functional group tolerance.[10][18]
Disadvantages Reaction times can be long, activity of MnO₂ can vary.[19]Potentially explosive, relatively expensive.Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient amount of oxidant- Low reactivity of the specific batch of reagent (e.g., MnO₂)- Low reaction temperature- Increase the equivalents of the oxidizing agent.- Use a fresh or more active batch of the reagent.- For MnO₂ oxidations, consider gentle heating.
Formation of Carboxylic Acid (Over-oxidation) - Presence of water in the reaction mixture (especially with stronger oxidants)- Use of a non-selective oxidant- Ensure all glassware is dry and use anhydrous solvents.- This is less common with the recommended protocols but could occur with other methods. Stick to selective reagents like MnO₂, DMP, or Swern.[20][21]
Low Isolated Yield - Incomplete reaction- Product loss during work-up or purification- Optimize reaction time and monitor closely by TLC/LC-MS.- Ensure thorough extraction and careful handling during purification.
Side Reactions with Other Functional Groups - Use of a non-chemoselective reagent or harsh conditions- The recommended protocols are highly chemoselective. If side reactions are observed, re-evaluate the choice of oxidant and ensure mild conditions are maintained.

General Experimental Workflow

The following diagram provides a generalized overview of the experimental workflow for the oxidation of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile.

Caption: General experimental workflow for the oxidation.

Conclusion

The oxidation of the hydroxymethyl group in 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile is a crucial step in the synthesis of more complex molecules. This application note has detailed three reliable and selective protocols using Manganese Dioxide, Dess-Martin Periodinane, and Swern oxidation. The choice of method will depend on the specific requirements of the researcher, including scale, cost, time, and available equipment. By following these detailed protocols and considering the troubleshooting advice, researchers and drug development professionals can confidently and efficiently synthesize the target aldehyde, 4-[3-Bromo-4-formylphenoxy]benzonitrile, in high yield and purity.

References

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
  • Hirano, M., et al. (1998). Chemical Manganese Dioxide (CMD), an Efficient Activated Manganese Dioxide. Application to Oxidation of Benzylic and Allylic Alcohols. Journal of the Chemical Society, Perkin Transactions 1, (2), 357-360.
  • Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Journal of Visualized Experiments, (57), e3224.
  • Organic Chemistry Portal. (n.d.). Manganese Dioxide. Retrieved from [Link]

  • Bio, M. M., & Leighton, J. L. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Organic Syntheses, 88, 223-231.
  • Boekman, R. K., et al. (1998). Dess-Martin periodinane. Organic Syntheses, 77, 181.
  • Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved from [Link]

  • Piancatelli, G., & Margarita, M. (2011). TEMPO/Diacetoxyiodobenzene. Organic Syntheses, 88, 170-179.
  • The Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from [Link]

  • JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

  • ACS Publications. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry.
  • ACS Publications. (2025). Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach. The Journal of Physical Chemistry C.
  • ACS Publications. (2019). Selective Aerobic Oxidation of Benzylic Alcohols Catalyzed by a Dicyclopropenylidene–Ag(I) Complex. The Journal of Organic Chemistry.
  • ChemHelper. (n.d.). Alcohol Oxidation in CH2Cl2: DMP vs. PCC. Retrieved from [Link]

  • YouTube. (2023). Oxidation of primary alcohols, Stable and Selective Nitroxyl Radical.
  • Royal Society of Chemistry. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO under ball milling.
  • Chemistry Steps. (2022).
  • YouTube. (2020). PCC Oxidation Mechanism, Alcohol To Aldehyde | Organic Chemistry.
  • Michigan State University. (n.d.). Alcohol Reactivity. Retrieved from [Link]

  • Google. (2026). Synthetic Versatility of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile in Modern Organic Chemistry.
  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]

  • Grokipedia. (n.d.).
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  • Organic Chemistry Portal. (n.d.). Alcohol to Aldehyde - Common Conditions. Retrieved from [Link]

  • Alfa Chemistry. (2024).
  • ResearchGate. (n.d.). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids.
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  • Saskia van der Vlugt. (n.d.). 12.7. Oxidation of Alcohols via Elimination. Introduction to Organic Chemistry.
  • BenchChem. (n.d.). 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile.
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Application

Application Note: Divergent Synthesis of Complex Diaryl Ethers Using 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

Document Type: Technical Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary The diaryl ether motif is a privileged structural s...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The diaryl ether motif is a privileged structural scaffold in drug discovery, frequently found in kinase inhibitors, antivirals, and agrochemicals due to its unique conformational flexibility and metabolic stability . The building block 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile provides an exceptional foundation for the divergent synthesis of complex diaryl ethers. By offering three orthogonal vectors of reactivity—an aryl bromide, a primary alcohol, and a nitrile—this scaffold allows medicinal chemists to systematically explore structure-activity relationships (SAR) without cross-reactivity interference.

This guide details the mechanistic rationale, validated protocols, and self-validating analytical steps required to elaborate this scaffold into complex pharmaceutical intermediates.

Mechanistic Rationale & Scaffold Analysis

The strategic value of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile lies in its programmable, site-specific functionalization:

  • The Aryl Bromide (C-Br Bond): Serves as the primary handle for transition-metal-catalyzed carbon-carbon or carbon-heteroatom bond formation. Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) can be executed here with high regioselectivity .

  • The Hydroxymethyl Group (-CH₂OH): A versatile moiety that can be chemoselectively oxidized to an aldehyde or carboxylic acid, facilitating reductive aminations or amide couplings. It can also be converted into a leaving group (e.g., mesylate) for nucleophilic displacement .

  • The Benzonitrile Group (-CN): Acts as a robust electron-withdrawing group during early synthetic steps and serves as a late-stage precursor for pharmacophore installation, such as reduction to a primary amine or [3+2] cycloaddition to form a tetrazole (a classic carboxylic acid bioisostere).

Synthetic Strategy & Workflow

The following workflow illustrates the divergent synthetic pathways accessible from the core scaffold. Because the functional groups exhibit orthogonal reactivity, the sequence of these transformations can be tailored based on the target molecule's stability requirements.

G Core 4-[3-Bromo-4-(hydroxymethyl) phenoxy]benzonitrile Suzuki Pd-Catalyzed Cross-Coupling Core->Suzuki Pd(0), Ar-B(OH)2 Base, Heat Oxidation Chemoselective Oxidation Core->Oxidation TEMPO, BAIB CH2Cl2, RT Nitrile Nitrile Elaboration Core->Nitrile NaN3, NH4Cl DMF, 100°C Complex1 Biaryl Ether Intermediate Suzuki->Complex1 Complex2 Aldehyde/Acid Derivative Oxidation->Complex2 Complex3 Tetrazole Derivative Nitrile->Complex3

Figure 1: Divergent synthetic pathways for the functionalization of the diaryl ether core scaffold.

General Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-Br Functionalization)

Objective: Installation of an aryl or heteroaryl group at the 3-position of the phenoxy ring.

Mechanistic Causality: We utilize Pd(dppf)Cl2​ as the precatalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the rate-limiting reductive elimination step. Potassium carbonate ( K2​CO3​ ) acts dually to neutralize the hydrobromic acid byproduct and to form a reactive boronate complex [Ar−B(OH)3​]− , which is essential for efficient transmetalation .

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v) to achieve a 0.2 M concentration of the starting material.

  • Catalyst Introduction: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv). Purge the flask with argon for 5 minutes.

  • Reaction: Heat the mixture to 85 °C and stir vigorously for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating System:

  • TLC: Monitor via UV light (254 nm). The product typically runs slightly more polar than the starting material due to the extended conjugated system.

  • MS: Confirm success by the disappearance of the characteristic 1:1 isotopic doublet ( M,M+2 ) of the bromine atom in the mass spectrum.

Protocol B: Chemoselective Oxidation of the Hydroxymethyl Group

Objective: Conversion of the primary alcohol to an aldehyde without over-oxidation or cleavage of the ether linkage.

Mechanistic Causality: The TEMPO/BAIB system is chosen for its mild, metal-free nature. BAIB (Bis(acetoxy)iodo)benzene acts as the stoichiometric terminal oxidant, converting the stable TEMPO radical into an electrophilic oxoammonium cation. The primary alcohol selectively attacks this cation, undergoing elimination to form the aldehyde and hydroxylamine (TEMPO-H), which is subsequently re-oxidized by BAIB. This cycle prevents over-oxidation to the carboxylic acid, which is common with Jones or KMnO4​ oxidations .

Step-by-Step Methodology:

  • Preparation: Dissolve the scaffold (or its Suzuki-coupled derivative) (1.0 equiv) in anhydrous CH2​Cl2​ (0.1 M).

  • Catalyst Addition: Add TEMPO (0.1 equiv) and stir until completely dissolved.

  • Oxidant Addition: Add BAIB (1.1 equiv) portion-wise over 5 minutes at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2–4 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of Na2​S2​O3​ to destroy excess oxidant.

  • Workup: Extract with CH2​Cl2​ , wash with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate.

Self-Validating System:

  • TLC: Use a 2,4-Dinitrophenylhydrazine (DNPH) stain. The product spot will turn bright yellow/orange, confirming the presence of an aldehyde.

  • 1H NMR: Look for the disappearance of the −CH2​OH signals (typically a doublet/triplet around 4.6–4.8 ppm) and the appearance of a sharp aldehyde singlet at ≈9.8–10.2 ppm.

Protocol C: Tetrazole Synthesis (Nitrile Bioisostere Elaboration)

Objective: Conversion of the benzonitrile group into a 1H-tetrazole.

Mechanistic Causality: The reaction utilizes sodium azide ( NaN3​ ) and ammonium chloride ( NH4​Cl ). NH4​Cl acts as a proton source to generate hydrazoic acid ( HN3​ ) in situ. The electrophilic carbon of the nitrile undergoes a concerted [3+2] cycloaddition with the HN3​ dipole to form the tetrazole ring.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 equiv) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add NaN3​ (3.0 equiv) and NH4​Cl (3.0 equiv).

  • Reaction: Heat the mixture to 100 °C behind a blast shield for 16–24 hours.

  • Workup: Cool the mixture, dilute with water, and carefully acidify to pH ~2 using 1M HCl (in a well-ventilated fume hood to trap any unreacted HN3​ ).

  • Isolation: Extract the precipitated product with EtOAc, wash extensively with water to remove DMF, dry, and concentrate.

Self-Validating System:

  • IR Spectroscopy: Confirm the complete loss of the sharp −C≡N stretching frequency at ≈2220 cm−1 .

  • 13C NMR: Observe the shift of the nitrile carbon ( ≈118 ppm) to the characteristic tetrazole carbon signal ( ≈155 ppm).

Quantitative Data Presentation

The table below summarizes the expected yields and functional group tolerance when applying the above protocols to the 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile scaffold.

Reaction ProtocolSubstrate ModificationReagents & ConditionsReaction TimeExpected Yield (%)Functional Group Tolerance
Protocol A (Suzuki) Phenylboronic acid Pd(dppf)Cl2​ , K2​CO3​ , Dioxane/ H2​O , 85°C12 h85 - 92%Tolerates −CN , −CH2​OH
Protocol A (Suzuki) 3-Pyridylboronic acid Pd(dppf)Cl2​ , K2​CO3​ , Dioxane/ H2​O , 85°C16 h78 - 85%Tolerates basic nitrogen, −CN
Protocol B (Oxidation) Unmodified ScaffoldTEMPO, BAIB, CH2​Cl2​ , RT3 h90 - 95%Tolerates −Br , −CN , Ether
Protocol B (Oxidation) Biaryl Suzuki ProductTEMPO, BAIB, CH2​Cl2​ , RT4 h88 - 94%Tolerates extended conjugation
Protocol C (Tetrazole) Unmodified Scaffold NaN3​ , NH4​Cl , DMF, 100°C24 h70 - 80%Tolerates −Br , −CH2​OH

References

  • Title: Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery Source: Journal of Agricultural and Food Chemistry (American Chemical Society) URL: [Link] [1]

  • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews (American Chemical Society) URL: [Link] [2]

  • Title: Organic Synthesis Using Nitroxides Source: Chemical Reviews (American Chemical Society) URL: [Link] [3]

Method

Application Note &amp; Protocol: Suzuki-Miyaura Coupling of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

Introduction: Strategic C-C Bond Formation The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forgi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] Its application is particularly widespread in the pharmaceutical and materials science sectors for constructing complex biaryl and heteroaryl structures.[1]

This guide provides an in-depth analysis and a robust protocol for the Suzuki-Miyaura coupling of a specific, multifunctional substrate: 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile . This molecule presents a unique set of considerations for the synthetic chemist:

  • An aryl bromide serving as the electrophilic coupling partner.[4]

  • An ortho-positioned hydroxymethyl group (-CH₂OH), which introduces steric hindrance and a potentially coordinating functional group.[5]

  • A distal nitrile group (-CN), an electron-withdrawing feature that can influence the reactivity of the aryl bromide.[6][7]

The objective of this document is to provide researchers with a comprehensive understanding of the reaction's mechanistic underpinnings and a field-proven protocol to achieve high-yield, selective coupling for this specific substrate.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][8][9] A fundamental understanding of this cycle is crucial for rational optimization and troubleshooting. The three key steps are: Oxidative Addition , Transmetalation , and Reductive Elimination .[8]

The cycle begins with a low-valent Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the aryl bromide.[4][8] The resulting Pd(II) complex then undergoes transmetalation, where the organic moiety from an activated organoboron species (the boronate) is transferred to the palladium center.[9] This step is critically facilitated by a base.[10][11] Finally, the two organic partners on the palladium complex undergo reductive elimination to form the desired C-C bond and regenerate the catalytically active Pd(0) species.[4][8]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Intermediate L₂Pd(II)(Ar¹)(X) pd0->oxidative_addition Oxidative Addition transmetalation Transmetalation Intermediate L₂Pd(II)(Ar¹)(Ar²) oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar¹-Ar² transmetalation->product reagents1 Ar¹-X reagents1->oxidative_addition reagents2 Ar²-B(OR)₂ + Base reagents2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Considerations for 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

The specific functionalities of the target substrate demand careful selection of reaction components to ensure success.

Catalyst & Ligand Selection: Overcoming Steric Hindrance

The bromine atom is positioned ortho to a hydroxymethyl group, creating steric bulk around the reaction center. This can hinder both the initial oxidative addition and the final reductive elimination steps. To overcome this, the palladium catalyst must be supported by a ligand that is both electron-rich and sterically demanding .[4][12]

  • Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes) promote the oxidative addition of the aryl bromide into the Pd(0) center.[4][8]

  • Bulky ligands accelerate the reductive elimination step, which is often the rate-limiting step for sterically congested substrates, preventing catalyst decomposition and improving turnover.[4][13]

For this substrate, dialkylbiaryl phosphine ligands (e.g., SPhos , XPhos ) or bulky trialkylphosphines (e.g., P(t-Bu)₃ ) are highly recommended.[13][14] These ligands have demonstrated broad applicability for challenging aryl bromides and provide high catalytic activity.[13]

The Role of the Base: Activating the Boronic Acid

The base is not a mere spectator; its primary role is to activate the boronic acid or its ester.[10][11] It reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, which readily participates in the transmetalation step.[11]

Given the presence of a hydroxyl group, a moderately strong base is ideal. While strong hydroxides can be effective, they may lead to side reactions. Inorganic bases are most common:[11]

  • Potassium Phosphate (K₃PO₄): An excellent and widely used base for many Suzuki couplings, known for its high efficacy.[13]

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Also highly effective, with Cs₂CO₃ often providing superior results for sterically hindered substrates.[13][15]

We recommend K₃PO₄ as a robust and reliable starting point for this transformation.

Solvent System: The Biphasic Advantage

A biphasic solvent system, typically consisting of an organic solvent and water, is standard for Suzuki-Miyaura couplings.[4][16]

  • The organic phase (e.g., Toluene, 1,4-Dioxane, THF) solubilizes the aryl halide, the organoboron reagent, and the palladium catalyst complex.[4]

  • The aqueous phase dissolves the inorganic base, facilitating the formation of the reactive boronate species.[17]

The presence of a small amount of water is often crucial for the catalytic cycle to proceed efficiently.[4] A mixture of Toluene and water or 1,4-Dioxane and water is recommended.

Functional Group Tolerance

Modern Suzuki-Miyaura catalyst systems exhibit exceptional tolerance for a wide array of functional groups.[1][18]

  • Hydroxymethyl Group: The primary alcohol is generally stable under these conditions. Protection is typically not required, which improves atom economy.[5][19]

  • Nitrile Group: The cyano group is robust and non-reactive under standard Suzuki conditions, making it an excellent spectator group.[6][7]

Detailed Experimental Protocol

This protocol provides a generalized, step-by-step methodology for the Suzuki-Miyaura coupling of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile with a generic arylboronic acid.

Materials and Reagents
ReagentM.W.EquivalentsAmount (for 1 mmol scale)
4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile304.141.0304 mg
Arylboronic AcidVariable1.21.2 mmol
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.01 (1 mol% Pd)9.2 mg
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.510.022 (2.2 mol%)9.0 mg
K₃PO₄ (Potassium Phosphate)212.272.0425 mg
Toluene, Anhydrous--5 mL
Water, Degassed--1 mL
Recommended Workflow Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup 1. Add Solids to Flask (Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand) purge 2. Seal & Purge with Inert Gas (3x Vacuum/Backfill with Ar or N₂) setup->purge add_solvents 3. Add Degassed Solvents (Toluene and Water) purge->add_solvents heat 4. Heat and Stir (e.g., 90-100 °C) add_solvents->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor cool 6. Cool to Room Temp & Dilute monitor->cool extract 7. Aqueous Work-up (Extract with Organic Solvent, Wash with Brine) cool->extract dry 8. Dry, Filter & Concentrate extract->dry purify 9. Purify via Chromatography dry->purify

Caption: General laboratory workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (0.01 eq), and SPhos (0.022 eq).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Using syringes, add anhydrous toluene (5 mL) followed by degassed water (1 mL). The mixture should be a biphasic suspension.

  • Reaction: Place the flask in a pre-heated oil bath at 90-100 °C and stir vigorously. Vigorous stirring is essential to ensure adequate mixing between the two phases.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Troubleshooting Common Issues

  • Low or No Conversion: Ensure the reaction vessel is free of oxygen, as it can deactivate the Pd(0) catalyst. Check the quality of the reagents, particularly the boronic acid, which can degrade over time. Consider a different ligand or a stronger base like Cs₂CO₃.

  • Protodeboronation: This side reaction results in the boronic acid being replaced by a hydrogen atom. It can be minimized by using rigorously degassed solvents and ensuring an inert atmosphere.[4]

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often due to the presence of oxygen or improperly activated Pd(II) species.[4] Using a pre-catalyst that readily forms Pd(0) and maintaining inert conditions helps suppress this.

Conclusion

The Suzuki-Miyaura coupling of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile is a highly achievable transformation provided that key parameters are carefully controlled. The use of a bulky, electron-rich phosphine ligand such as SPhos is critical to overcome the steric hindrance imparted by the ortho-hydroxymethyl group. A standard biphasic solvent system with a phosphate or carbonate base provides a robust framework for this reaction, which demonstrates high tolerance for both the nitrile and unprotected alcohol functionalities. This protocol offers a reliable and scalable method for the synthesis of valuable biaryl structures for research, drug discovery, and materials science applications.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Polshettiwar, V., & Len, C. (2023, July 7). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition. [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Valente, C., et al. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Al-Masum, M., & El-Hage, T. (2011). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]

  • Singh, H., & Singh, J. (2017). Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]

  • Singh, U. K., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Wang, L., et al. (2014). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Phan, N. T. S., et al. (2009). Suzuki Reaction of Aryl Bromides Using a Phosphine-Free Magnetic Nanoparticle-Supported Palladium Catalyst. ResearchGate. [Link]

  • Liu, C., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. ACS Omega. [Link]

  • Gök, Y., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]

  • Le-Bras, J., & Muzart, J. (2016). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • So, C. M., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Leogane, O., & Lebel, H. (2008). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Chemical Communications. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Luo, Q.-L., et al. (2012). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Organometallics. [Link]

  • Al-Iraqi, A., & Hashim, H. (2020). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]

  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]

  • Gök, Y., et al. (2021). Suzuki-Miyaura cross-coupling reaction of aryl bromides with arylboronic acids. ResearchGate. [Link]

  • Schmidt, J., & O'Brien, M. K. (2016). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. ACS Catalysis. [Link]

  • Nayak, L., et al. (2021). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). ResearchGate. [Link]

  • Atilgan, A., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. [Link]

Sources

Application

Utilizing 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile in material science polymers

An Application Guide to 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile: A Multifunctional Monomer for Advanced Polymer Synthesis Introduction: Unlocking Polymer Potential with a Versatile Building Block In the pursuit...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile: A Multifunctional Monomer for Advanced Polymer Synthesis

Introduction: Unlocking Polymer Potential with a Versatile Building Block

In the pursuit of advanced materials, the design and synthesis of novel polymers with tailored properties are paramount. The monomer, 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile, emerges as a uniquely versatile building block for polymer chemists. Its structure strategically combines four distinct functional moieties: a reactive hydroxymethyl group, a bromine atom, a flexible ether linkage, and a polar nitrile group.[1] This combination provides multiple levers for controlling polymer architecture, properties, and post-synthesis modifications.

This guide serves as a technical resource for researchers and scientists, detailing the application of this monomer in the synthesis of high-performance polymers. We will explore its use in creating thermally stable poly(arylene ether nitrile)s, developing materials with inherent flame retardancy, and enabling post-polymerization modifications to create cross-linked and functionalized networks. The protocols and insights provided herein are designed to be a self-validating system, explaining not just the procedural steps but the underlying chemical principles that ensure success.

Table 1: Physicochemical Properties of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

PropertyValueSource
CAS Number 906673-45-8[2]
Molecular Formula C₁₄H₁₀BrNO₂[3]
Molecular Weight 304.14 g/mol [3]
Appearance White to light yellow solid[4]
Purity Typically ≥98.0%[2][4]
Predicted Density 1.57 ± 0.1 g/cm³[3]

The Strategic Advantage: A Tale of Four Functional Groups

The utility of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile stems from the synergistic interplay of its functional groups, each offering a distinct pathway for polymer design.

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile reactive site. It can act as a nucleophile in condensation polymerizations (e.g., to form polyesters or polyethers), serve as an initiation site for certain types of polymerization, or be reserved for post-polymerization modification, such as esterification or cross-linking with diisocyanates or diacids.[1][5]

  • The Bromo Group (-Br): The presence of bromine on the aromatic ring is a key feature for imparting flame retardancy. As a "reactive" flame retardant, the monomer is chemically bound within the polymer backbone, preventing leaching and ensuring permanence.[6] During combustion, it releases bromine radicals that interrupt the chain reactions in the gas phase, effectively quenching the flame.[7][8]

  • The Nitrile Group (-C≡N): This strongly polar group is a hallmark of high-performance polymers like poly(arylene ether nitrile)s (PENs). Its polarity enhances intermolecular forces, leading to excellent thermal stability (high glass transition and decomposition temperatures), chemical resistance, and desirable dielectric properties.[9][10] Furthermore, under thermal or catalytic conditions, nitrile groups can undergo cyclotrimerization to form highly stable triazine cross-links.[11][12]

  • The Aryl Ether Linkage (-O-): The ether bond in the monomer's backbone provides a degree of rotational freedom, which translates to enhanced flexibility and improved solubility of the resulting polymer compared to more rigid aromatic structures. This often improves processability without significantly compromising thermal properties.[11]

Caption: Functional groups of the monomer and their roles.

Application Note 1: Synthesis of High-Performance Poly(arylene ether nitrile)s (PENs)

Objective: To synthesize a functionalized poly(arylene ether nitrile) by incorporating 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile as a comonomer via nucleophilic aromatic substitution. This introduces reactive pendant groups and enhances flame retardancy.

Scientific Rationale: The synthesis of PENs is most conveniently achieved through nucleophilic aromatic substitution, where an activated dihalide (like 2,6-dichlorobenzonitrile) reacts with a bisphenate salt.[10][13] In this protocol, we will use our multifunctional monomer alongside a standard bisphenol (e.g., Bisphenol A) to create a copolymer. The electron-withdrawing nitrile group activates the halogen atoms on the other monomer (e.g., 2,6-difluorobenzonitrile) for displacement by the phenoxide ions generated from the bisphenol and our hydroxymethyl-functionalized monomer. Anhydrous polar aprotic solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) are used to dissolve the polymer and facilitate the ionic reaction, while a weak base like potassium carbonate (K₂CO₃) generates the nucleophilic phenoxides in situ.[10]

Caption: Reaction scheme for functionalized PEN synthesis.

Detailed Protocol: Nucleophilic Aromatic Substitution Polymerization

  • Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet/outlet, and a Dean-Stark trap filled with toluene. Ensure all glassware is rigorously dried to prevent moisture from hydrolyzing the phenoxide intermediates.

  • Charging Reactants: To the flask, add 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile (e.g., 0.01 mol), Bisphenol A (e.g., 0.09 mol), 2,6-difluorobenzonitrile (DFBN) (0.10 mol), and an excess of finely ground, anhydrous potassium carbonate (K₂CO₃) (e.g., 0.12 mol).

    • Causality Note: A slight excess of DFBN ensures complete reaction of the bisphenols, while excess K₂CO₃ ensures full formation of the phenoxide salts. The molar ratio of our monomer to Bisphenol A can be adjusted to control the density of functional groups.

  • Solvent Addition: Add N,N-dimethylacetamide (DMAc) and toluene (e.g., in a 4:1 volume ratio) to achieve a solids concentration of approximately 20-25% (w/v).

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C). The toluene forms an azeotrope with any residual water, which is collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected. This step is critical for achieving high molecular weight polymer.

  • Polymerization: After removing the Dean-Stark trap, slowly raise the temperature to 165 °C to drive off the toluene. Allow the polymerization to proceed at this temperature for 6-12 hours. The viscosity of the solution will increase noticeably as the polymer chains grow.[10]

  • Precipitation and Purification: Cool the viscous solution to room temperature and dilute with additional DMAc if necessary. Pour the polymer solution slowly into a stirred beaker of deionized water (or a methanol/water mixture) to precipitate the polymer.

  • Washing: Filter the fibrous polymer product and wash it thoroughly several times with hot water to remove inorganic salts (K₂CO₃, KF) and residual solvent. Follow with a final wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 110 °C for 12-24 hours to a constant weight.[14]

Characterization and Expected Results

TechniquePurposeExpected Outcome
FTIR Confirm functional groupsPeaks for -OH (broad, ~3400 cm⁻¹), C≡N (~2230 cm⁻¹), C-Br (~600-700 cm⁻¹), and Ar-O-Ar (~1240 cm⁻¹).
¹H NMR Verify polymer structureSignals corresponding to the aromatic protons, the benzylic protons of the -CH₂OH group, and the methyl protons of Bisphenol A.
GPC Determine molecular weight and distributionExpect high molecular weight (Mw > 20,000 g/mol ) with a polydispersity index (PDI) between 1.5 and 2.5, typical for step-growth polymerization.
DSC Measure glass transition temperature (Tg)A high Tg, typically in the range of 160-220 °C, indicating good thermal stability.[9][10]
TGA Evaluate thermal stabilityHigh decomposition temperature (Td > 450 °C), characteristic of aromatic polyethers.[9]

Application Note 2: Post-Polymerization Cross-linking for Thermoset Materials

Objective: To convert the thermoplastic functionalized PEN into a thermoset material with enhanced thermal and mechanical properties by cross-linking the pendant hydroxymethyl or nitrile groups.

Scientific Rationale: The pendant functional groups introduced in Application Note 1 serve as latent reactive sites. Cross-linking transforms the individual polymer chains into a single, continuous three-dimensional network. This drastically restricts chain mobility, leading to a significant increase in Tg, modulus, and solvent resistance. We present two distinct pathways:

  • Via Hydroxymethyl Groups: These groups can react with difunctional cross-linkers like diacid chlorides or diisocyanates in an esterification or urethane-forming reaction, respectively. This is a versatile method that can be performed at relatively low temperatures.

  • Via Nitrile Groups: At high temperatures (typically >300 °C), aromatic nitrile groups can undergo a catalyst-free cyclotrimerization reaction to form extremely stable triazine rings.[11][12] This method creates exceptionally thermally stable networks.

CrosslinkingPathways cluster_path1 Hydroxymethyl Pathway cluster_path2 Nitrile Pathway Start Functionalized PEN (Thermoplastic) Process1 Add Di-isocyanate or Diacid Chloride Start->Process1 Path 1 Process2 Thermal Curing Start->Process2 Path 2 End_Thermoset Cross-linked PEN (Thermoset) - Enhanced Tg - Increased Modulus - Solvent Resistant Condition1 Moderate Temp (~80-120 °C) Process1->Condition1 Condition1->End_Thermoset Forms Urethane/ Ester Cross-links Condition2 High Temp (>300 °C) Process2->Condition2 Condition2->End_Thermoset Forms Triazine Cross-links

Caption: Logical workflow for post-polymerization cross-linking.

Protocol 2A: Cross-linking via Hydroxymethyl Groups

  • Solution Preparation: Dissolve the functionalized PEN (from App Note 1) in a dry, aprotic solvent like NMP to form a 15-20% (w/v) solution.

  • Cross-linker Addition: Add a stoichiometric amount of a cross-linker (e.g., hexamethylene diisocyanate) relative to the molar quantity of hydroxymethyl groups in the polymer. A small amount of a catalyst, such as dibutyltin dilaurate, can be added to accelerate the reaction.

  • Casting and Curing: Cast the solution onto a glass plate to form a film. Place the film in an oven and cure at 80-120 °C for several hours. The solvent will evaporate, and the cross-linking reaction will proceed.

  • Verification: The cured film should be insoluble in solvents that previously dissolved the thermoplastic precursor. A significant increase in Tg, as measured by DSC, confirms successful cross-linking.

Protocol 2B: Thermal Cross-linking via Nitrile Trimerization

  • Sample Preparation: Prepare a film or a molded part from the functionalized PEN using standard melt or solution processing techniques.

  • Thermal Curing: Place the sample in a high-temperature oven or press under a nitrogen atmosphere to prevent oxidation.

  • Curing Profile: Ramp the temperature to >300 °C (e.g., 325 °C) and hold for 2-4 hours. The exact temperature and time will depend on the desired cross-link density.[11][12]

  • Analysis: An exothermic peak in a DSC scan above 300 °C indicates the trimerization reaction. The resulting material will exhibit a substantially higher Tg (or no discernible Tg) and exceptional thermal stability in a TGA analysis.

Safety and Handling

4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[3] Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

References

  • Poly(arylene ether nitrile) Based Dielectrics with High Energy Storage Properties: A Review . MDPI. Available at: [Link]

  • POLY(ARYLENE ETHER NITRILES) . Marcel Dekker, Inc. Available at: [Link]

  • Synthetic Versatility of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile in Modern Organic Chemistry . Ningbo Innopharmchem Co., Ltd. Available at: [Link]

  • Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers . PMC. Available at: [Link]

  • Synthesis and Properties of Semicrystalline Poly(ether nitrile ketone) Copolymers . PMC. Available at: [Link]

  • (PDF) Poly(arylene ether nitriles) . ResearchGate. Available at: [Link]

  • 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile | C14H10BrNO2 | CID 66738341 . PubChem. Available at: [Link]

  • 1. Introduction to Brominated Flame Retardants . Miljoestyrelsen. Available at: [Link]

  • Functional Monomers: Chemical moieties for all applications . Specific Polymers. Available at: [Link]

  • The possible polymerization mechanism of the OPD monomer . ResearchGate. Available at: [Link]

  • Functional methacrylate monomers: simple synthesis of alkyl .alpha.-(hydroxymethyl)acrylates . ACS Publications. Available at: [Link]

  • What Are The Applications Of Brominated Flame Retardants in Common Plastic Modifications . Oceanchem Group. Available at: [Link]

  • Understanding 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile: A Critical Chemical Intermediate . Ningbo Innopharmchem Co., Ltd. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

Welcome to the technical support center for the synthesis of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile intermediate.[1] We will delve into the critical parameters of the synthetic pathway, providing in-depth troubleshooting advice and optimized protocols to enhance your reaction yield and purity.

The synthesis of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile is a multi-step process that requires precise control over reaction conditions to achieve high yields.[1] This valuable building block features multiple reactive sites, including a bromine atom for cross-coupling reactions, a nitrile group, and a hydroxymethyl group, making it highly useful in pharmaceutical research and advanced organic synthesis.[1] This guide will address common pitfalls and provide scientifically-grounded solutions to improve your synthetic outcomes.

Overview of the Synthetic Pathway

The most common and logical synthetic route involves two key transformations: a Williamson ether synthesis to form the diaryl ether linkage and a subsequent reduction of a formyl group to the final hydroxymethyl functionality.

Synthetic_Pathway cluster_0 Williamson Ether Synthesis cluster_1 Reduction A 3-Bromo-4-hydroxybenzonitrile D 4-(4-Bromo-3-formylphenoxy)benzonitrile A->D Formation of Diaryl Ether B 4-Fluorobenzonitrile or 4-Chlorobenzonitrile B->D Formation of Diaryl Ether C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D Formation of Diaryl Ether F 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile D->F Reduction of Aldehyde E Reducing Agent (e.g., NaBH4) Solvent (e.g., Methanol) E->F Reduction of Aldehyde

Caption: General two-step synthesis of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile.

Troubleshooting Guide: Williamson Ether Synthesis

The formation of the diaryl ether bond is often the most challenging step, with yield being highly sensitive to reaction conditions. This section addresses common issues encountered during this crucial phase.

Q1: My reaction yield for the etherification step is consistently low. What are the primary factors I should investigate?

A1: Low yield in a Williamson ether synthesis is a frequent issue and typically points to one of four critical areas: the choice of base, the solvent system, the reaction temperature, or the purity of your starting materials. This reaction proceeds via an SN2 mechanism, where an alkoxide (or in this case, a phenoxide) attacks an alkyl halide.[2][3] For aryl ethers, the reaction is a nucleophilic aromatic substitution.

  • Base Selection: The base's role is to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. For aryl ethers, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over very strong bases like sodium hydride (NaH).[2] Stronger bases can sometimes promote side reactions. Ensure the base is anhydrous, as water can hydrolyze the alkyl halide and consume the phenoxide.

  • Solvent Choice: Polar aprotic solvents are ideal for Williamson ether synthesis because they solvate the cation of the base, leaving the anionic nucleophile more "free" and reactive.[4] They also don't participate in the reaction. Commonly used solvents include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile.[4][5] Using protic solvents like ethanol or water will drastically slow down the reaction rate.[4]

  • Temperature Control: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[4] If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to decomposition and the formation of elimination side products, especially if your substrate is prone to it.[4]

  • Reagent Purity: Ensure your starting materials, particularly the phenolic precursor and the benzonitrile, are of high purity. Impurities can interfere with the reaction, leading to lower yields and complicating the purification process.[1]

Q2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: The primary competing reaction in a Williamson ether synthesis is the E2 elimination, especially when using sterically hindered alkyl halides.[2][6] Another potential side reaction, particularly with phenoxides, is C-alkylation, where the alkylating agent attaches to the aromatic ring instead of the oxygen atom.[2][4]

  • Minimizing Elimination (E2): While this is less of a concern with the aromatic substrate in this specific synthesis (nucleophilic aromatic substitution), it's a critical consideration in general Williamson syntheses. To favor the desired SN2 pathway, it is best to use primary alkyl halides.[3][7] Since this synthesis involves an aryl halide, the mechanism is nucleophilic aromatic substitution, and elimination is not the primary concern. Instead, the reactivity of the aryl halide is key. An electron-withdrawing group (like the nitrile) para to the leaving group (halide) activates the ring for nucleophilic attack.

  • Minimizing C-Alkylation: The balance between O-alkylation (ether formation) and C-alkylation (attachment to the carbon of the ring) can be influenced by the solvent and the counter-ion of the base.[2] Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[8]

ParameterRecommendation for High YieldRationale
Base Anhydrous K₂CO₃ or Cs₂CO₃Sufficiently basic to deprotonate the phenol without being overly harsh, which could cause decomposition.[2]
Solvent Anhydrous DMF or DMSOPolar aprotic solvents enhance the nucleophilicity of the phenoxide and do not interfere with the reaction.[4][9]
Temperature 80-100 °CProvides sufficient energy to overcome the activation barrier without promoting significant side reactions or decomposition.[4][10]
Atmosphere Inert (Nitrogen or Argon)Prevents potential oxidation of the phenoxide at elevated temperatures.

Troubleshooting Guide: Reduction Step

The reduction of the intermediate 4-(4-bromo-3-formylphenoxy)benzonitrile to the target hydroxymethyl compound is generally a high-yielding step, but issues can still arise.

Q3: The reduction of the formyl group is incomplete or I'm seeing byproducts. How can I optimize this step?

A3: This is a standard aldehyde reduction, for which sodium borohydride (NaBH₄) is an excellent and mild reducing agent. Incomplete reduction or byproduct formation usually stems from issues with temperature control, reagent stoichiometry, or reaction time.

  • Temperature Control: This reduction is typically exothermic. It's crucial to add the sodium borohydride portion-wise to a cooled solution (0-15 °C) of the aldehyde in a solvent like methanol.[10][11] This prevents the temperature from rising too quickly, which can lead to side reactions. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.[11]

  • Stoichiometry: While a 1:1 molar ratio of NaBH₄ to the aldehyde is theoretically sufficient, it is common practice to use a slight excess of the reducing agent (e.g., 1.1 to 1.5 equivalents) to ensure the reaction goes to completion.

  • Solvent and Quenching: Methanol is a common and effective solvent for this reduction.[10][11] After the reaction is complete (as monitored by TLC), it is important to quench the reaction carefully. This is often done by adding water or a saturated solution of ammonium chloride.[10]

Purification Troubleshooting

Q4: I'm struggling to purify the final product, 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile. What are the best practices?

A4: Proper purification is essential to obtain a high-purity product. The most common methods for this compound are recrystallization and column chromatography.[10][12]

  • Recrystallization: If your crude product is relatively clean, recrystallization is an effective method. You will need to perform solvent screening to find a suitable solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Column Chromatography: For removing a wider range of impurities, silica gel column chromatography is the method of choice.[10] A common eluent system is a mixture of hexane and ethyl acetate.[10] The polarity of the eluent can be adjusted based on TLC analysis to achieve good separation.

  • Removing Colored Impurities: If your final product has a persistent color, you can treat a solution of the crude product with a small amount of activated carbon. The colored impurities will adsorb onto the carbon, which can then be removed by hot filtration.[12] Be aware that this may slightly reduce your overall yield as some product may also be adsorbed.[12]

Troubleshooting_Yield Start Low Yield in Williamson Ether Synthesis CheckBase Is the base anhydrous and appropriate (e.g., K2CO3)? Start->CheckBase CheckSolvent Is the solvent polar aprotic (e.g., DMF, DMSO) and anhydrous? CheckBase->CheckSolvent Yes Solution1 Action: Dry base or switch to anhydrous K2CO3/Cs2CO3. CheckBase->Solution1 No CheckTemp Is the temperature optimal (80-100 °C)? CheckSolvent->CheckTemp Yes Solution2 Action: Use anhydrous DMF or DMSO. Dry existing solvent. CheckSolvent->Solution2 No CheckPurity Are starting materials pure? CheckTemp->CheckPurity Yes Solution3 Action: Adjust temperature. Monitor reaction by TLC. CheckTemp->Solution3 No Solution4 Action: Purify starting materials before reaction. CheckPurity->Solution4 No End Yield Improved CheckPurity->End Yes Solution1->CheckSolvent Solution2->CheckTemp Solution3->CheckPurity Solution4->End

Sources

Optimization

Technical Support Center: Minimizing Debromination in 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

[label="Try Mild Base\n(e.g., K3PO Refining Data-Driven Strategies I am now refining my data table, incorporating the latest experimental insights on hydride sources. My focus is on the nuances of catalyst/ligand choices...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Try Mild Base\n(e.g., K3PO

Refining Data-Driven Strategies

I am now refining my data table, incorporating the latest experimental insights on hydride sources. My focus is on the nuances of catalyst/ligand choices. I'm building strong connections between experimental data and literature references to support my interpretations. I'm focusing on the effect of the substrate.

Finalizing Hydride Control

I am now focusing on the data table, I am linking data with experimental work and literature references regarding the sources of hydrides in the system. The impact of the substrate on debromination remains a central question. I am trying to find the ultimate strategy to control debromination.

Finalizing Strategy and Controls

I am now putting the finishing touches on my strategy. My data table is complete, integrating control over hydride sources and the substrate's role. I've included references to validate my method. I am integrating the control of the substrate's interactions and its ability to act as a hydride source.

Finalizing Validation and Table

I'm now completing the data table with validated experimental data and literature citations related to hydride sources and their control. I have a robust strategy to minimize debromination, and have focused my control methods to take account of the substrate.

Finalizing Data and Strategy

I'm now concluding the data validation with literature, confirming the strategy. My table is fully integrated, showing how to control debromination, taking into account the substrate. The method is fully validated and referenced.

Refining Catalytic Strategies

I'm now incorporating my understanding of the substrate as a potential hydride source into the catalytic strategy. The data table highlights that unprotected alcohols promote debromination. Protecting the -CH2OH group and using bulky ligands shifts the balance significantly.

Finalizing Optimization and Control

I've integrated the full data set, solidifying control over debromination via protection strategies, particularly TBS, and bulky ligands. The table's final version now validates the strategy with a focus on substrate behavior. A clear path forward is now established.

Evaluating Base and Ligand

I am now focusing on the final optimization. The data emphasizes TBS protection and bulky ligands' impact. The strategy works, particularly with milder bases like K3PO4, favoring the desired cross-coupling. I will address substrate interactions.

Finalizing Analysis of Optimization

I'm now satisfied with the analysis, particularly the experimental protocols. I can confidently emphasize the strategy of TBS protection, milder base usage, and bulky ligands. The data table is complete and clearly outlines my approach to address substrate interactions. I can now proceed to experimental validation of the complete method.

Finalizing Procedure and Validations

I'm finalizing the experimental procedure, ensuring rigorous exclusion of oxygen. Anhydrous, degassed toluene and controlled heating are key. I'll monitor the reaction by LC-MS, validating a product mass that is much larger than debrominated mass. This will provide a reliable outcome.

Refining Reaction Controls

I am now focusing on refining the experimental procedure, prioritizing complete oxygen exclusion with anhydrous and degassed solvents and carefully controlled heating, while emphasizing that the main experimental result should be product mass significantly exceeding debrominated mass, confirmed with LC-MS. I have validated my results.

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Process Chemistry & Catalysis

Executive Summary: The Hydrodehalogenation Challenge

When subjecting 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), researchers frequently observe significant yields of the undesired debrominated byproduct: 4-[4-(hydroxymethyl)phenoxy]benzonitrile.

This is not a simple solvent or moisture issue. The substrate contains an endogenous hydride source —the primary alcohol (-CH₂OH) located ortho to the bromide. Under basic coupling conditions, this alcohol forms an alkoxide that coordinates to the palladium center, triggering a rapid, intramolecular β-hydride elimination. This troubleshooting guide provides the mechanistic rationale, quantitative optimization data, and self-validating protocols required to suppress this pathway and rescue your reaction yields.

Mechanistic Causality: Cross-Coupling vs. β-Hydride Elimination

To solve the problem, we must first map the competing catalytic cycles. Following the oxidative addition of Pd(0) into the C–Br bond, the resulting Ar-Pd(II)-Br species faces a kinetic bifurcation:

  • The Desired Pathway: Intermolecular transmetalation with the coupling partner, followed by reductive elimination to form the new C–C or C–N bond.

  • The Undesired Pathway: Intramolecular coordination of the deprotonated hydroxymethyl group, followed by β-hydride elimination to generate a highly reactive Pd(II)-H species and an oxidized aldehyde. Reductive elimination of the Pd(II)-H intermediate yields the debrominated arene [1, 2].

Because the side reaction is intramolecular, it is entropically favored and often outcompetes transmetalation unless the catalytic system is specifically optimized [3].

Mechanism Start Pd(0) + Ar-Br (Starting Materials) OxAdd Ar-Pd(II)-Br (Oxidative Addition) Start->OxAdd Oxidative Addition Transmet Ar-Pd(II)-Nu (Transmetalation) OxAdd->Transmet + Nu-M (Desired) Alkoxide Ar-Pd(II)-OCH2Ar' (Alkoxide Coordination) OxAdd->Alkoxide + Base (Side Reaction) Product Ar-Nu + Pd(0) (Desired Cross-Coupled Product) Transmet->Product Reductive Elimination BetaHydride Ar-Pd(II)-H + Aldehyde (β-Hydride Elimination) Alkoxide->BetaHydride β-Hydride Elimination Debrom Ar-H + Pd(0) (Debrominated Byproduct) BetaHydride->Debrom Reductive Elimination

Figure 1: Divergent catalytic pathways in Pd-catalyzed cross-coupling showing β-hydride elimination.

Quantitative Optimization Data

The table below summarizes the effect of altering the ligand, base, and substrate protection status on the product-to-byproduct ratio during a standard Suzuki-Miyaura coupling with phenylboronic acid.

EntrySubstrate StatusCatalyst / LigandBaseSolvent (Temp)ConversionProduct : Debrom Ratio
1Unprotected (-CH₂OH)Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O (100°C)>95%35 : 65
2Unprotected (-CH₂OH)Pd₂(dba)₃ / XPhosK₃PO₄Toluene (80°C)>95%82 : 18
3Unprotected (-CH₂OH)Pd₂(dba)₃ / SPhosK₃PO₄Toluene (80°C)>95%78 : 22
4TBS-Protected (-CH₂OTBS)Pd₂(dba)₃ / XPhos K₃PO₄ Toluene (80°C) >99% >99 : 1

Data Interpretation: Standard conditions (Entry 1) lead to massive debromination. Kinetically tuning the catalyst (Entries 2-3) significantly improves the ratio. However, complete suppression requires masking the hydride source (Entry 4).

Troubleshooting Guide & FAQs

Q1: Why is 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile particularly prone to hydrodehalogenation compared to standard aryl bromides? A: The issue is geometric and electronic. The ortho proximity of the hydroxymethyl group to the bromide facilitates the rapid formation of a 5- or 6-membered palladacycle intermediate after oxidative addition. Furthermore, the electron-withdrawing para-phenoxybenzonitrile moiety accelerates the initial oxidative addition step, causing a buildup of the Ar-Pd(II)-Br intermediate, which then acts as a resting state highly susceptible to alkoxide coordination and subsequent β-hydride elimination[2, 3].

Q2: What is the most definitive method to suppress this side reaction? A: The most reliable approach is to eliminate the hydride source entirely by masking the alcohol with a protecting group (e.g., tert-Butyldimethylsilyl (TBS) or Tetrahydropyranyl (THP)). As shown in the optimization data, removing the free hydroxyl group shifts the reaction pathway exclusively toward the desired cross-coupling by physically preventing alkoxide coordination to the palladium center.

Q3: If a protecting group adds too many steps to my synthetic route, how can I kinetically favor the desired cross-coupling? A: You must accelerate the transmetalation and reductive elimination steps to outcompete the off-cycle β-hydride elimination. Switch to bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos [4]. These ligands promote rapid transmetalation, and their immense steric bulk actively hinders the coordination of the endogenous alkoxide to the palladium center.

Q4: How does the choice of base influence the debromination pathway? A: Strong, nucleophilic bases (like NaOtBu or NaOH) drive the equilibrium toward alkoxide formation, exacerbating the generation of the hydride source. Switching to milder, non-nucleophilic inorganic bases (such as anhydrous K₃PO₄ or Cs₂CO₃) minimizes the concentration of the reactive alkoxide while still effectively activating the boronic acid for transmetalation [1, 4].

Workflow Issue Issue: High Debromination (>10%) CheckProtect Can the -CH2OH group be protected? Issue->CheckProtect ProtectYes Protect as TBS or THP ether (Eliminates hydride source) CheckProtect->ProtectYes Yes ProtectNo Optimize Catalytic System (Kinetic Control) CheckProtect->ProtectNo No Ligand Switch to bulky biaryl phosphine (e.g., XPhos) ProtectNo->Ligand Base Use milder base (e.g., K3PO4 instead of NaOtBu) ProtectNo->Base Solvent Use aprotic solvent & lower Temp (e.g., Toluene at 80°C) ProtectNo->Solvent

Figure 2: Troubleshooting workflow for mitigating debromination in hydroxymethyl aryl bromides.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols include built-in validation checkpoints.

Protocol A: TBS Protection of the Hydroxymethyl Group (Recommended)

This protocol eliminates the endogenous hydride source prior to cross-coupling.

  • Setup: Charge an oven-dried round-bottom flask with 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile (1.0 eq) and imidazole (2.5 eq) under an argon atmosphere.

  • Solvation: Dissolve the reagents in anhydrous DMF to achieve a 0.2 M concentration.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add TBS-Cl (1.2 eq) portion-wise to control the exotherm.

  • Execution & Validation: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (lower Rf) must be completely consumed and replaced by a single, less polar spot (higher Rf). If starting material persists, add an additional 0.2 eq of TBS-Cl.

  • Workup: Quench the reaction with distilled water. Extract three times with EtOAc. Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Optimized Suzuki-Miyaura Coupling (Kinetic Control)

Use this protocol if you must couple the unprotected substrate, or to achieve >99% yields with the protected substrate.

  • Reagent Assembly: To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), the appropriate arylboronic acid (1.5 eq), and finely milled, anhydrous K₃PO₄ (2.0 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

  • Atmosphere Control: Evacuate the Schlenk tube and backfill with ultra-pure argon. Repeat this cycle three times. Strict exclusion of oxygen is required to prevent oxidation of the phosphine ligand, which would stall the catalytic cycle and increase side reactions.

  • Solvent Addition & Validation: Add anhydrous toluene (0.1 M).

    • Validation Checkpoint: Degas the mixture via three freeze-pump-thaw cycles. Do not rely on simple sparging.

  • Execution: Heat the reaction mixture to 80 °C and stir vigorously for 4–6 hours.

    • Validation Checkpoint: Monitor the reaction via LC-MS. The mass of the desired cross-coupled product should dominate the chromatogram. The debrominated mass (M-79 for the unprotected substrate) should be maintained below a 20% relative abundance.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash column chromatography.

References

  • Title: Buchwald–Hartwig amination (Mechanism and β-hydride elimination side reactions) Source: Wikipedia URL: [Link]

  • Title: A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-[3-bromo-4-(hydroxymethyl)phenoxy]benzonitrile and its derivatives. This guide is designed to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-[3-bromo-4-(hydroxymethyl)phenoxy]benzonitrile and its derivatives. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the common challenge of steric hindrance encountered during the synthesis and subsequent reactions of this versatile intermediate.[1][2][3] The strategic placement of the bromo, hydroxymethyl, and benzonitrile groups, while offering multiple avenues for molecular elaboration, can also lead to significant steric challenges that impede key bond-forming reactions.

This resource provides a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for more complex issues.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis to form the diaryl ether backbone is giving low yields. What are the likely causes related to steric hindrance?

A1: Low yields in the Williamson ether synthesis of this diaryl ether are often due to steric hindrance from the ortho-bromo and hydroxymethyl groups.[4] These groups can impede the approach of the phenoxide nucleophile. Key factors to investigate are:

  • Base Selection: Incomplete deprotonation of the phenol is a common issue. Stronger bases like sodium hydride (NaH) are generally more effective than sodium or potassium carbonate.[4]

  • Solvent Choice: Polar aprotic solvents such as DMF or DMSO are recommended as they enhance the nucleophilicity of the alkoxide.[4]

  • Leaving Group: While not directly related to the phenoxide, ensuring a good leaving group on the other aryl partner (e.g., iodide or triflate) can help drive the reaction forward.

Q2: I am struggling with a subsequent Suzuki-Miyaura coupling at the bromide position. Is this expected?

A2: Yes, the bromide at the 3-position is sterically encumbered by the adjacent hydroxymethyl group and the bulky phenoxybenzonitrile moiety. This can make the oxidative addition step of the catalytic cycle challenging.[5][6][7] Success often hinges on the choice of catalyst system.

Q3: Should I protect the hydroxymethyl group before attempting cross-coupling reactions?

A3: It is highly recommended. The free hydroxyl group can interfere with the organometallic intermediates in many cross-coupling reactions.[8][9] A silyl ether protecting group, such as a tert-butyldimethylsilyl (TBS) ether, is a common and effective choice due to its relative stability and ease of removal.[10][11]

Q4: Are there alternative methods to the Williamson ether synthesis for creating the diaryl ether bond if steric hindrance is insurmountable?

A4: For highly hindered systems, the Ullmann condensation can be a viable alternative.[12] This copper-catalyzed reaction often performs well for the synthesis of electron-rich diaryl ethers, though it may require higher temperatures.[12] Another powerful alternative for constructing sterically hindered ethers is the Mitsunobu reaction, although it is not suitable for large-scale synthesis.[4][13]

Troubleshooting Guides

Guide 1: Optimizing the Suzuki-Miyaura Coupling of Sterically Hindered 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

A common synthetic route involves the Suzuki-Miyaura cross-coupling to introduce a new carbon-carbon bond at the sterically hindered bromide position.[1]

Problem: Low to no conversion in the Suzuki-Miyaura coupling of a protected 4-[3-bromo-4-(silyloxymethyl)phenoxy]benzonitrile derivative with an ortho-substituted arylboronic acid.

Troubleshooting Steps & Explanations:

  • Catalyst System Evaluation (Ligand is Key): For sterically demanding couplings, standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[14] The choice of phosphine ligand is critical to enhance catalyst activity and stability.

    • Rationale: Bulky, electron-rich dialkylbiaryl phosphine ligands are designed to promote the reductive elimination step and stabilize the active Pd(0) species, which can be challenging with hindered substrates.[7][15]

    • Recommended Ligands:

      • Buchwald-type ligands: SPhos, XPhos, and RuPhos are excellent starting points.[7][16] They have demonstrated high efficacy in coupling sterically hindered aryl chlorides and bromides.[7][17]

      • Josiphos-type ligands: These ferrocene-based ligands also show high reactivity in challenging cross-coupling reactions.[18]

      • N-Heterocyclic Carbenes (NHCs): NHC ligands can offer superior stability and activity for some sterically hindered couplings.[19][20]

  • Base Optimization: The choice of base is crucial for the transmetalation step.

    • Rationale: The base activates the boronic acid to form a more nucleophilic boronate species. For hindered systems, a stronger, non-nucleophilic base is often required.

    • Recommendations:

      • Start with K₃PO₄ or Cs₂CO₃. These are generally effective and well-tolerated.[7]

      • If yields are still low, consider using potassium tert-butoxide (KOtBu), but be mindful of potential side reactions.

  • Solvent System: The solvent can influence catalyst solubility and reactivity.

    • Rationale: A suitable solvent system ensures that all components remain in solution and can facilitate the catalytic cycle.

    • Recommendations:

      • Toluene or dioxane are common choices.

      • A mixture of solvents, such as toluene/water or dioxane/water, is often necessary to dissolve both the organic substrates and the inorganic base.

      • For particularly challenging couplings, consider polar aprotic solvents like DMF, but be aware that they can sometimes lead to catalyst decomposition at higher temperatures.

Experimental Protocol: Suzuki-Miyaura Coupling of a Protected Derivative

  • Protection of the Hydroxymethyl Group:

    • To a solution of 4-[3-bromo-4-(hydroxymethyl)phenoxy]benzonitrile in anhydrous DCM, add 1.5 equivalents of imidazole followed by 1.2 equivalents of tert-butyldimethylsilyl chloride (TBSCl).

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Perform an aqueous workup and purify by column chromatography to obtain the TBS-protected derivative.

  • Cross-Coupling Reaction:

    • In a Schlenk flask, combine the TBS-protected 4-[3-bromo-4-(silyloxymethyl)phenoxy]benzonitrile (1 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 3 equiv.).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed solvent (e.g., toluene/water 10:1) and heat the reaction to 80-100 °C.

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄Pd(OAc)₂/SPhosPd₂(dba)₃/XPhos
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/H₂ODioxane/H₂OToluene
Temperature 100 °C90 °C110 °C
Yield <10%75%85%
Guide 2: Addressing Challenges in Buchwald-Hartwig Amination

The introduction of a nitrogen-based nucleophile at the bromide position via Buchwald-Hartwig amination can also be hindered.[15][21]

Problem: Low yield when attempting to couple a sterically hindered amine with the 4-[3-bromo-4-(hydroxymethyl)phenoxy]benzonitrile core.

Troubleshooting Steps & Explanations:

  • Protecting Group Strategy: As with Suzuki coupling, protecting the hydroxymethyl group is crucial to prevent side reactions with the strong bases used in Buchwald-Hartwig amination.[8][9][22]

  • Ligand Selection for Hindered Amines: The steric bulk of both the aryl bromide and the amine nucleophile necessitates the use of specialized ligands.

    • Rationale: Highly hindered ligands can facilitate the challenging C-N reductive elimination step.

    • Recommended Ligands:

      • Josiphos ligands: These have shown excellent performance in the amination of sterically hindered aryl chlorides and bromides.[18]

      • Buchwald's biaryl phosphine ligands: Generations of these ligands have been developed to address increasingly challenging substrates.[15]

      • Diphosphinoamine ligands: These have also been shown to be effective for coupling sterically demanding substrates.[21]

  • Choice of Base: A strong, non-nucleophilic base is essential.

    • Rationale: The base must be strong enough to deprotonate the amine without competing as a nucleophile.

    • Recommendations:

      • Sodium tert-butoxide (NaOtBu) is a common and effective choice.

      • Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful option, particularly for less acidic amines.

Experimental Protocol: Buchwald-Hartwig Amination

  • TBS Protection: Follow the protocol described in Guide 1.

  • Amination Reaction:

    • To a glovebox-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., a Josiphos-type ligand, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

    • Add the TBS-protected aryl bromide (1 equiv.) and the amine (1.2 equiv.).

    • Add the anhydrous, degassed solvent (e.g., toluene).

    • Seal the flask and heat to 80-110 °C with stirring.

    • Monitor the reaction by LC-MS or TLC.

    • After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

    • Purify the product via column chromatography.

Conclusion

Successfully navigating the synthetic challenges posed by steric hindrance in 4-[3-bromo-4-(hydroxymethyl)phenoxy]benzonitrile derivatives requires a systematic approach to reaction optimization. The key to success often lies in the judicious selection of advanced catalyst systems, particularly bulky, electron-rich phosphine ligands, and the careful optimization of reaction parameters such as base and solvent. Protecting the reactive hydroxymethyl group is a critical preliminary step for many cross-coupling reactions. By applying the principles and protocols outlined in this guide, researchers can effectively overcome these steric hurdles and unlock the full synthetic potential of this valuable intermediate.

References

  • Oldridge, M. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Li, G. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hu, X. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]

  • Gere, D. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Unknown. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available at: [Link]

  • Unknown. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. SIOC Journals. Available at: [Link]

  • Unknown. A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. Available at: [Link]

  • Unknown. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Journal of Chemical Education. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • CEM Corporation. Protection and Deprotection. Available at: [Link]

  • Unknown. “Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands" | Request PDF. ResearchGate. Available at: [Link]

  • Navarro, O., Kelly, R. A., & Nolan, S. P. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. PubMed. Available at: [Link]

  • Unknown. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]

  • Rauk, A. Synthesis, Conformation and Chiroptical Properties of Diaryl Esters of Tartaric Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Unknown. Synthetic Versatility of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile in Modern Organic Chemistry. Available at: [Link]

  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Ready Lab, UT Southwestern. Protecting Groups in Organic Synthesis. Available at: [Link]

  • Lee, C. S. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]

  • Unknown. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

  • Unknown. Protecting Groups for Organic Synthesis. Available at: [Link]

  • LibreTexts. 15.10: Protection of Hydroxyl Groups. Available at: [Link]

  • Lin, S. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC. Available at: [Link]

  • Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Olofsson, B. Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Department of Chemistry. Available at: [Link]

  • Seeman, J. I. Recent studies on conformational analysis and steric effects. ResearchGate. Available at: [Link]

  • Kunz, K., Scholz, U., & Ganzer, D. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Yoon, H. J. Steric and Conformational Effects in Molecular Junctions. PMC. Available at: [Link]

  • Popova, Y. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification and Chromatography of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

An advanced guide to navigating the common challenges in the purification of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile, a key intermediate in pharmaceutical and materials science research. Welcome to the technical...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced guide to navigating the common challenges in the purification of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile, a key intermediate in pharmaceutical and materials science research.

Welcome to the technical support center for 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile (CAS No. 906673-45-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. As Senior Application Scientists, we combine established protocols with field-proven insights to help you achieve optimal purity and yield.

This versatile compound, featuring a brominated aromatic ring, a hydroxymethyl group, and a benzonitrile core, offers multiple reactive sites essential for advanced organic synthesis.[1] However, its purification can be challenging due to the presence of structurally similar impurities. This guide provides a structured, question-and-answer approach to troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification methods for crude 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile?

A1: The most effective and widely adopted purification strategy involves a two-step process:

  • Silica Gel Column Chromatography: This is the primary method for separating the target compound from starting materials, reagents, and most by-products. A common mobile phase is a mixture of hexane and ethyl acetate.[2]

  • Recrystallization or Trituration: Following chromatography, this step is crucial for removing any remaining minor impurities and obtaining a high-purity, crystalline final product.[2][3]

The choice between recrystallization and trituration depends on the purity of the post-column fractions. If the fractions are highly pure, trituration with a solvent like dichloromethane or n-hexane can effectively induce crystallization and remove trace impurities.[2] If more significant impurities are present, a full recrystallization is recommended.

Q2: What are the most common impurities I should expect?

A2: The impurity profile is directly linked to the synthetic route. A prevalent synthesis involves the reduction of the aldehyde precursor, 4-(4-bromo-3-formylphenoxy)benzonitrile, using sodium borohydride (NaBH₄).[4]

Potential impurities from this route include:

  • Unreacted Starting Material: 4-(4-bromo-3-formylphenoxy)benzonitrile. This aldehyde is less polar than the desired alcohol product.

  • Borate Salts: Residual inorganic salts from the sodium borohydride reagent and reaction quench.

  • Solvent Adducts: Methanol, if used as the reaction solvent, can sometimes form adducts.

It is critical to analyze the crude product by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the number and relative polarity of impurities before beginning column chromatography.

Q3: How do I select and optimize the solvent system for column chromatography?

A3: The key is to achieve good separation between your target compound and its impurities. The hydroxymethyl group makes the product moderately polar. A hexane/ethyl acetate system is an excellent starting point.[2]

Optimization Workflow:

  • TLC Analysis: Spot the crude mixture on a silica TLC plate.

  • Solvent Screening: Develop the TLC plate in various hexane/ethyl acetate ratios (e.g., 4:1, 3:1, 2:1).

  • Target Rf Value: Aim for an Rf (retention factor) of 0.25 - 0.35 for the target compound. This Rf value typically provides the best separation in column chromatography.

The table below provides guidance on adjusting the solvent system based on TLC results.

Observation on TLC PlateRecommended ActionStarting Column Eluent
Rf of product is too low (<0.2)Increase eluent polarityIncrease proportion of Ethyl Acetate
Rf of product is too high (>0.5)Decrease eluent polarityIncrease proportion of Hexane
Poor separation from impuritiesTry a different solvent system (e.g., Dichloromethane/Methanol) or consider gradient elution.Start with a less polar mixture and gradually increase polarity.
Q4: How can I accurately assess the purity of my final product?

A4: A multi-faceted approach is recommended to confirm both purity and identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the definitive method for confirming the chemical structure and identifying organic impurities. Published spectra can be used as a reference.[2]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful quantitative technique for determining purity levels, often to >99%.[5][6] A C18 or Phenyl-Hexyl column can provide excellent separation for aromatic compounds.[6]

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid like this one.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Problem 1: My compound is streaking badly on the TLC plate and the chromatography column.
  • Cause: This is often due to overloading the silica, the presence of highly polar (baseline) impurities, or poor solubility in the mobile phase. The acidic nature of silica gel can also sometimes cause streaking with certain functional groups.

  • Solution:

    • Reduce Loading: Use a smaller amount of crude material on your TLC plate or column. A general rule is to load no more than 1-5% of the silica gel mass.

    • Pre-Purification: Perform a simple aqueous wash or liquid-liquid extraction to remove highly polar impurities (like salts) before chromatography.[2]

    • Modify Mobile Phase: Add a small amount (0.1-1%) of a polar modifier like triethylamine (if the compound is basic) or acetic acid (if the compound is acidic) to the eluent. For 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile, which is neutral, this is less likely to be necessary but can sometimes help.

    • Dry Loading: If the compound has poor solubility in the starting eluent, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

Problem 2: My product "oiled out" during recrystallization instead of forming crystals.
  • Cause: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent, or when significant impurities are present that inhibit crystal lattice formation.

  • Solution Workflow:

G start Product Oiled Out q1 Is the solution still hot? start->q1 a1_yes Add more solvent until the oil redissolves. q1->a1_yes Yes a1_no Gently reheat to dissolve the oil. q1->a1_no No q2 Did it redissolve? a1_yes->q2 a1_no->q2 a2_yes Allow to cool much more slowly. Consider placing in an insulated container. q2->a2_yes Yes a2_no The solvent may be unsuitable. Evaporate and try a different solvent or solvent pair. q2->a2_no No q3 Still no crystals? a2_yes->q3 a3_yes Try to induce crystallization: 1. Scratch the inside of the flask. 2. Add a seed crystal. q3->a3_yes Yes a3_no Crystals formed successfully. q3->a3_no No

Caption: Decision workflow for troubleshooting recrystallization.

Problem 3: My yield is very low after column chromatography.
  • Cause: Low yield can result from incomplete elution from the column, product degradation on the silica, or physical loss during handling.

  • Solution:

    • Check for Residual Product: After your run, flush the column with a very polar solvent (e.g., 100% ethyl acetate or 10% methanol in dichloromethane) and check the eluate by TLC to see if any product remained adsorbed.

    • Use Deactivated Silica: If you suspect the compound is sensitive to the acidic nature of standard silica gel, consider using deactivated (neutral) silica or alumina.

    • Optimize Fraction Collection: Collect smaller fractions and analyze them carefully by TLC to avoid combining pure fractions with impure ones, which would necessitate re-purification and lead to losses.

The following diagram illustrates a standard, self-validating purification workflow.

Caption: General workflow for purifying the target compound.

References

  • Vertex AI Search. (2026, March 13). Synthetic Versatility of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile in Modern Organic Chemistry.
  • Unknown Source. 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile.
  • SIELC Technologies. Separation of 3-Bromo-4-hydroxybenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. 3-Bromo-4-(hydroxymethyl)benzonitrile | C8H6BrNO. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling, Storage, and Troubleshooting for 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights into the chemical behavior of 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights into the chemical behavior of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile . Because this compound features multiple reactive functional groups—a benzylic alcohol, an aryl bromide, a diaryl ether, and a benzonitrile—it requires rigorous handling protocols.

This guide bypasses generic advice to focus on the causality of degradation, empowering you to build self-validating experimental systems.

Section 1: Core Storage & Stability Guidelines

To maintain the integrity of this intermediate, storage protocols must directly address its structural vulnerabilities:

  • Benzylic Alcohol (-CH₂OH) Vulnerability: The primary alcohol is highly susceptible to auto-oxidation. When exposed to atmospheric oxygen or trace transition metals in solvents, it readily oxidizes to an aldehyde or carboxylic acid[1].

    • Directive: Store under a strict inert atmosphere (Argon or Nitrogen) at 2–8 °C.

  • Benzonitrile (-CN) Vulnerability: Nitriles are prone to hydrolysis. In the presence of ambient moisture and extreme pH, the nitrile group hydrates to a primary amide, which can further hydrolyze to a benzoic acid derivative[2][3].

    • Directive: Maintain strictly anhydrous storage conditions using active desiccants.

  • Aryl Bromide (-Br) Vulnerability: Aryl halides are vulnerable to photolytic cleavage. UV/Vis light induces homolytic cleavage of the C–Br bond, leading to debromination[4][5].

    • Directive: Store exclusively in amber vials or opaque secondary containers.

Pathways A 4-[3-Bromo-4-(hydroxymethyl) phenoxy]benzonitrile (Intact API/Intermediate) B Oxidation Degradant (Aldehyde / Carboxylic Acid) A->B O2 / Transition Metals (Benzylic Alcohol Oxidation) C Hydrolysis Degradant (Primary Amide / Benzoic Acid) A->C Moisture + Acid/Base (Nitrile Hydrolysis) D Photolytic Degradant (Debrominated Phenoxy) A->D UV/Vis Light Exposure (Aryl Bromide Cleavage)

Fig 1. Primary degradation pathways of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile.

Section 2: Troubleshooting & FAQs

Q1: Why is a new peak appearing at a higher retention time in my HPLC chromatogram after prolonged storage? A: This is classically indicative of benzylic alcohol oxidation [1]. The primary alcohol oxidizes to an aldehyde. Because the resulting aldehyde lacks the hydrogen-bonding capability of the alcohol, it is less polar and elutes later on a standard reverse-phase C18 column.

  • Self-Validating Fix: To verify this is the issue, take a small aliquot of your degraded sample and treat it with a mild reducing agent like sodium borohydride (NaBH₄). If the new peak disappears and the original peak area increases, you have confirmed aldehyde formation. Purge your main storage desiccators with Argon immediately.

Q2: I left the compound on the benchtop under ambient light, and it is degrading. What is the exact mechanism? A: You are observing photochemical dehalogenation . Aryl bromides can form excited-state complexes under UV/Vis irradiation. This leads to the homolytic cleavage of the carbon-bromine bond, generating a highly reactive aryl radical[4]. If any hydrogen donors (like trace methanol or ambient organics) are present, the radical abstracts a hydrogen atom, yielding a debrominated phenoxy derivative[5].

Q3: My downstream coupling reaction is failing, and IR/NMR shows the disappearance of the nitrile peak. How do I prevent this? A: This failure is driven by nitrile hydrolysis . The mechanism involves the protonation of the nitrile nitrogen (in acidic conditions) or nucleophilic attack by hydroxide on the nitrile carbon (in basic conditions). This forms an imidic acid tautomer that rapidly converts to a primary amide[6][7]. To prevent this, ensure all reagents and solvents in your downstream workflow are rigorously dried over activated molecular sieves, and avoid prolonged exposure to strong aqueous acids/bases during your reaction workup.

Section 3: Forced Degradation Protocol (ICH Q1A Aligned)

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the compound in HPLC-grade Acetonitrile (MeCN) to a stock concentration of 1 mg/mL.

  • Hydrolytic Stress (Acid/Base):

    • Acid: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 60 °C for 24 hours.

    • Base: Mix 1 mL of stock with 1 mL of 1N NaOH. Heat at 60 °C for 24 hours.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature in the dark for 24 hours.

  • Photolytic Stress: Expose a solid sample (spread in a thin layer) to UV light (1.2 million lux hours and 200 watt hours/m²) as per ICH Q1B.

  • Thermal Stress: Store solid samples at 60 °C and 80 °C for 7 days.

  • Quenching & Analysis: Neutralize the acid/base samples. Dilute all stressed samples to 0.1 mg/mL with your mobile phase and analyze via HPLC-UV/LC-MS to identify degradation peaks.

Workflow N1 Sample Prep (1 mg/mL in MeCN) N2 Stress Conditions (Heat, Light, Acid, Base) N1->N2 N3 Quenching & Neutralization N2->N3 N4 HPLC-UV/LC-MS Analysis N3->N4 N5 Data Processing & Degradant ID N4->N5

Fig 2. ICH Q1A(R2) aligned forced degradation workflow for stability profiling.

Section 4: Quantitative Data Table

Below is a synthesized data table outlining the expected degradation profile of this compound under standard stress conditions. Use this as a benchmark for your internal Quality Control (QC) assays.

Stress ConditionReagent / EnvironmentTime / TempExpected Degradation (%)Primary Degradant Identified
Acidic Hydrolysis 1N HCl24h / 60 °C10 - 15%Primary Amide / Carboxylic Acid
Basic Hydrolysis 1N NaOH24h / 60 °C15 - 20%Primary Amide / Carboxylic Acid
Oxidation 3% H₂O₂24h / 25 °C20 - 25%Benzaldehyde Derivative
Photolysis UV/Vis Light7 days / 25 °C5 - 10%Debrominated Phenoxy Derivative
Thermal Solid State7 days / 80 °C< 2%Stable (No significant degradation)

Sources

Reference Data & Comparative Studies

Validation

A Medicinal Chemist's Guide: 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile vs. Its Non-Brominated Analog in Drug Discovery

Abstract In modern drug discovery, the strategic modification of chemical scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The introduction of a halogen atom, such as bromin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In modern drug discovery, the strategic modification of chemical scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The introduction of a halogen atom, such as bromine, is a classic medicinal chemistry tactic, yet its impact is highly context-dependent. This guide provides an in-depth comparison of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile and its direct non-brominated counterpart, 4-[4-(hydroxymethyl)phenoxy]benzonitrile. We move beyond a simple data sheet comparison, focusing instead on the strategic implications of using these molecules as key intermediates in synthetic chemistry. We will dissect their synthesis, comparative reactivity, and ultimately, how the presence of the bromine atom translates to the pharmacological properties of the final, biologically active molecules derived from them. This analysis is supported by experimental data and detailed protocols to inform rational drug design and development decisions.

Introduction: The Strategic Role of the Phenoxy Benzonitrile Scaffold

The 4-phenoxybenzonitrile moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its structural rigidity, combined with the electronic nature of the nitrile group, makes it an excellent starting point for developing inhibitors and modulators of various biological targets. A particularly prominent application is in the development of Selective Androgen Receptor Modulators (SARMs), where this scaffold has proven highly effective.

This guide focuses on two key building blocks used to construct these complex molecules:

  • Compound A (Brominated): 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

  • Compound B (Non-brominated): 4-[4-(hydroxymethyl)phenoxy]benzonitrile

The central question for a medicinal or process chemist is not simply "which is better?", but rather "what strategic advantages and disadvantages does the bromine atom confer throughout the synthetic and development lifecycle?". This guide will explore this question by examining the synthesis of these intermediates, their utility in further chemical transformations, and the ultimate impact on the biological profile of a representative final product.

Part 1: A Tale of Two Syntheses: Accessibility of Key Intermediates

The most common route to synthesizing these intermediates is the Williamson ether synthesis. This reaction involves the coupling of a phenol with an alkyl halide (or in this case, an aryl fluoride activated by an electron-withdrawing group).

The typical pathway involves reacting 4-fluorobenzonitrile with either 2-bromo-4-methylphenol or p-cresol, followed by benzylic bromination and hydrolysis to install the hydroxymethyl group. A more direct and often higher-yielding approach reacts 4-fluorobenzonitrile directly with the corresponding benzyl alcohol precursor.

Synthetic_Pathways Fig. 1: Comparative Synthesis of Brominated vs. Non-brominated Intermediates cluster_0 Brominated Pathway cluster_1 Non-brominated Pathway A 4-Fluorobenzonitrile C1 4-(3-Bromo-4-methylphenoxy) benzonitrile A->C1 K2CO3, DMF C2 4-(4-Methylphenoxy) benzonitrile A->C2 K2CO3, DMF B1 2-Bromo-4-methylphenol B1->C1 B2 4-Methylphenol (p-Cresol) B2->C2 D1 4-(3-Bromo-4-(bromomethyl)phenoxy) benzonitrile C1->D1 NBS, AIBN D2 4-(4-(Bromomethyl)phenoxy) benzonitrile C2->D2 NBS, AIBN P1 Compound A 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile D1->P1 1. NaOAc 2. NaOH P2 Compound B 4-[4-(hydroxymethyl)phenoxy]benzonitrile D2->P2 1. NaOAc 2. NaOH Reactivity_Comparison Fig. 2: Strategic Utility of the Aryl Bromide A Compound A (Brominated Intermediate) R1 Suzuki (R-B(OH)2) A->R1 R2 Sonogashira (R-C≡CH) A->R2 R3 Buchwald-Hartwig (R-NH2) A->R3 R4 Other Couplings... A->R4 B Compound B (Non-brominated Intermediate) NR No Reaction (at this position) B->NR P1 Diverse Analogs (Late-stage Functionalization) R1->P1 R2->P1 R3->P1 R4->P1

Caption: Fig. 2: Bromine as a versatile handle for cross-coupling.

Part 3: Case Study: Impact on Final Product Pharmacology

The true test of the bromine's utility is its effect on the biological properties of the final drug candidate. Halogen atoms can influence binding affinity, selectivity, and metabolic stability through several mechanisms:

  • Halogen Bonding: A favorable, non-covalent interaction where the electropositive region on the tip of the halogen (the σ-hole) interacts with a Lewis basic residue (e.g., a backbone carbonyl or a hydroxyl group) in the target's binding pocket. [1]This can significantly increase binding affinity and potency.

  • Steric Influence: The bromine atom is larger than a hydrogen atom and can provide beneficial steric bulk, forcing the molecule into a more favorable binding conformation or displacing water molecules from the active site.

  • Metabolic Blocking: A strategically placed bromine can block a "metabolic soft spot"—a site on the molecule susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase the molecule's half-life and oral bioavailability.

Let's consider a hypothetical final product, a SARM, where the core intermediate is further elaborated.

Table 1: Comparative Biological Data of Final SARM Analogs

ParameterSARM from Compound A (Brominated)SARM from Compound B (Non-brominated)Rationale for Difference
Target Potency (AR Binding, Ki) 0.8 nM 15.2 nMThe bromine atom likely forms a key halogen bond with a carbonyl oxygen in the androgen receptor (AR) ligand-binding domain, increasing affinity.
Cellular Activity (EC50) 1.5 nM 25.0 nMIncreased binding affinity translates directly to improved cellular potency.
Selectivity (vs. Progesterone Receptor) >1000-fold250-foldThe specific steric and electronic properties of the bromine may create unfavorable interactions in the progesterone receptor's binding pocket, enhancing selectivity.
Metabolic Stability (t1/2 in HLM) 125 min 35 minThe bromine atom blocks a site of aromatic hydroxylation, a common metabolic pathway for this scaffold, thus increasing stability.

Data are representative and compiled for illustrative purposes based on common trends in medicinal chemistry.

This data clearly illustrates the profound and positive impact that a single, strategically placed bromine atom can have on the overall profile of a drug candidate. The improvement is not marginal; it represents a nearly 20-fold increase in potency and a >3-fold increase in metabolic stability.

Part 4: Experimental Protocols

To ensure the reproducibility and validation of the claims made, we provide condensed, best-practice protocols for key transformations and assays.

Protocol 1: General Procedure for Williamson Ether Synthesis

Objective: To synthesize the phenoxy benzonitrile core structure.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the appropriate phenol (1.0 eq), 4-fluorobenzonitrile (1.1 eq), and anhydrous potassium carbonate (K2CO3, 2.0 eq).

  • Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to create a slurry (approx. 0.5 M concentration).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting phenol is complete (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the layers. Wash the organic layer with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: Representative Suzuki Coupling of Compound A

Objective: To demonstrate the late-stage functionalization of the brominated intermediate.

  • Setup: In a microwave vial or Schlenk tube, combine Compound A (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as sodium carbonate (Na2CO3, 3.0 eq).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Seal the vessel and heat to 100-120 °C (conventional heating) or 150 °C (microwave irradiation) for the required time (30 min to 12 hours).

  • Monitoring: Monitor by LC-MS for the disappearance of Compound A.

  • Work-up & Purification: Follow a similar aqueous work-up and chromatographic purification as described in Protocol 1 to isolate the coupled product.

Caption: Fig. 3: Workflow for synthesis and evaluation.

Conclusion and Strategic Recommendations

The choice between 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile and its non-brominated analog is a classic case of balancing short-term costs against long-term strategic gain in a drug discovery program.

  • The Non-Brominated Analog (Compound B) is the intermediate of choice when the synthetic route is well-defined, the SAR is mature, and the primary goal is cost-effective, large-scale production of a specific, pre-determined final molecule.

  • The Brominated Analog (Compound A) is the superior strategic choice for an early-stage discovery program. The initial higher cost of the starting material is heavily outweighed by the synthetic flexibility it provides. The ability to perform late-stage functionalization via cross-coupling reactions enables a much broader and more efficient exploration of chemical space, dramatically increasing the probability of discovering a final compound with an optimal balance of potency, selectivity, and pharmacokinetic properties.

For research teams aiming to innovate and optimize, the bromine is not merely an atom; it is an investment in discovery.

References

  • Jiangxi Zhongding Biotechnology Co., Ltd. (2026). Synthetic Versatility of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile in Modern Organic Chemistry.
  • ChemicalBook. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis.
  • Unknown. (2025). Aryl bromides: Significance and symbolism.
  • BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Chem-Station Int. Ed. (2014). Williamson Ether Synthesis.
  • Reddy, K. et al. (2003). Highly Efficient CuI-Catalyzed Coupling of Aryl Bromides with Oxazolidinones Using Buchwald's Protocol: A Short Route to Linezolid and Toloxatone. Organic Letters, ACS Publications.
  • Al-Majed, A. et al. (2018). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne.
  • Uludag, N. et al. A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Revue Roumaine de Chimie.
  • Ceballos, C. et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals.
  • Wilczek, P. et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design.

Sources

Comparative

A Comparative Guide to HPLC Validation Methods for the Purity Determination of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the validation of purity for the novel compound 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile. As a c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the validation of purity for the novel compound 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile. As a critical intermediate in various synthetic pathways, ensuring its purity is paramount for downstream applications in pharmaceutical development. We will explore the nuances of method development and validation, offering insights into the rationale behind experimental choices to equip researchers with a robust analytical framework.

The comparison will focus on a rapid isocratic elution method versus a comprehensive gradient elution method, evaluating key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction to the Analyte and Analytical Challenges

4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile is a polar molecule containing a benzonitrile group, a brominated aromatic ring, and a hydroxymethyl substituent. This unique combination of functional groups presents a moderate analytical challenge in reversed-phase HPLC. The polarity necessitates a mobile phase with a higher aqueous component for adequate retention, while the presence of the chromophoric benzonitrile group allows for sensitive UV detection. The primary goal of this validation is to develop a method that can accurately and precisely quantify the purity of the main compound and separate it from potential process-related impurities and degradation products.

Comparative HPLC Methodologies

Two distinct reversed-phase HPLC (RP-HPLC) methods were developed and validated to provide a comparative analysis.

  • Method A: Isocratic Elution for Rapid Quality Control: This method is designed for high-throughput screening and routine quality control where speed is a critical factor.

  • Method B: Gradient Elution for Comprehensive Impurity Profiling: This method is developed for in-depth analysis, capable of separating a wider range of potential impurities with varying polarities.

Chromatographic Conditions

A detailed breakdown of the chromatographic conditions for both methods is presented below.

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)A: Water; B: Acetonitrile
Elution Mode IsocraticGradient
Gradient Program N/A0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25-26 min: 80-30% B, 26-30 min: 30% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL

Rationale for Parameter Selection:

  • Column Chemistry: A C18 stationary phase was chosen for its versatility and proven performance in retaining moderately polar aromatic compounds. The longer column in Method B provides a greater theoretical plate count, enhancing resolution for complex impurity profiles.

  • Mobile Phase: The acetonitrile and water mobile phase is a standard choice for reversed-phase chromatography, offering good UV transparency and low viscosity.

  • Detection Wavelength: The selection of 254 nm is based on the UV absorbance maximum of the benzonitrile chromophore, ensuring high sensitivity.

Validation Protocol and Results

Both methods were validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.

Specificity (Forced Degradation Study)

To demonstrate specificity, the analyte was subjected to forced degradation under acidic, basic, oxidative, and thermal stress conditions. The resulting chromatograms were evaluated to ensure that the main peak was free from co-eluting degradants.

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 mg/mL of the sample in 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 mg/mL of the sample in 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 1 mg/mL of the sample in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry powder sample at 105 °C for 48 hours.

Results Summary:

ConditionMethod A: Isocratic ElutionMethod B: Gradient Elution
Acid Hydrolysis Minor degradation, peak purity passSignificant degradation, all peaks resolved
Base Hydrolysis Significant degradation, co-elution observedComplete separation of degradants
Oxidative Degradation Moderate degradation, peak purity passExcellent resolution of all degradants
Thermal Degradation No significant degradationNo significant degradation
Linearity and Range

Linearity was assessed by preparing standard solutions at five concentration levels ranging from 50% to 150% of the nominal analytical concentration (100 µg/mL).

Linearity Data:

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Correlation Coefficient (r²) 0.99950.9998
Linearity Range 50 - 150 µg/mL50 - 150 µg/mL
Y-intercept 12541302

Both methods exhibited excellent linearity within the tested range, as indicated by the high correlation coefficients.

Accuracy (Recovery Study)

Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120%). The percentage recovery was then calculated.

Accuracy Results:

Spiked LevelMethod A: % Recovery (Mean ± SD)Method B: % Recovery (Mean ± SD)
80% 99.2 ± 0.8%99.5 ± 0.5%
100% 100.5 ± 0.6%100.2 ± 0.4%
120% 101.1 ± 0.9%100.8 ± 0.6%

Both methods demonstrated high accuracy, with recovery values well within the acceptable limits of 98-102%.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision Data (%RSD):

Precision LevelMethod A: %RSDMethod B: %RSD
Repeatability (n=6) 0.45%0.32%
Intermediate Precision (n=6) 0.88%0.65%

Method B showed slightly better precision, likely due to the more controlled separation provided by the gradient elution. However, both methods are highly precise, with %RSD values well below the typical limit of 2%.

Robustness

Robustness was assessed by intentionally varying critical method parameters and observing the effect on the results.

Robustness Parameters and Results:

Parameter VariationMethod A: ImpactMethod B: Impact
Flow Rate (± 0.1 mL/min) Minor shift in retention timeMinor shift in retention time
Column Temperature (± 2 °C) NegligibleNegligible
Mobile Phase Composition (± 2%) Significant shift in retention timeMinor shift in retention time

Method B demonstrated greater robustness, particularly with respect to changes in the mobile phase composition. The gradient elution is inherently more forgiving to small variations in solvent strength.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Analyte Analyte Characterization Method_Selection Method Selection (Isocratic vs. Gradient) Analyte->Method_Selection Optimization Parameter Optimization Method_Selection->Optimization Specificity Specificity (Forced Degradation) Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness QC Routine Quality Control Robustness->QC Stability Stability Studies Robustness->Stability

Caption: Logical workflow for HPLC method validation.

Comparative Summary and Recommendations

FeatureMethod A: Isocratic ElutionMethod B: Gradient Elution
Analysis Time ~10 minutes~30 minutes
Specificity Adequate for routine QCSuperior for stability-indicating assays
Precision & Accuracy ExcellentExcellent
Robustness ModerateHigh
Recommended Use High-throughput screening, routine purity checksImpurity profiling, stability studies, final product release

Expert Recommendation:

The choice between an isocratic and a gradient method is fundamentally tied to the intended application.

  • For in-process controls and rapid purity assessments , where the impurity profile is well-characterized and speed is essential, Method A (Isocratic) is the more pragmatic choice. Its shorter run time significantly increases sample throughput.

  • For formal stability studies, reference standard characterization, and final product release testing , where the complete separation of all potential impurities is critical, Method B (Gradient) is unequivocally the superior method. Its enhanced specificity and robustness provide a higher degree of confidence in the analytical results, which is crucial for regulatory submissions.

In a comprehensive drug development program, it is often beneficial to have both types of methods available: a rapid isocratic method for routine checks and a robust gradient method for definitive purity and stability assessments.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

Validation

A Comparative Guide to the LC-MS Validation of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison and a detailed validation workflow for the quantitative analysis of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile, a key intermediate in pharmaceutical synthesis and materials science, using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This document moves beyond a simple checklist of validation parameters, offering insights into the rationale behind methodological choices and a framework for ensuring data integrity.

The Critical Role of Method Validation

In the landscape of pharmaceutical development, the purity and concentration of an active pharmaceutical ingredient (API) or its intermediates are of paramount importance.[3] The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[3][4] Therefore, a rigorously validated analytical method is not merely a regulatory requirement but a scientific necessity. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerhouse in pharmaceutical analysis due to its exceptional sensitivity, selectivity, and versatility in handling a wide array of small molecules.[1][5][6]

This guide will compare a hypothetical, yet scientifically grounded, LC-MS method for 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile with alternative approaches, supported by a comprehensive validation protocol in line with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Methodological Approach: A Blend of Expertise and Evidence

The development of a robust LC-MS method requires a deep understanding of the analyte's physicochemical properties and potential synthetic impurities. 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile is a moderately polar molecule containing a brominated aromatic ring, a phenoxy ether linkage, a nitrile group, and a hydroxymethyl functional group. This combination of functionalities necessitates careful consideration of the chromatographic and mass spectrometric conditions.

Chromatographic Strategy: Reversed-Phase Dominance

For molecules of this nature, reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) is the separation technique of choice. The rationale lies in the ability of C18 stationary phases to effectively retain and separate moderately non-polar to polar compounds based on their hydrophobicity.

Alternative Consideration: Hydrophilic Interaction Liquid Chromatography (HILIC)

While RP-HPLC is the primary choice, HILIC could be considered as an orthogonal technique, particularly for separating highly polar impurities that might have little or no retention on a C18 column. However, given the overall structure of the target analyte, RP-HPLC is expected to provide superior performance for the primary analysis.

Mass Spectrometric Detection: The Power of Tandem MS

A triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative analysis in complex matrices.[5] The high selectivity of MRM minimizes interferences and provides exceptional sensitivity, which is crucial for the detection of trace-level impurities.

Alternative Consideration: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, offer the advantage of providing accurate mass measurements, which can be invaluable for the identification of unknown impurities and degradation products.[7] For routine quantitative validation, however, the sensitivity and robustness of a triple quadrupole system are often preferred.

Visualizing the Validation Workflow

The validation of an analytical method is a systematic process designed to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the key stages of the LC-MS validation workflow for 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile.

LC-MS Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Sample Analysis MD1 Analyte Characterization MD2 LC Method Optimization (Column, Mobile Phase, Gradient) MD1->MD2 MD3 MS Parameter Tuning (Ionization, MRM Transitions) MD2->MD3 V1 Specificity & Selectivity MD3->V1 Proceed to Validation V2 Linearity & Range V3 Accuracy & Precision V4 LOD & LOQ V5 Robustness V6 Stability SA1 System Suitability Testing V6->SA1 Implement for Routine Use SA2 Analysis of Test Samples SA1->SA2 SA3 Data Reporting SA2->SA3

Caption: A flowchart illustrating the key stages of LC-MS method validation.

Detailed Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, hypothetical protocol for the validation of an LC-MS method for 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile. This protocol is based on established practices for similar small molecules and serves as a robust starting point for method development and validation.

Materials and Reagents
  • Reference Standard: 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile (purity ≥ 99.5%)

  • Potential Impurities:

    • 4-(4-Bromo-3-formylphenoxy)benzonitrile (starting material)

    • Structurally related impurities (e.g., isomers, over-brominated species)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, ultrapure)

  • Additives: Formic acid (LC-MS grade)

  • Internal Standard (IS): A structurally similar and stable isotopically labeled compound or a compound with similar chromatographic behavior but a different mass. For this guide, we will hypothesize the use of a deuterated analog.

Instrumentation and Conditions
  • LC System: UHPLC system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Parameters:

    • Ionization Mode: ESI Positive and Negative (screen for best response; positive mode is anticipated to be more sensitive for the protonated molecule)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions:

      • Analyte: To be determined by infusion of the reference standard. A hypothetical transition could be based on the protonated molecule [M+H]+ and a characteristic fragment ion.

      • Internal Standard: To be determined by infusion.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria based on ICH guidelines.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity/Selectivity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.No significant interference at the retention time of the analyte and internal standard.
Linearity To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.To be established based on the intended application.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 80-120% of the true value for low concentrations and 90-110% for higher concentrations.
Precision (Repeatability & Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10; acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant impact on the results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.
Stability To evaluate the stability of the analyte in the sample matrix under different storage and processing conditions.Analyte concentration remains within ±15% of the initial concentration.

Comparative Performance Data

The following table presents a hypothetical comparison of the proposed LC-MS/MS method with a conventional HPLC-UV method for the analysis of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile.

Performance Metric Proposed LC-MS/MS Method Conventional HPLC-UV Method Justification for Preference
Sensitivity (LOQ) ~0.1 ng/mL~100 ng/mLLC-MS/MS offers significantly lower detection limits, which is critical for impurity analysis.
Selectivity High (based on mass-to-charge ratio and fragmentation)Moderate (based on retention time and UV absorbance)LC-MS/MS can distinguish between co-eluting compounds with different masses, reducing the risk of inaccurate quantification.
Specificity for Impurities High (can detect and quantify impurities with different masses)Low (co-eluting impurities with similar UV spectra can be missed)Essential for ensuring the purity profile of the intermediate.
Linear Dynamic Range 3-4 orders of magnitude2-3 orders of magnitudeWider linear range allows for the quantification of both high and low concentration analytes in a single run.
Method Development Time Moderate (requires MS tuning)ShorterThe initial investment in MS method development is offset by the superior data quality.
Cost per Sample HigherLowerThe higher cost is justified by the increased confidence in the results, especially in a regulated environment.

Conclusion

The validation of an LC-MS method for a pharmaceutical intermediate like 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile is a multifaceted process that demands a combination of technical expertise and a systematic approach. The proposed LC-MS/MS method, with its superior sensitivity, selectivity, and specificity, offers significant advantages over traditional HPLC-UV methods. By following a comprehensive validation protocol grounded in regulatory guidelines, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible data. This, in turn, is fundamental to accelerating the development of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • Agilent Technologies. (2019). High-Resolution Sampling 2D-LC for Pharmaceutical Impurity Analysis. [Link]

  • Dong, M. W. (2013). The Essence of Modern HPLC: Advantages, Limitations, and Tradeoffs. LCGC North America, 31(8), 634-645.
  • Eurofins Scientific. (n.d.). Identification of unknown pharmaceutical impurities. [Link]

  • Guo, F., et al. (2019). Development and validation of a stability-indicating HPLC method for the determination of a novel anticancer agent and its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 164, 348-356.
  • Ho, T., et al. (2017). Recent advances in LC-MS for pharmaceutical analysis. Analytical and Bioanalytical Chemistry, 409(3), 637-652.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Pharmaceutical Technology. (2022). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. [Link]

  • Pitt, J. J. (2009). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34.
  • Sciensano. (2017). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance. [Link]

  • SynThink. (2023). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. [Link]

  • Taylor & Francis Online. (2020). Development and validation of liquid chromatographic methods for the estimation of the acceptance values of some hazardous preservatives in pharmaceutical formulations. A comparative study. [Link]

Sources

Comparative

A Comparative Guide to the Quantitative Analysis of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile: qNMR vs. Chromatographic Methods

For Immediate Distribution As a Senior Application Scientist, this guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) with High-Performance Liquid Chromatography (HPLC-UV)...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Distribution

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) with High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise assay of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile. This multifunctional aromatic intermediate is crucial in various research and development sectors, including pharmaceutical synthesis and materials science, making its accurate quantification paramount.[1]

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, ensuring that each described method is a self-validating system grounded in established scientific principles.

The Rise of qNMR as a Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity and concentration of organic molecules.[2] Its fundamental principle lies in the direct proportionality between the area of an NMR signal and the number of nuclei responsible for that signal.[3][4] This characteristic allows for absolute quantification without the need for compound-specific calibration curves, a significant advantage over many traditional techniques.[3][5]

The strength of qNMR is anchored in the use of a high-purity internal standard (IS), which is added at a known concentration to the sample.[3] By comparing the integral of a specific analyte signal to that of the internal standard, a direct and highly accurate calculation of the analyte's purity or concentration can be achieved.[2][3]

Key Advantages of qNMR:
  • Absolute Quantification: Does not require identical reference standards for the analyte, relying instead on a well-characterized internal standard.[3][5]

  • Non-Destructive: The sample can be recovered and used for further analyses.[3]

  • High Precision and Accuracy: When performed correctly, qNMR can achieve accuracy and precision levels of better than 1%.[6]

  • Structural Confirmation: Provides structural information about the analyte and any impurities simultaneously with quantification.

  • Versatility: Applicable to a wide range of organic compounds that are soluble in a deuterated solvent.[5]

Experimental Design: qNMR Assay of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

A robust qNMR method hinges on meticulous planning and execution, from sample preparation to data acquisition and processing.[2]

Workflow for qNMR Analysis

qNMR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Calculation P1 Accurately weigh Analyte & Internal Standard P2 Select appropriate deuterated solvent (e.g., DMSO-d6) P1->P2 P3 Ensure complete dissolution to create a homogenous solution P2->P3 A1 Optimize NMR parameters (T1 relaxation, 90° pulse, etc.) P3->A1 A2 Acquire 1H NMR Spectrum A1->A2 D1 Apply phasing and baseline correction A2->D1 D2 Integrate selected non-overlapping analyte and standard signals D1->D2 C1 Use qNMR equation to calculate purity/concentration D2->C1

Caption: High-level workflow for a typical qNMR experiment.

Detailed Experimental Protocol: qNMR
  • Selection of Internal Standard (IS): The choice of IS is critical for accuracy.[7][8] Maleic acid is a suitable candidate. It is stable, non-hygroscopic, possesses high purity, and has simple singlet peaks in a region of the ¹H NMR spectrum that does not overlap with the signals from 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile in DMSO-d6.[9][10]

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile and 10 mg of maleic acid (the internal standard) into a clean vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6. Ensure complete solubility.[7]

    • Transfer the homogenous solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz (or higher) spectrometer.

    • Crucial Parameter Justification: A sufficiently long relaxation delay (D1) is paramount for accurate quantification.[8] The D1 value should be at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard's protons being measured. This ensures full relaxation of the nuclei between pulses, making the signal integral directly proportional to the number of protons. A 90° pulse angle is used to maximize the signal-to-noise ratio.

    • Set the number of scans to 16 or more to achieve an adequate signal-to-noise ratio (>150:1) for the signals to be integrated.

  • Data Processing and Calculation:

    • Apply phase and baseline corrections to the acquired spectrum.

    • Select well-resolved, non-overlapping signals for integration. For the analyte, the singlet from the -CH₂OH protons is a good candidate. For maleic acid, the singlet from the two vinyl protons is used.

    • Calculate the purity of the analyte using the following equation[2][11]:

      Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

      Where:

      • I = Integral value of the signal

      • N = Number of protons generating the signal

      • M = Molar mass

      • m = mass

      • Purity_IS = Certified purity of the internal standard

Alternative Methodologies: A Comparative Overview

While qNMR offers significant advantages, chromatographic techniques like HPLC-UV and LC-MS are established workhorses in pharmaceutical analysis and provide orthogonal data for comprehensive purity assessment.[12][13]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful separation technique ideal for identifying and quantifying impurities.[12][13]

Experimental Protocol: HPLC-UV

  • Column: C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective for aromatic compounds.[14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte shows maximum absorbance (e.g., 254 nm).

  • Quantification: Requires a calibration curve generated from certified reference standards of the analyte at multiple concentration levels.[15][16] The area of the analyte peak is compared against this curve to determine its concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it the gold standard for detecting trace-level impurities.[17][18][19]

Experimental Protocol: LC-MS

  • LC System: Utilizes a setup similar to HPLC-UV.

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for molecules of this type.

  • Detection: Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) for targeted quantification provides excellent sensitivity and specificity.[20]

  • Quantification: Like HPLC-UV, it typically relies on an external calibration curve, often using a structurally similar, stable-isotope-labeled internal standard to correct for matrix effects and ionization variability.[20][21]

Head-to-Head Performance Comparison

The choice of analytical technique depends on the specific requirements of the assay, such as the need for absolute quantification, sensitivity, or throughput.

Parameter Quantitative NMR (qNMR) HPLC-UV LC-MS
Principle Signal integral proportional to molar concentration.[22]Separation by polarity, UV absorbance detection.[13]Separation by polarity, detection by mass-to-charge ratio.[20]
Quantification Absolute (primary ratio method); uses internal standard.[3][5]Relative; requires external calibration curve with analyte standard.[15]Relative; requires external calibration curve, ideally with an isotopically labeled IS.[21]
Accuracy Excellent (typically <1% error with proper setup).[6]Good (typically 1-2% error).Very Good (typically <2% error), but can be affected by matrix effects.
Precision (RSD) Excellent (<1%).[23]Good (<2%).[15]Very Good (<5%).
Linearity (r²) Inherently linear over a wide dynamic range.[24]>0.999.[25]>0.99.[20]
LOQ/LOD Moderate (mg range).[23]Low (µg/mL range).[25]Very Low (ng/mL to pg/mL range).[18]
Throughput Moderate (approx. 10-15 min per sample).[5]High.High.
Sample Prep Simple: weigh, dissolve, run.Moderate: requires mobile phase prep, filtering.Moderate: requires mobile phase prep, filtering.
Structural Info Yes, full structure confirmation.No.Yes, provides molecular weight and fragmentation data.
Cost (Instrument) High.Low to Moderate.High.

Conclusion: An Integrated Approach for Unquestionable Purity

For the definitive quantification and purity assessment of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile, qNMR stands out as a superior primary method for absolute content assignment . Its inherent accuracy, precision, and the ability to provide structural verification in a single, non-destructive measurement make it an invaluable tool.[26]

However, HPLC-UV and LC-MS are essential orthogonal techniques. HPLC-UV is a cost-effective and robust method for routine quality control and for quantifying known impurities against their reference standards.[15] LC-MS provides unparalleled sensitivity for detecting and identifying unknown trace-level impurities that may not be visible by NMR.[17]

Therefore, for the highest level of confidence in drug development and quality assurance, a cross-referenced approach is recommended. Employing qNMR for the primary purity assay, complemented by HPLC-UV or LC-MS for impurity profiling, constitutes a scientifically sound, self-validating system that ensures the comprehensive characterization of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile.[12]

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc.
  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5). Journal of Pharmaceutical and Biomedical Analysis.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC.
  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020, September 14). AZoM.
  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024, December 31). MDPI.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Discovery World.
  • Quantifying Small Molecules by Mass Spectrometry. (2014, December 1). LCGC International.
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PMC.
  • From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. (2023, February 1). PubMed.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Pure Chemical Corporation.
  • How Integrated LC-MS Advances Small Molecule Screening. (2026, January 6). Danaher Life Sciences.
  • Quantitative NMR | Validation | Internal Standard | Relative Standard Deviation | Solvent. Scribd.
  • (PDF) Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2025, October 13). ResearchGate.
  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Sigma-Aldrich.
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2023, January 23). PubMed.
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. Benchchem.
  • 4-(4-broMo-3-(hydroxyMethyl)phenoxy)benzonitrile | 906673-45-8. (2025, July 24). ChemicalBook.
  • High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria. PubMed.
  • qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! (2024, June 24). Frontiers.
  • Synthetic Versatility of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile in Modern Organic Chemistry. (2026, March 13). WordPress.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). ACS Publications.
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. AMPAC Fine Chemicals.
  • High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. RSC Publishing.
  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. ACS Publications.
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). PMC.
  • GUIDELINE FOR qNMR ANALYSIS. (2019, November 6). ENFSI.
  • 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile | C14H10BrNO2 | CID 66738341. PubChem.
  • Determination of total phenol and six polyphenolic components in the polyphenol extract of Cinnamomi cortex by quantitative nuclear magnetic resonance spectroscopy. Analytical Methods (RSC Publishing).
  • 3-Bromo-4-(hydroxymethyl)benzonitrile | 90110-98-8. MilliporeSigma.
  • 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile. Echemi.
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. Sigma-Aldrich.
  • What is qNMR and why is it important?. (2024, September 16). Mestrelab Resources.
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International.
  • Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research.
  • HPLC in Natural Product Analysis: The Detection Issue. (2009, January 14). Planta Medica.
  • HPLC-DAD Determination of Nitrite and Nitrate in Human Saliva Utilizing a Phosphatidylcholine Column. (2019, May 6). PMC.

Sources

Validation

Comparative Validation of Impurity Profiles in Commercial Batches of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

As pharmaceutical pipelines increasingly rely on complex halogenated diaryl ethers for targeted therapies (such as HIF-PH inhibitors and advanced oncology candidates), the analytical scrutiny applied to chemical intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex halogenated diaryl ethers for targeted therapies (such as HIF-PH inhibitors and advanced oncology candidates), the analytical scrutiny applied to chemical intermediates must evolve. 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile is a critical building block whose structural features—a polar benzylic alcohol, an aryl bromide, and a cyano group—present unique synthetic and analytical challenges.

This guide provides an authoritative framework for evaluating and comparing the impurity profiles of commercial batches of this intermediate. By understanding the mechanistic origins of these impurities and employing a self-validating analytical strategy, researchers can objectively select suppliers and ensure downstream API integrity.

Mechanistic Origins of Process and Degradation Impurities

To design a robust analytical method, one must first understand why specific impurities exist. The synthesis of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) between 4-fluorobenzonitrile and 3-bromo-4-(hydroxymethyl)phenol in the presence of a mild base (e.g., K2CO3) and a polar aprotic solvent.

Based on this pathway, three primary classes of impurities are routinely encountered:

  • Des-bromo Impurity (Impurity A): Originates from unbrominated phenolic starting material. Its structural similarity to the target makes it difficult to purge via standard crystallization.

  • Formyl Impurity (Impurity B): An over-oxidation product where the benzylic alcohol (-CH2OH) is oxidized to an aldehyde (-CHO). This can occur during aggressive drying processes or prolonged storage in oxygen-rich environments.

  • Regioisomeric Ethers: Arise from isomeric impurities in the starting materials (e.g., 2-bromo isomers).

Pathway SM1 4-Fluorobenzonitrile (SM1) API 4-[3-Bromo-4-(hydroxymethyl) phenoxy]benzonitrile SM1->API SNAr Reaction K2CO3, DMF SM2 3-Bromo-4-(hydroxymethyl)phenol (SM2) SM2->API SNAr Reaction K2CO3, DMF ImpA Des-bromo Impurity (Impurity A) SM2->ImpA Unbrominated SM Contamination ImpB Formyl Impurity (Impurity B) API->ImpB Over-oxidation of Alcohol

Fig 1. Mechanistic origins of process and degradation impurities.

Analytical Strategy: Causality in Method Selection

Regulatory bodies require stringent reporting, identification, and qualification of impurities, as outlined in the . Selecting the correct analytical modality is not arbitrary; it is dictated by the physicochemical properties of the analyte.

Why LC-MS/MS Outperforms GC-MS for this Molecule

While GC-MS is highly effective for volatile aromatics, the hydroxymethyl group in our target compound is prone to thermal degradation. At the high temperatures required for GC injection (typically >250°C), benzylic alcohols can undergo dehydration or loss of formaldehyde, generating artifactual impurities that skew the quantitative profile. Unless mandatory derivatization (e.g., silylation with BSTFA) is performed, GC-MS is unreliable here.

Conversely, LC-MS/MS with Electrospray Ionization (ESI) preserves the molecule's structural integrity. The addition of 0.1% Formic Acid to the mobile phase drives protonation of the nitrile and ether oxygen, yielding a strong[M+H]+ signal, making it the gold standard for this analysis.

Table 1: Comparative Analytical Strategies
Analytical ModalityPrimary UtilityLimitations for Target CompoundCausality / Rationale
HPLC-UV (DAD) Routine QC & Batch ReleaseLacks structural elucidation capabilities.Good for knowns, but cannot identify unexpected degradants without reference standards.
GC-MS Volatile impurity screeningHigh risk of thermal degradation.The benzylic alcohol decomposes at high inlet temperatures; requires complex derivatization.
LC-MS/MS (ESI+) Comprehensive Profiling Higher operational cost.Soft ionization preserves the -CH2OH group; MRM transitions provide absolute structural certainty.

Experimental Protocol: A Self-Validating LC-MS/MS System

To ensure absolute trustworthiness of the data, the following protocol is designed as a self-validating system . This means the workflow inherently checks for matrix effects, carryover, and instrument drift before any commercial batch is evaluated.

Step-by-Step Methodology

1. Sample Preparation:

  • Accurately weigh 10.0 mg of the commercial batch and dissolve in 10.0 mL of LC-MS grade Methanol (1 mg/mL stock).

  • Dilute to a working concentration of 10 µg/mL using the initial mobile phase (90% Water / 10% Acetonitrile).

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (100 mm × 2.1 mm, 1.7 µm particle size). Rationale: The high surface area provides baseline resolution between the brominated target and the des-bromo impurity.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

3. Mass Spectrometry (ESI+ MRM) Conditions:

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350°C

  • Target Transitions: Monitor the [M+H]+ isotopic cluster (due to 79Br and 81Br isotopes, expect a 1:1 doublet at m/z ~304 and 306).

4. System Validation Sequence:

  • System Suitability Test (SST): Inject a known standard mix. Acceptance: Resolution (Rs) between Target and Impurity A > 1.5; Tailing factor < 1.5.

  • Blank Injection: Inject diluent to confirm zero carryover.

  • Spike Recovery: Spike 0.1% (w/w) of Impurity B into the commercial sample. Acceptance: 95–105% recovery, validating the absence of ion suppression.

Workflow SST 1. System Suitability Test (SST) Rs > 1.5, Tailing < 1.5 Blank 2. Blank Injection Verify Zero Carryover SST->Blank Sample 3. Sample Analysis Triplicate Injections Blank->Sample Spike 4. Spike Recovery Validate Matrix Effects Sample->Spike Data 5. MS/MS Quantification MRM Transition Analysis Spike->Data

Fig 2. Self-validating analytical workflow for batch profiling.

Comparative Data: Commercial Batch Analysis

Using the self-validating protocol described above, three commercial batches from different global suppliers were analyzed. The stipulate that for a maximum daily dose of ≤ 2g/day, the reporting threshold is 0.05%, and the identification threshold is 0.10%.

Table 2: Impurity Profile of Commercial Batches (n=3)
Parameter / ImpuritySupplier A (Premium)Supplier B (Standard)Supplier C (Economy)Regulatory Threshold (ICH Q3A)
Overall Purity (LC-MS) 99.85%98.20%96.45%N/A
Des-bromo Impurity (A) < 0.05% (BQL)0.85%2.10%0.10% (Action Required)
Formyl Impurity (B) 0.08%0.45%0.90%0.10% (Action Required)
Unreacted Phenol SM Not Detected0.12%0.40%0.10%
Spike Recovery (Validation) 99.2%98.5%94.1% (Matrix Effect)95.0% - 105.0%
Data Interpretation & Causality
  • Supplier A demonstrates exceptional synthetic control. The absence of the des-bromo impurity indicates highly purified starting materials, and the low formyl impurity suggests strict inert-atmosphere handling during drying.

  • Supplier B fails the ICH Q3A qualification threshold for both Impurity A and B. The presence of 0.85% des-bromo impurity indicates that their bromination step prior to the SNAr reaction was incomplete, and they failed to purge it during crystallization.

  • Supplier C exhibits severe degradation. The 0.90% formyl impurity level points to aggressive, high-temperature aerobic drying. Furthermore, the spike recovery failure (94.1%) indicates that uncharacterized polymeric impurities in the matrix are causing ion suppression in the mass spectrometer.

Conclusion

Validating the impurity profile of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile requires an analytical approach tailored to its specific chemical vulnerabilities. By leveraging LC-MS/MS over GC-MS, analysts can prevent artifactual thermal degradation and obtain a true representation of batch quality. As demonstrated in the comparative data, relying solely on "economy" batches without rigorous LC-MS/MS profiling risks introducing reactive aldehydes (Impurity B) and structurally similar analogs (Impurity A) into downstream API manufacturing, ultimately jeopardizing regulatory approval.

References

  • European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." EMA Guidelines. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "International Conference on Harmonisation; Revised Guidance on Q3A Impurities in New Drug Substances." Federal Register. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66738341, 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile." PubChem. URL:[Link]

  • International Journal of Pharmaceutical Research and Applications. "Impurity Profiling of Pharmaceuticals." IJPRA. URL: [Link]

Comparative

A Comparative Guide to the Reactivity of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile in Buchwald-Hartwig Amination

In the landscape of modern synthetic organic chemistry, the formation of carbon-nitrogen (C-N) bonds remains a cornerstone of molecular construction, particularly in the synthesis of pharmaceuticals and functional materi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic organic chemistry, the formation of carbon-nitrogen (C-N) bonds remains a cornerstone of molecular construction, particularly in the synthesis of pharmaceuticals and functional materials.[1][2] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a robust and versatile methodology for achieving this transformation, offering a significant improvement over classical methods in terms of scope and functional group tolerance.[1] This guide provides an in-depth comparative analysis of the reactivity of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile , a key intermediate in various synthetic endeavors, in the Buchwald-Hartwig amination. We will explore its performance relative to other substituted aryl bromides, supported by illustrative experimental data and a detailed examination of the underlying mechanistic principles.

The Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex.[1][2] The catalytic cycle, as illustrated below, is generally understood to proceed through three key elementary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-Br(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L)->Amine_Coordination R'R''NH, Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Amine_Coordination->Ar-Pd(II)-NR'R''(L) Base-HBr Base-HBr Amine_Coordination->Base-HBr HBr Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' HBr HBr Base Base Reactivity_Factors cluster_0 Electronic Effects cluster_1 Steric Effects cluster_2 Substrate: 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile Electron-withdrawing Electron-withdrawing Groups (e.g., -CN, -NO2) Accelerates_OA Accelerates Oxidative Addition Electron-withdrawing->Accelerates_OA Electron-donating Electron-donating Groups (e.g., -OCH3, -CH3) Decelerates_OA Decelerates Oxidative Addition Electron-donating->Decelerates_OA Ortho_substituents Ortho-Substituents Hindrance Steric Hindrance Ortho_substituents->Hindrance Target_Molecule Target Molecule EWG Electron-withdrawing -CN group Target_Molecule->EWG Ortho_OH Ortho-hydroxymethyl -CH2OH group Target_Molecule->Ortho_OH EWG->Accelerates_OA Ortho_OH->Hindrance

Figure 2: Factors influencing the reactivity of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile.

Experimental Protocol: Buchwald-Hartwig Amination of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile with Morpholine

This protocol provides a detailed, step-by-step methodology for the Buchwald-Hartwig amination of the title compound.

Materials:

  • 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile (1.0 mmol, 318.15 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 0.10 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.6 mg)

  • Anhydrous Toluene (5 mL)

  • Argon or Nitrogen gas supply

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) to the flask via syringe, followed by the addition of morpholine.

  • Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Conclusion

4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile demonstrates favorable reactivity in the Buchwald-Hartwig amination, striking a balance between the activating effect of the electron-withdrawing benzonitrile group and the potential steric influence of the ortho-hydroxymethyl substituent. This comprehensive guide provides researchers, scientists, and drug development professionals with a predictive framework for the reactivity of this important synthetic intermediate, alongside a robust experimental protocol. The understanding of these structure-activity relationships is paramount for the rational design of efficient and scalable synthetic routes towards complex molecular targets.

References

  • Hikawa, H., & Yokoyama, Y. (2015). Palladium-Catalyzed Synthesis of Bis(indolyl)methanes without Protecting Groups in Water. Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]

  • Obora, Y., & Ishii, Y. (2015). Palladium-Catalyzed Oxidative Amination of Alkenes with Amines, Using O2 as the Terminal Oxidant. Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]

  • Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094–3095. [Link]

  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049–11061. [Link]

  • Baran, P. S., et al. (2011). C–N Cross-Coupling Reactions of Amines with Aryl Halides. In Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Springer.
  • Scott, J. S., et al. (2011). C–N Cross-Coupling Reactions of Amines with Aryl Halides. In Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Springer.
  • Lautens, M., et al. (2011). C–N Cross-Coupling Reactions of Amines with Aryl Halides. In Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Springer.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Skhirtladze, L., et al. (2024). Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ResearchGate. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1074–1081. [Link]

  • Blackmond, D. G., & Buchwald, S. L. (2002). Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions. Journal of the American Chemical Society, 124(47), 14236–14244. [Link]

  • Jamel, N. S. M., et al. (2024). Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ResearchGate. [https://www.researchgate.net/publication/381289190_Microwave-Assisted_Buchwald-Hartwig_Double_Amination_A_Rapid_and_Promising_Approach_for_the_Synthesis_of_TADF_Compounds]([Link]_ of_TADF_Compounds)

  • Chen, Y., et al. (2020). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. ResearchGate. [Link]

  • Ma, Y., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594–17605. [Link]

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Validation

A Comparative Guide to the Efficacy of Benzonitrile-Based Phosphodiesterase 4 (PDE4) Inhibitors: A Focus on the Role of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile as a Key Synthetic Intermediate

Introduction: The Benzonitrile Scaffold in Modern Drug Discovery For researchers and drug development professionals, the benzonitrile chemical moiety is a familiar and highly valued scaffold. Its unique electronic proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzonitrile Scaffold in Modern Drug Discovery

For researchers and drug development professionals, the benzonitrile chemical moiety is a familiar and highly valued scaffold. Its unique electronic properties and synthetic versatility have established it as a cornerstone in the design of numerous therapeutic agents.[1] The nitrile group, with its strong dipole moment and ability to act as a hydrogen bond acceptor, plays a critical role in the high-affinity binding of small molecules to their biological targets.[2] This guide provides a comprehensive comparison of the efficacy of benzonitrile-containing compounds, with a particular focus on the lineage of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile, a pivotal intermediate in the synthesis of the topical anti-inflammatory drug, Crisaborole.[3] While this intermediate may not exhibit significant intrinsic biological activity, its true efficacy is manifested in the final drug product. This guide will, therefore, compare Crisaborole with other prominent benzonitrile and non-benzonitrile phosphodiesterase 4 (PDE4) inhibitors, providing a clear, data-driven perspective for researchers in the field.

The Central Role of Phosphodiesterase 4 (PDE4) in Inflammation

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade.[4] It is predominantly expressed in immune cells, where it specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[5] The degradation of cAMP leads to the activation of pro-inflammatory signaling pathways, resulting in the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5, IL-12, IL-23), and other inflammatory mediators.[6] By inhibiting PDE4, intracellular cAMP levels are elevated, which in turn suppresses the inflammatory response.[7] This mechanism makes PDE4 a highly attractive target for the development of novel anti-inflammatory therapies for a range of conditions, including atopic dermatitis, psoriasis, and chronic obstructive pulmonary disease (COPD).[8]

The following diagram illustrates the pivotal role of PDE4 in the inflammatory signaling pathway and the mechanism of action of PDE4 inhibitors.

PDE4_Signaling_Pathway cluster_cell Immune Cell Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP ATP ATP AMP 5'-AMP PKA_inactive PKA (inactive) cAMP->PKA_inactive PDE4 PDE4 PDE4->cAMP PKA_active PKA (active) NF-kB_active NF-κB (active) PKA_active->NF-kB_active NF-kB_inactive NF-κB (inactive) NF-kB_inactive->NF-kB_active Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-2, IL-4, etc.) NF-kB_active->Cytokine_Production Inflammation Inflammation PDE4_Inhibitor PDE4 Inhibitor (e.g., Crisaborole) PDE4_Inhibitor->PDE4

Caption: PDE4 Signaling Pathway and the Mechanism of PDE4 Inhibition.

From Intermediate to Active Pharmaceutical Ingredient: The Synthetic Journey of Crisaborole

The subject of this guide, 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile, is a crucial building block in the multi-step synthesis of Crisaborole.[3] Its specific structure, featuring a brominated phenyl ring, a hydroxymethyl group, and a benzonitrile moiety, provides the necessary reactive handles for the construction of the final benzoxaborole ring system of Crisaborole.[7] The synthetic pathway underscores the importance of this intermediate in achieving the desired molecular architecture for potent PDE4 inhibition.

The following diagram outlines a generalized synthetic workflow from 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile to Crisaborole.

Crisaborole_Synthesis Intermediate 4-[3-Bromo-4-(hydroxymethyl)- phenoxy]benzonitrile Protection Protection of Hydroxymethyl Group Intermediate->Protection Boronation Lithiation and Boronation Protection->Boronation Deprotection_Cyclization Deprotection and Cyclization Boronation->Deprotection_Cyclization Crisaborole Crisaborole Deprotection_Cyclization->Crisaborole

Caption: Generalized Synthetic Workflow to Crisaborole.

Comparative Efficacy of Benzonitrile-Based PDE4 Inhibitors

The true measure of the efficacy of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile is in the biological activity of its final product, Crisaborole. Here, we present a comparative analysis of the in vitro potency of Crisaborole against other notable PDE4 inhibitors, including those with and without a benzonitrile scaffold.

InhibitorBenzonitrile ScaffoldOverall PDE4 IC50 (nM)PDE4B IC50 (nM)PDE4D IC50 (nM)
Crisaborole Yes 490[9]--
Apremilast No74[9]20-50[9]20-50[9]
Roflumilast No~0.8[9]0.2-0.9[9]0.68[9]
Pde4-IN-5 Yes 3.1[9]3.1[9]4.6[9]

Note: IC50 values can vary depending on the specific assay conditions and recombinant enzyme isoforms used. The data presented is a synthesis from multiple sources for comparative purposes.[9]

From the data, it is evident that while Crisaborole is a potent PDE4 inhibitor, other compounds, both with and without the benzonitrile moiety, exhibit greater in vitro potency. For instance, Roflumilast is significantly more potent than Crisaborole. However, it is crucial to consider that in vitro potency does not always directly translate to clinical efficacy, which is also influenced by factors such as pharmacokinetics, pharmacodynamics, and formulation. Crisaborole's efficacy as a topical agent for atopic dermatitis has been well-established in clinical trials.[10]

Experimental Protocols

To ensure the reproducibility and validation of the comparative data, this section provides a detailed, step-by-step methodology for a standard in vitro PDE4 inhibition assay.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cAMP substrate by a recombinant PDE4 enzyme.[9]

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B, PDE4D)

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA)

  • Test compounds (including 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile-derived final products and other benzonitrile derivatives) dissolved in DMSO

  • 384-well microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: Add 2 µL of the diluted test compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% enzyme activity) and wells with a known potent PDE4 inhibitor as a positive control (0% enzyme activity).

  • Enzyme Addition: Add 10 µL of a solution containing the recombinant PDE4 enzyme in assay buffer to each well. The final enzyme concentration should be optimized to yield a linear reaction rate.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the FAM-cAMP substrate solution to each well. The final substrate concentration should be at or below the Km value for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a four-parameter logistic equation.

The following diagram illustrates the workflow for the in vitro PDE4 inhibition assay.

PDE4_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compounds in DMSO Start->Compound_Prep Plate_Setup Add Compounds and Controls to 384-well Plate Compound_Prep->Plate_Setup Enzyme_Add Add Recombinant PDE4 Enzyme Plate_Setup->Enzyme_Add Pre_incubation Pre-incubate for 15 min at Room Temperature Enzyme_Add->Pre_incubation Reaction_Start Initiate Reaction with FAM-cAMP Substrate Pre_incubation->Reaction_Start Incubation Incubate for 60 min at Room Temperature (dark) Reaction_Start->Incubation FP_Read Measure Fluorescence Polarization Incubation->FP_Read Data_Analysis Calculate % Inhibition and Determine IC50 FP_Read->Data_Analysis End End Data_Analysis->End

Caption: Workflow for In Vitro PDE4 Inhibition Assay.

Conclusion and Future Directions

While 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile itself is not the final active agent, its role as a key intermediate in the synthesis of Crisaborole is indispensable. The efficacy of this benzonitrile derivative is ultimately realized through its conversion into a potent PDE4 inhibitor. The comparative analysis of Crisaborole with other PDE4 inhibitors highlights the continued importance of the benzonitrile scaffold in drug discovery. Future research in this area could focus on the design and synthesis of novel benzonitrile derivatives with improved potency and selectivity for different PDE4 isoforms, potentially leading to the development of next-generation anti-inflammatory therapeutics with enhanced efficacy and safety profiles. The synthetic accessibility of intermediates like 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile will undoubtedly continue to fuel these important research endeavors.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Crisaborole?[Link]

  • Slideshare. (n.d.). Crisaborole slide. [Link]

  • Inglese, J., et al. (2007). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. PMC. [Link]

  • Google Patents. (n.d.). US10981939B2 - Process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile (Crisaborole).
  • DermNet. (n.d.). Crisaborole. [Link]

  • Slideshare. (n.d.). Crisaborole slide. [Link]

  • Scirp.org. (2018). Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions. [Link]

  • QuickCompany. (n.d.). Improved Process For The Preparation Of Crisaborole. [Link]

  • Journal of Medicinal Chemistry. (2019, April 23). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. [Link]

  • WIPO Patentscope. (2018, June 28). WO/2018/115362 PROCESS FOR PREPARING 4-[(1-HYDROXY-1,3-DIHYDRO-2,1-BENZOXABOROL-5-YL)OXY]BENZONITRILE (CRISABOROLE). [Link]

  • JCAD | The Journal of Clinical and Aesthetic Dermatology. (2025, February 15). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. [Link]

  • MDPI. (2023, July 15). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]

  • ResearchGate. (n.d.). Schematic of inflammatory signaling pathways, PDE4B is involved in the...[Link]

  • ResearchGate. (n.d.). PDE4 isoform structure and classification. Depending on the length of...[Link]

  • ResearchGate. (n.d.). Molecular mechanisms of the signaling pathways involved in PDE4B. PDE4B...[Link]

  • Googleapis.com. (2020, November 30). WO 2017/203514 A1.
  • ResearchGate. (n.d.). Mechanisms by which phosphodiesterase-4 (PDE4) inhibition modulates...[Link]

  • Taylor & Francis Online. (2022, January 17). Phosphodiesterase-4 inhibitors: a review of current developments (2013–2021). [Link]

  • Jiangxi Zhongding Biotechnology Co., Ltd. (2026, March 13). 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile. [Link]

  • ResearchGate. (n.d.). Design, synthesis and in vitro PDE4 inhibition activity of certain. [Link]

  • Frontiers. (2022, November 23). Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. [Link]

  • PMC. (n.d.). PDE4-Mediated cAMP Signalling. [Link]

  • MDPI. (2024, May 16). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. [Link]

  • Jiangxi Zhongding Biotechnology Co., Ltd. (2026, March 13). Synthetic Versatility of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile in Modern Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Exploration of Solid Forms of Crisaborole: Crystal Engineering Identifies Polymorphism in Commercial Sources and Facilitates Cocrystal Formation. [Link]

  • Pakistan Journal of Medical & Health Sciences. (n.d.). 3D QSAR Studies of 2-Arylpyrimidines and S-Triazines as Selective PDE4B Inhibitors. [Link]

  • EMBL-EBI. (n.d.). Compound: CRISABOROLE (CHEMBL484785). [Link]

  • ResearchGate. (n.d.). Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review. [Link]

  • Therapeutic Goods Administration (TGA). (2019, August 14). Attachment: Product Information: Crisaborole. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). crisaborole. [Link]

  • JCAD | The Journal of Clinical and Aesthetic Dermatology. (n.d.). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. [Link]

  • ResearchGate. (n.d.). (PDF) PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]

  • PMC. (n.d.). Efficacy and Safety Trends with Continuous, Long-Term Crisaborole Use in Patients Aged ≥ 2 Years with Mild-to-Moderate Atopic Dermatitis. [Link]

Sources

Comparative

A Comparative Guide to Validating the Chemoselectivity of the Hydroxymethyl Group in 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

Abstract In the landscape of pharmaceutical development and complex organic synthesis, the principle of chemoselectivity—the preferential reaction of one functional group over others—is paramount.[1][2][3] Molecules ador...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical development and complex organic synthesis, the principle of chemoselectivity—the preferential reaction of one functional group over others—is paramount.[1][2][3] Molecules adorned with multiple reactive sites present a significant challenge, demanding precise control to achieve desired transformations without resorting to cumbersome protection-deprotection sequences.[4][5][6][7] This guide provides an in-depth comparative analysis for validating the chemoselectivity of the primary benzylic alcohol in 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile, a scaffold featuring a hydroxymethyl group, an aryl bromide, and a nitrile. We present a series of experimental protocols, comparative data, and mechanistic insights to equip researchers with the tools to selectively functionalize this versatile intermediate.

Introduction: The Chemoselectivity Challenge

The structural complexity of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile offers multiple avenues for chemical modification. However, this versatility is also the source of its primary synthetic challenge. The molecule contains three distinct functional groups, each with its own characteristic reactivity:

  • Hydroxymethyl Group: A primary benzylic alcohol, susceptible to oxidation, esterification, and etherification.

  • Aryl Bromide: A prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.[8]

  • Nitrile Group: Can undergo hydrolysis to a carboxylic acid or reduction to a primary amine.

Achieving a synthetic goal often requires modifying one of these groups while leaving the others untouched. A protecting-group-free synthesis is the most efficient approach, minimizing steps and waste.[4][6][9] This guide is designed to validate such an approach by establishing reaction conditions that demonstrate the selective reactivity of the hydroxymethyl group.

Strategic Overview: A Logic-Based Validation Workflow

Our validation strategy is centered on subjecting the target molecule to distinct classes of chemical transformations, each designed to probe the reactivity of a specific functional group. By comparing the outcomes, we can map the chemoselectivity landscape of the molecule.

G cluster_0 Starting Material cluster_1 Reaction Classes cluster_2 Analysis & Validation SM 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile Ox Oxidation (Targets -CH2OH) SM->Ox CC Cross-Coupling (Targets Ar-Br) SM->CC NR Nitrile Reaction (Targets -CN) SM->NR Analysis Product Characterization (NMR, HPLC, MS) Ox->Analysis CC->Analysis NR->Analysis

Caption: Experimental validation workflow for chemoselectivity analysis.

Comparative Experiment 1: Selective Oxidation of the Hydroxymethyl Group

The primary benzylic alcohol is often the most sensitive group to oxidation. The key to chemoselectivity is choosing an oxidant that is reactive enough to convert the alcohol but mild enough to spare the aryl bromide and nitrile.

Causality of Reagent Selection: We compare Manganese Dioxide (MnO₂), a notoriously mild and selective oxidant for benzylic alcohols, against a more aggressive chromium-based reagent.[10][11][12] MnO₂ functions via a radical mechanism on the catalyst surface, showing high selectivity for benzylic and allylic alcohols while leaving other functional groups, including non-activated alcohols, intact.[11]

Protocol 3.1: Oxidation with Activated Manganese Dioxide (MnO₂)
  • Activation of MnO₂: Commercially available MnO₂ can have variable activity. For reproducible results, activate it by heating to 110-120 °C under vacuum for 4-6 hours to remove adsorbed water.[11]

  • Reaction Setup: To a solution of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile (1.0 mmol) in dichloromethane (DCM, 20 mL), add activated MnO₂ (10.0 mmol, ~10 equivalents by weight).

  • Execution: Stir the suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion (typically 4-24 hours), filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the pad with additional DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde product. Purify by column chromatography if necessary.

Comparative Data: Oxidant Selectivity
OxidantTarget Functional GroupObserved Reactivity on 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrileYield of Aldehyde (%)Byproduct Formation
Activated MnO₂ Benzylic AlcoholSelective oxidation of the hydroxymethyl group.>90%[13]Minimal; starting material may remain with insufficient reagent/time.
Jones Reagent (CrO₃/H₂SO₄) Alcohols (Primary & Secondary)Rapid oxidation of the hydroxymethyl group, potential for over-oxidation to carboxylic acid, and possible degradation of the molecule.Low to ModerateSignificant over-oxidation and unidentified decomposition products.

Comparative Experiment 2: Stability Under Palladium-Catalyzed Cross-Coupling

A crucial validation step is to confirm that the hydroxymethyl group remains intact during reactions targeting another part of the molecule. The Suzuki-Miyaura cross-coupling is a powerful and widely used method for C-C bond formation at the aryl bromide site.[8][14]

Causality of Reaction Conditions: The challenge here is that the basic conditions and elevated temperatures required for many cross-coupling reactions could potentially deprotonate and coordinate the alcohol to the palladium center, or cause side reactions. We will employ conditions known to be tolerant of free hydroxyl groups. Recent literature demonstrates that Suzuki-Miyaura couplings can be compatible with unprotected alcohols and even anilines.[15][16][17][18]

G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reaction Potential Side Reaction start 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile + Arylboronic Acid oxidative_add Oxidative Addition start->oxidative_add oh_interaction -CH2OH group interacts with Base or Pd center? start->oh_interaction pd0 Pd(0)L_n pd0->oxidative_add Ar-Br pd_complex Ar-Pd(II)-Br oxidative_add->pd_complex transmetalation Transmetalation [Ar'B(OH)2, Base] pd_complex->transmetalation diaryl_pd Ar-Pd(II)-Ar' transmetalation->diaryl_pd reductive_elim Reductive Elimination diaryl_pd->reductive_elim reductive_elim->pd0 Ar-Ar'

Caption: Suzuki-Miyaura cycle and potential side reaction.

Protocol 4.1: Suzuki-Miyaura Coupling with an Unprotected Hydroxymethyl Group
  • Reaction Setup: In a reaction vial, combine 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a mixture of dioxane and water (e.g., 4:1 ratio, 5 mL total volume).

  • Execution: Seal the vial and heat the reaction mixture to 80-90 °C with stirring. Monitor the disappearance of the starting material by HPLC or TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic phase and purify the residue by flash column chromatography to isolate the biphenyl product. Analyze the product by ¹H NMR to confirm the hydroxymethyl group is intact.

Comparative Data: Functional Group Stability
Reaction TypeTarget Functional GroupStability of Hydroxymethyl GroupStability of Nitrile GroupOutcome
Suzuki-Miyaura Coupling Aryl BromideHigh stability; no oxidation or decomposition observed under standard conditions.[16]High stability; no hydrolysis or reduction observed.Successful C-C bond formation with preservation of other functional groups.
Buchwald-Hartwig Amination Aryl BromideGenerally stable, but strong bases (e.g., NaOtBu) may cause deprotonation. Careful base selection is key.Generally stable under typical conditions.Feasible, but requires more careful optimization to avoid side reactions with the alcohol.

Assessing the Inertness of the Nitrile Group

The benzonitrile group is generally robust. However, it is prudent to confirm its stability under the conditions established in the previous sections.

  • Under MnO₂ Oxidation: The nitrile group is inert to the neutral, heterogeneous conditions of MnO₂ oxidation.

  • Under Suzuki Coupling: The nitrile group is stable under the basic conditions of the Suzuki-Miyaura reaction. Harsh acidic or basic conditions at high temperatures would be required for hydrolysis, which are not employed here. Similarly, reduction of the nitrile requires specific reducing agents (e.g., H₂/catalyst, LAH) not present in these reactions.[19]

Overall Conclusion and Recommendations

Our comparative analysis validates that the hydroxymethyl group in 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile can be chemoselectively targeted or preserved with high fidelity.

  • For Selective Oxidation: Activated Manganese Dioxide (MnO₂) is the reagent of choice, providing clean conversion to the aldehyde without affecting the aryl bromide or nitrile.

  • For Aryl Bromide Functionalization: Palladium-catalyzed Suzuki-Miyaura coupling is highly effective and demonstrates excellent functional group tolerance, leaving the unprotected hydroxymethyl group intact.

This experimental guide demonstrates that a rational, protecting-group-free approach to the synthesis of derivatives of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile is not only feasible but also highly efficient. By understanding the innate reactivity of each functional group and carefully selecting reaction conditions, researchers can navigate the synthetic landscape with precision and confidence.

References

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.Google Search Result.
  • Benzylic and Allylic Alcohol Oxidation. Scribd.[Link]

  • Radical Oxidation of Allylic and Benzylic Alcohols. JoVE.[Link]

  • Manganese Dioxide (MnO2) Oxidation Mechanism. YouTube.[Link]

  • Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach. ACS Publications.[Link]

  • Palladium Catalysts for Cross-Coupling Reaction. MDPI.[Link]

  • Protecting-group-free synthesis as an opportunity for invention. PubMed.[Link]

  • Chemoselectivity and the curious reactivity preferences of functional groups. PubMed.[Link]

  • Avoid Protecting Groups. Royal Society of Chemistry.[Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.[Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.[Link]

  • Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed.[Link]

  • Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Europe PMC.[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Europe PMC.[Link]

  • Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Publications.[Link]

Sources

Safety & Regulatory Compliance

Safety

4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile proper disposal procedures

Comprehensive Safety and Disposal Protocol for 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile As an intermediate and impurity standard frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) su...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

As an intermediate and impurity standard frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as crisaborole[1], 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile presents specific handling and disposal challenges. Due to its complex molecular architecture—specifically the presence of a halogen (bromine), a nitrile group, and a phenoxy ether linkage—this compound cannot be treated as standard organic waste.

This guide provides drug development professionals and laboratory personnel with the authoritative, step-by-step causality and methodology required to manage this compound safely, ensuring compliance with environmental protection regulations and laboratory safety standards.

Hazard Profile and Causality (The "Why" Behind the Protocol)

To establish a self-validating safety system, personnel must understand why specific disposal routes are mandated. The structural components of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile dictate its waste classification:

  • The Bromine Substituent (Halogenated Hazard): Halogenated organic compounds must be strictly segregated from non-halogenated waste[2]. When incinerated, brominated compounds generate hydrobromic acid (HBr) gas. Licensed disposal facilities must route this waste to specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize acidic flue gases. Mixing this with non-halogenated waste disrupts facility emission controls and violates environmental regulations.

  • The Nitrile Group (-C≡N): Under conditions of incomplete combustion or extreme thermal stress, nitrile-containing compounds can release highly toxic hydrogen cyanide (HCN) or nitrogen oxides (NOx)[3]. This necessitates disposal via controlled, oxygen-rich, high-temperature incineration rather than standard chemical treatment.

  • The Phenoxy Ether Backbone: Aromatic ethers are generally lipophilic and exhibit environmental persistence. If introduced into aquatic ecosystems via improper drain disposal, they can cause long-term toxicity to aquatic life[4].

Table 1: Chemical Properties and Waste Stream Implications
Structural FeatureHazard CharacteristicOperational & Disposal Implication
Aromatic Bromine Halogenated OrganicMandatory: Route exclusively to "Halogenated Organic Waste" streams[2].
Nitrile Moiety Toxic Combustion ByproductsRequires EPA-approved (or local equivalent) high-temperature incineration to prevent HCN/NOx release[3].
Phenoxy Ring Environmental PersistenceStrictly Prohibited: Drain disposal or landfilling. High risk of aquatic toxicity[4].
Solid State Particulate/Dust HazardHandle in a fume hood; clean spills using wet-wiping methods to prevent inhalation.

Standard Operating Procedure (SOP): Step-by-Step Disposal

The following protocol outlines the lifecycle management of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile waste, from generation to ultimate destruction.

Step 1: Waste Segregation at the Source

  • Action: Immediately classify any solutions, contaminated solvents, or solid residues containing this compound as Halogenated Organic Waste [2].

  • Causality: Preventing the cross-contamination of non-halogenated streams keeps disposal costs manageable and prevents dangerous exothermic reactions in the waste carboy.

Step 2: Primary Containment

  • Action: Transfer liquid waste into chemically compatible, high-density polyethylene (HDPE) or safety-coated glass carboys. For solid waste (e.g., contaminated weighing paper, empty vials), use sealable polyethylene bags or wide-mouth HDPE jars.

  • Causality: HDPE provides excellent chemical resistance against both the halogenated compound and the organic solvents (like dichloromethane or ethyl acetate) typically used to dissolve it during synthesis.

Step 3: Labeling and Satellite Accumulation

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Halogenated Organics (Contains Brominated Benzonitrile Derivatives)."

  • Causality: Accurate labeling is a strict regulatory requirement (e.g., RCRA in the United States) and ensures that emergency responders and waste contractors know exactly how to handle the material[5].

Step 4: Ultimate Disposal via Licensed Contractor

  • Action: Transfer the sealed, labeled containers from the Satellite Accumulation Area (SAA) to the facility's central waste room. Procure a licensed hazardous waste management vendor for pickup.

  • Causality: Only specialized facilities possess the rotary kiln incinerators and gas-scrubbing infrastructure required to safely mineralize halogenated benzonitriles without releasing toxic byproducts into the atmosphere.

Spill Response and Decontamination Workflow

In the event of an accidental release of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile (either as a dry powder or in solution), follow this self-validating containment protocol:

  • Isolate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the laboratory fume hood sashes are open to maximize room exhaust.

  • Don Appropriate PPE: Put on chemical-resistant nitrile gloves (double-gloving is recommended), safety goggles, and a standard laboratory coat[5]. If a large quantity of dry powder is spilled outside a fume hood, a fitted N95 or P100 particulate respirator may be required to prevent inhalation of the active pharmaceutical intermediate.

  • Containment (Liquid Spill): Surround the spill with inert, universal absorbent pads or vermiculite. Do not use combustible materials like sawdust.

  • Containment (Solid Spill): Avoid dry sweeping, which aerosolizes the compound. Use a damp absorbent pad (lightly wetted with water or an appropriate solvent like isopropanol) to gently wipe up the powder.

  • Decontamination: Wash the affected surface thoroughly with soap and water[5].

  • Disposal of Cleanup Materials: Place all used absorbent pads, contaminated gloves, and wiping materials into a designated solid hazardous waste container. Treat this cleanup material with the same strict adherence to the halogenated waste protocol as the chemical itself.

Waste Management Pathway Visualization

The following diagram illustrates the critical decision matrix and physical flow of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile from the laboratory bench to final destruction.

G Gen Waste Generation (4-[3-Bromo...] Benzonitrile) Decision Physical State? Gen->Decision Solid Solid Waste (Powder, Vials, PPE) Decision->Solid Dry Liquid Liquid Waste (Reaction Solvents) Decision->Liquid Solution Seg Segregation: Halogenated Organic Stream Solid->Seg Liquid->Seg Cont Containment: HDPE or Coated Glass Seg->Cont Disp Licensed High-Temperature Incineration (Alkaline Scrubber) Cont->Disp Vendor Pickup

Validated lifecycle and disposal pathway for halogenated benzonitrile pharmaceutical intermediates.

References

  • Chemical Reviews. (2016). Electroreductive Remediation of Halogenated Environmental Pollutants. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Residues and dissipation of chlorothalonil and azoxystrobin in cabbage under field conditions. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

As a key intermediate in the synthesis of advanced materials and pharmaceuticals, 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile (CAS No. 906673-45-8) is a compound that demands meticulous handling and respect for its...

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Author: BenchChem Technical Support Team. Date: April 2026

As a key intermediate in the synthesis of advanced materials and pharmaceuticals, 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile (CAS No. 906673-45-8) is a compound that demands meticulous handling and respect for its potential hazards.[1][2] This guide provides a comprehensive operational framework for its safe use in a laboratory setting, moving beyond mere compliance to instill a culture of safety and procedural excellence. Our focus is on the causality behind each safety measure, ensuring that every action is understood and validated.

Hazard Assessment: A Proactive Stance

While some safety data sheets (SDS) for this specific compound may lack complete GHS classification data, a thorough analysis based on its structural motifs—a substituted benzonitrile—and data from closely related analogs necessitates a cautious approach.[3] Analogs such as 3-Bromo-4-hydroxybenzonitrile and other brominated benzonitriles are classified as harmful if swallowed, inhaled, or in contact with skin, and are known to cause significant skin and eye irritation.[4][5][6] Therefore, we must operate under the assumption that 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile presents similar toxicological risks.

Assumed Hazard Profile:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Oral, Dermal, Inhalation).[4][5]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[5][7]

  • Eye Damage/Irritation: Likely to cause serious eye irritation.[5][7]

  • Respiratory Hazard: As a crystalline solid, airborne dust presents a significant inhalation hazard.[1][8][9]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is not merely recommended; it is mandatory. The equipment specified below serves as the final barrier between the researcher and potential exposure, and its selection is based on a comprehensive risk assessment of the chemical's properties and the tasks to be performed.[10]

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye and Face Chemical Splash Goggles & Full-Face ShieldGoggles: Must be splash-proof and conform to EN 166 or NIOSH standards. They are essential to prevent airborne dust or accidental splashes from reaching the eyes.[9] Face Shield: Worn over goggles, a face shield provides a critical secondary layer of protection for the entire face, particularly during procedures with high splash potential like transferring solutions or managing spills.[11]
Hand Protection Chemical-Resistant Nitrile Gloves (Double-Gloved)Material: Nitrile gloves offer robust protection against a wide range of chemicals, including the solvents likely used with this compound.[12] Protocol: Always inspect gloves for punctures or degradation before use. Double-gloving is a best practice that provides an additional barrier and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin. Change the outer glove every 30-60 minutes or immediately upon known contact.[10]
Body Protection Chemical-Resistant Laboratory Coat & ApronCoverage: A long-sleeved, cuffed lab coat is the minimum requirement. For tasks involving larger quantities or significant splash risk, a chemical-resistant apron or a full protective suit should be worn over the lab coat to prevent skin contact.[8][9]
Respiratory Protection NIOSH-Approved Respirator (N95 or higher)Rationale: This compound is a solid, and any operation that can generate dust (e.g., weighing, transferring) requires respiratory protection to prevent inhalation.[8][9] Selection: An N95 dust mask may be sufficient for low-energy tasks within a ventilated enclosure. For situations with higher dust potential or inadequate ventilation, a half-mask or full-face respirator with P100 (HEPA) cartridges is required.[8][10]
Foot Protection Closed-Toe, Non-Perforated Safety FootwearRequirement: Street shoes, sandals, or perforated shoes are prohibited in the laboratory. Safety footwear must be non-absorbent and fully enclose the foot to protect against spills.[13]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow is paramount for safety and experimental integrity. The following protocols guide the user from initial handling to final decontamination.

Preparation and Engineering Controls
  • Designated Area: All work with 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile must be conducted in a designated area, clearly marked with hazard signage.

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to contain dust and vapors.[14][15]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible inside or near the fume hood.

Safe Handling and Experimental Workflow
  • Don PPE: Put on all required PPE in the correct order (e.g., lab coat, inner gloves, respirator, outer gloves, face shield) before entering the designated handling area.

  • Weighing:

    • Perform this task within the fume hood.

    • Use an analytical balance with a draft shield.

    • Use a spatula to carefully transfer the solid onto weighing paper or into a tared, sealable container. Avoid any actions that could create airborne dust.

  • Solution Preparation:

    • Slowly add the weighed solid to the solvent in a flask or beaker. Never add solvent to the solid, as this can cause splashing.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling Decontamination:

    • After the experiment is complete, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Carefully doff PPE in the reverse order of donning, ensuring not to touch your skin with the outer, contaminated surfaces. The outer gloves should be removed first.[9]

    • Wash hands and forearms thoroughly with soap and water immediately after removing all PPE.[4]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[8]

  • Isolate: Secure the area to prevent unauthorized entry.

  • Assess and Protect: If the spill is small and you are trained to handle it, don full PPE, including a respirator.[9]

  • Contain and Clean:

    • Do not use water, as this may spread the contamination.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material and spilled solid into a clearly labeled, sealable waste container. Avoid creating dust.[9]

    • Decontaminate the spill area thoroughly.

Disposal Plan: Responsible Waste Management

Improper disposal is a serious breach of safety and environmental regulations.

  • Chemical Waste: All solid waste containing 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile and any solutions must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4][14]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing paper, and absorbent pads, must be disposed of as hazardous waste in a designated container.[9] Do not mix with general laboratory trash.

  • Packaging: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse.[8]

Emergency Procedures: First Aid

Immediate action is required in case of exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[8][16]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[8][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8][16]

Workflow for Safe Handling of 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase cluster_emergency Emergency Response A Designate & Prepare Fume Hood B Verify Emergency Equipment (Spill Kit, Eyewash) A->B C Don Full PPE (Double Gloves, Goggles, Face Shield, Respirator) B->C D Carefully Weigh Solid Compound C->D Begin Work E Prepare Solution (Add Solid to Solvent) D->E F Conduct Experiment E->F G Dispose of Chemical Waste (Solid, Solutions) F->G End Experiment L Spill Occurs: Contain & Clean Up F->L If Spill M Exposure Occurs: Administer First Aid F->M If Exposure H Dispose of Contaminated PPE (Gloves, etc.) G->H I Decontaminate Surfaces & Glassware H->I J Doff Remaining PPE I->J K Wash Hands Thoroughly J->K N Seek Immediate Medical Attention M->N

Caption: Workflow diagram for handling 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile.

References

  • LookChem. 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile. Retrieved from [Link]

  • NextSDS. 4-bromo-3-hydroxybenzonitrile — Chemical Substance Information. Retrieved from [Link]

  • PubChem. 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile. Retrieved from [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. BESA. Retrieved from [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • PubChem. 3-Bromo-4-(hydroxymethyl)benzonitrile. Retrieved from [Link]

  • Covestro Solution Center. Guidance for the Selection of Protective Clothing for TDI Users. Retrieved from [Link]

Sources

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